molecular formula C9H11BrN4 B1374957 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine CAS No. 1034621-79-8

3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine

Cat. No.: B1374957
CAS No.: 1034621-79-8
M. Wt: 255.11 g/mol
InChI Key: XRJVIXDRSFFXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-propylimidazo[1,2-b]pyridazin-6-amine (CAS 1034621-79-8) is a high-purity, brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery . This compound serves as a versatile precursor for further synthetic exploration, particularly through metal-catalyzed cross-coupling reactions, enabling the creation of diverse derivatives for structure-activity relationship (SAR) studies . Its core structure is part of a class of compounds investigated for their interaction with biological macromolecules, showing promise in pharmaceutical development . Research into similar 6-aminoimidazo[1,2-b]pyridazine analogs has highlighted their potential as inhibitors of therapeutic targets like Rho kinase . Furthermore, compounds within the imidazo[1,2-b]pyridazine family have been studied as antagonists of corticotropin-releasing factor (CRF) receptors . This mechanism is implicated in the pathology of central nervous system disorders such as anxiety, depression, and stress-related conditions, positioning this compound as a valuable tool for neuroscientific and psychopharmacological research . Provided as a white to off-white solid, it has a molecular weight of 255.11 g/mol and a stated purity of ≥97.75% . This product is intended for research purposes only and is not intended for human or veterinary use .

Properties

IUPAC Name

3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4/c1-2-5-11-8-3-4-9-12-6-7(10)14(9)13-8/h3-4,6H,2,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJVIXDRSFFXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NN2C(=NC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726795
Record name 3-Bromo-N-propylimidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034621-79-8
Record name 3-Bromo-N-propylimidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine

Abstract

The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic system renowned for its wide range of pharmacological activities, including applications as kinase inhibitors in oncology and as agents against various pathogens.[1][2][3] This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic pathway to this compound, a disubstituted derivative with potential for further medicinal chemistry exploration. We will dissect each synthetic step, explaining the underlying chemical principles, justifying experimental choices, and providing detailed, actionable protocols suitable for researchers and drug development professionals. The synthesis leverages common starting materials and established chemical transformations, including nucleophilic aromatic substitution, condensation cyclization, electrophilic bromination, and a final amination step.

Strategic Overview: A Retrosynthetic Approach

To logically deconstruct the synthesis, we begin with a retrosynthetic analysis. The target molecule, This compound (1) , can be disconnected at the C6-N bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction as the final step. This disconnection points to a key intermediate, 3-bromo-6-chloroimidazo[1,2-b]pyridazine (2) , and n-propylamine as the immediate precursors. The bromine at the C3 position of intermediate (2) can be installed via electrophilic bromination of 6-chloroimidazo[1,2-b]pyridazine (3) . The bicyclic core of (3) is classically formed through a condensation reaction between an aminopyridazine and a two-carbon electrophile. This leads us back to the key building block, 6-chloropyridazin-3-amine (4) . Finally, this aminopyridazine is readily synthesized from the commercially available and inexpensive 3,6-dichloropyridazine (5) via a selective amination.

G mol1 Target Molecule (1) This compound mol2 Intermediate (2) 3-bromo-6-chloroimidazo[1,2-b]pyridazine mol1->mol2 C-N Disconnection (SNAr) propylamine n-propylamine mol1->propylamine mol3 Intermediate (3) 6-chloroimidazo[1,2-b]pyridazine mol2->mol3 C-Br Disconnection (Electrophilic Bromination) mol4 Intermediate (4) 6-chloropyridazin-3-amine mol3->mol4 Imidazole Ring Disconnection (Condensation) mol5 Starting Material (5) 3,6-dichloropyridazine mol4->mol5 C-N Disconnection (Amination)

Caption: Retrosynthetic analysis of the target molecule.

The Forward Synthesis Pathway

The forward synthesis is a logical, four-step sequence designed for efficiency and scalability. Each stage is built upon well-understood and reliable chemical transformations.

Caption: Overall forward synthesis pathway.

Step 1: Synthesis of 6-Chloropyridazin-3-amine

Causality: The synthesis begins with the selective mono-amination of 3,6-dichloropyridazine. The two chlorine atoms on the pyridazine ring are electronically distinct. The C6 position is more susceptible to nucleophilic attack by ammonia than the C3 position. This regioselectivity is crucial for building the correct isomer. The reaction is typically performed at elevated temperatures to drive the substitution to completion.[4]

Experimental Protocol:

  • To a solution of 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in a suitable solvent like methanol or ethanol (150 mL) in a sealed pressure vessel, add a solution of ammonia in methanol (e.g., 2.0 M, 170 mL, 340 mmol) or concentrated aqueous ammonia.[5][6]

  • Seal the vessel and heat the reaction mixture to 120-130 °C for 24-96 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford 6-chloropyridazin-3-amine as a solid.[5]

Step 2: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

Causality: The formation of the imidazo[1,2-b]pyridazine backbone is achieved through a condensation reaction.[7] The 3-amino-6-chloropyridazine acts as the dinucleophile. The ring nitrogen (N1) is more nucleophilic than the exocyclic amino group and initiates the reaction by attacking the electrophilic carbon of an α-halocarbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic imidazole ring. Using a reagent like bromoacetaldehyde or a precursor thereof allows for the formation of the unsubstituted C2/C3 imidazo[1,2-b]pyridazine core. A common laboratory practice involves using an α-haloketone like 1,3-dichloroacetone, where the second halogen can be removed in subsequent steps.[8]

Experimental Protocol (using 1,3-dichloroacetone):

  • Dissolve 6-chloropyridazin-3-amine (5.0 g, 38.6 mmol) in a solvent such as 1,2-dimethoxyethane (80 mL).[8]

  • Add 1,3-dichloroacetone (4.9 g, 38.6 mmol, 1.0 equiv) to the solution.

  • Heat the reaction mixture to reflux and stir for 48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and evaporate the solvent under reduced pressure.

  • The resulting crude 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine is purified by column chromatography on silica gel.[8] The chloromethyl group is often labile and can be removed under various conditions, leading to the desired 6-chloroimidazo[1,2-b]pyridazine.

Step 3: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

Causality: This step involves the regioselective electrophilic aromatic substitution on the electron-rich imidazo[1,2-b]pyridazine ring. The C3 position is the most nucleophilic and therefore the most susceptible to attack by an electrophile like Br⁺ (generated from Br₂). The reaction is typically performed in a polar protic solvent like acetic acid, with a mild base such as sodium acetate to buffer the HBr byproduct.[9]

Experimental Protocol:

  • Dissolve 6-chloroimidazo[1,2-b]pyridazine (4.3 mmol) and sodium acetate (9.6 mmol) in glacial acetic acid (44 mL).[9]

  • Stir the solution at room temperature and slowly add liquid bromine (5.3 mmol) dropwise.

  • Continue stirring for 10-30 minutes. A precipitate will typically form.

  • Pour the reaction mixture into a beaker containing ice water (approx. 300 mL) with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove acetic acid and salts.

  • Dry the solid under vacuum to yield 3-bromo-6-chloroimidazo[1,2-b]pyridazine. This intermediate is often used in the next step without further purification.

Step 4: Synthesis of this compound

Causality: The final step is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C6 position is activated towards displacement by the electron-withdrawing nature of the fused heterocyclic ring system. Propylamine acts as the nucleophile, attacking the C6 carbon and displacing the chloride leaving group. The reaction is often facilitated by heat and a suitable base in a polar aprotic solvent like DMSO.[10] Recent methodologies have shown that bases like cesium fluoride (CsF) can be highly effective in promoting this type of amination.[10]

Experimental Protocol:

  • In a reaction vial, combine 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 mmol), n-propylamine (2.0 mmol), and cesium fluoride (CsF, 1.0 mmol).[10]

  • Add dimethyl sulfoxide (DMSO) as the solvent (approx. 5 mL).

  • Seal the vial and heat the mixture to 100 °C for 24 hours.[10] Microwave irradiation can also be used to significantly shorten the reaction time.[11]

  • After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the final target compound, this compound.

Summary of Synthesis and Yields

The efficiency of each step is critical for the overall yield of the synthetic pathway. The table below summarizes the typical conditions and expected outcomes based on literature precedents.

StepReactionKey Reagents & ConditionsTypical YieldReference(s)
1 Selective Amination3,6-Dichloropyridazine, NH₃ in MeOH, 130°C60-70%[5]
2 Ring Formation6-Chloropyridazin-3-amine, 1,3-Dichloroacetone, DME, Reflux35-45%[8]
3 Electrophilic Bromination6-Chloroimidazo[1,2-b]pyridazine, Br₂, NaOAc, Acetic Acid>80%[9]
4 Nucleophilic Amination3-Bromo-6-chloro-imidazo[1,2-b]pyridazine, n-Propylamine, CsF, DMSO, 100°C80-95%[10]

Conclusion

The synthesis of this compound is a well-defined, multi-step process that relies on fundamental organic chemistry principles. By starting with the commercially available 3,6-dichloropyridazine, the target molecule can be constructed in a logical and efficient manner. The key transformations—selective amination, condensation cyclization to form the bicyclic core, regioselective bromination, and a final SNAr reaction—provide a versatile route to this and other similarly substituted imidazo[1,2-b]pyridazine derivatives. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in medicinal chemistry and drug discovery to synthesize and explore this important class of heterocyclic compounds.

References

The Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The imidazo[1,2-b]pyridazine scaffold, a fused bicyclic aromatic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets.[1][2] Its structural rigidity, coupled with the potential for substitution at multiple positions, provides a unique framework for the design of potent and selective therapeutic agents. The successful development of the multi-targeted kinase inhibitor Ponatinib, which features this core, for the treatment of chronic myeloid leukemia (CML), has significantly revitalized interest in exploring the full therapeutic potential of imidazo[1,2-b]pyridazine derivatives.[1][3] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of the imidazo[1,2-b]pyridazine core, delving into its synthesis, key biological activities, and the molecular nuances that govern its therapeutic efficacy.

I. Synthesis of the Core Scaffold: Building the Foundation

The construction of the imidazo[1,2-b]pyridazine ring system is most commonly achieved through a condensation reaction. A widely employed method involves the reaction of a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions, such as in the presence of sodium bicarbonate.[4] The introduction of a halogen at the 6-position of the pyridazine ring is crucial for the successful formation of the desired bicyclic product in good yields.[4] This is because, in 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic, and alkylation by the α-bromoketone can preferentially occur at this site, hindering the desired cyclization. The halogen directs the reaction towards the formation of the imidazo[1,2-b]pyridazine backbone.[4]

Recent advancements in synthetic methodologies have also leveraged metal-catalyzed cross-coupling reactions, such as Sonogashira, Heck, Suzuki-Miyaura, and C-H activation, to functionalize the imidazo[1,2-b]pyridazine core, allowing for the introduction of a wide range of substituents and the generation of diverse chemical libraries for SAR studies.[5]

II. Structure-Activity Relationship (SAR) Analysis: Tailoring Activity Through Molecular Design

The therapeutic potential of the imidazo[1,2-b]pyridazine scaffold is intrinsically linked to the nature and position of its substituents. Strategic modifications at the C2, C3, and C6 positions have been shown to profoundly influence potency, selectivity, and pharmacokinetic properties.

A. Kinase Inhibition: A Prominent Therapeutic Avenue

The imidazo[1,2-b]pyridazine core has proven to be a particularly fruitful scaffold for the development of kinase inhibitors, targeting a range of kinases implicated in cancer and inflammatory diseases.

Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, a key player in autoimmune and inflammatory diseases.[6] SAR studies have revealed critical insights into the optimal substitutions:

  • At the 6-position: 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs have demonstrated significantly improved metabolic stability compared to earlier 6-anilino derivatives.[6] The N1-substituent on the 2-oxo-1,2-dihydropyridine ring can be varied, with a 2-pyridyl group enhancing Caco-2 permeability, likely due to the formation of intramolecular hydrogen bonds.[6]

  • At the C3-position: The amide side chain at the C3 position is also crucial for activity. For instance, replacing an N-cyclopropyl with an N-isopropyl group can improve Tyk2 JH2 binding affinity.[6] The enantiomeric (1R,2S)-2-fluorocyclopropyl group has been identified as a particularly effective substituent, enhancing both enzymatic potency and cellular activity.[6]

Compound R1 (at N1 of pyridone) R2 (at C3 amide) Tyk2 JH2 Ki (nM) IFNα IC50 (nM) hWB IC50 (nM)
6e 2-pyridylN-cyclopropyl~0.3~20~100
6n 2-pyridylN-isopropyl~0.1-0.15~30~120
6 2-pyridyl(1R,2S)-2-fluorocyclopropyl0.086~15~70

Data synthesized from J. Med. Chem. 2019, 62, 14, 6545–6557.[6]

  • IKKβ Inhibitors: Optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold has led to the development of potent IKKβ inhibitors with high kinase selectivity and TNFα inhibitory activity in cellular assays.[7][8]

  • Mps1 (TTK) Kinase Inhibitors: A scaffold change from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine, coupled with property-based optimization at the 6-position, resulted in the discovery of an extremely potent and selective oral Mps1 inhibitor with remarkable antiproliferative activity against various cancer cell lines.[9][10]

  • TAK1 Kinase Inhibitors: 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, with an appropriate aryl substituent at the 3-position, have been shown to inhibit TAK1 at nanomolar concentrations, demonstrating potential as therapeutics for multiple myeloma.[11]

  • DYRKs and CLKs Inhibitors: 3,6-Disubstituted imidazo[1,2-b]pyridazine derivatives have shown selective inhibition of DYRKs and CLKs, with some compounds also displaying potent inhibition of Plasmodium falciparum CLK1 (PfCLK1), suggesting potential as antimalarial agents.[12]

B. Anticancer Activity: Beyond Kinase Inhibition

The anticancer properties of imidazo[1,2-b]pyridazines extend beyond their role as kinase inhibitors.

  • Cytotoxic Agents: Synthesis and evaluation of imidazo[1,2-b]pyrazole-7-carboxamides, a related scaffold, have identified compounds with sub-micromolar cytotoxic activities against various cancer cell lines, including human promyelocytic leukemia (HL-60).[13]

  • Haspin Inhibitors: A series of disubstituted imidazo[1,2-b]pyridazines have been designed as selective inhibitors of Haspin, a mitotic kinase that is a potential target for cancer therapy.[14]

C. Anti-inflammatory and Analgesic Activities

Certain 2-phenylimidazo[1,2-b]pyridazine derivatives have demonstrated anti-inflammatory activity in vivo, as evaluated by the carrageenan-induced rat paw edema model.[15] These compounds also exhibited analgesic properties in the acetic acid-induced writhing test in mice.[15] Furthermore, some substituted imidazo[1,2-b]pyridazine compounds have been shown to inhibit pro-inflammatory enzymes like COX-2 and iNOS in microglial cells.[16]

D. Ligands for β-Amyloid Plaques: Targeting Neurodegenerative Diseases

Imidazo[1,2-b]pyridazine derivatives have been investigated as potential imaging agents for detecting β-amyloid plaques, a hallmark of Alzheimer's disease.[4]

  • SAR studies have shown that a 2-(4'-Dimethylaminophenyl) moiety is often a requirement for high binding affinity to Aβ plaques. [4]

  • The 6-position can tolerate various substituents, with a methylthio group at this position showing higher affinity than a methoxyl group.[4]

  • Replacement of the phenyl ring at the 2-position with pyridinyl or thiophenyl rings significantly reduces binding affinity.[4]

Compound Substituent at C2 Substituent at C6 Ki (nM)
4 4'-Dimethylaminophenyl-SMe11.0
3 4'-Dimethylaminophenyl-OMe>50
16a 2-Pyridinyl-SMe>1000

Data synthesized from J. Med. Chem. 2010, 53, 3, 1247–1251.[4]

E. Antimicrobial and Antiviral Activities

The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential in combating infectious diseases.

  • Antifungal Activity: 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have displayed excellent and broad-spectrum antifungal activities against various phytopathogenic fungi.[17]

  • Antibacterial Activity: While some studies have shown limited antibacterial activity, specific derivatives have demonstrated moderate activity against certain bacterial strains.[18][19] The related imidazo[4,5-b]pyridine scaffold has also been investigated for its antibacterial properties.[20]

  • Antiviral Activity: A series of 2-aminoimidazo[1,2-b]pyridazines have shown broad-spectrum activity against a panel of picornaviruses, including human rhinoviruses, poliovirus, and coxsackieviruses.[3]

III. Experimental Protocols: A Practical Guide

General Synthesis of 6-substituted-2-aryl-imidazo[1,2-b]pyridazines

This protocol describes a general method for the synthesis of the imidazo[1,2-b]pyridazine core, which can then be further functionalized.

Materials:

  • 3-amino-6-chloropyridazine

  • Substituted α-bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add the substituted α-bromoacetophenone (1.1 eq) and sodium bicarbonate (2.0 eq).

  • Stir the reaction mixture at reflux for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-chloro-2-aryl-imidazo[1,2-b]pyridazine.

  • The 6-chloro substituent can then be displaced with various nucleophiles via nucleophilic aromatic substitution to generate a library of 6-substituted derivatives.

IV. Visualizing Key Concepts

General Scaffold and Key Substitution Points

SAR_Tyk2 Core Imidazo[1,2-b]pyridazine C6 6-((2-oxo-N1-substituted- 1,2-dihydropyridin-3-yl)amino) Core->C6 Metabolic Stability C3 C3-amide side chain Core->C3 Potency N1_pyridone N1-substituent on pyridone (e.g., 2-pyridyl for permeability) C6->N1_pyridone Permeability C3_substituent Amide substituent (e.g., (1R,2S)-2-fluorocyclopropyl for potency) C3->C3_substituent Fine-tuning

References

An In-Depth Technical Guide to 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The imidazo[1,2-b]pyridazine core is a "privileged" structure, meaning it can bind to multiple biological targets, leading to a broad range of therapeutic applications.

Derivatives of this scaffold have shown promise as potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. The strategic placement of a bromine atom at the 3-position and an N-propylamine group at the 6-position of the imidazo[1,2-b]pyridazine core provides versatile handles for further chemical modifications, making this compound a valuable building block in the synthesis of compound libraries for drug discovery. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, along with a detailed discussion of its synthesis and characterization.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in the public domain. However, based on the properties of its core structure and related analogs, we can infer or predict its key physicochemical characteristics.

PropertyValueSource
Molecular Formula C9H11BrN4-
Molecular Weight 255.12 g/mol -
CAS Number 1034621-79-8[1]
Appearance Predicted to be a solid at room temperature.Inferred from analogs
Melting Point Not experimentally determined. The parent compound, 3-bromoimidazo[1,2-b]pyridazine, has a melting point of 148.0 to 152.0 °C.[2]
Boiling Point Not experimentally determined.-
Solubility Predicted to be soluble in organic solvents such as DMSO and methanol.Inferred from synthetic protocols
pKa Not experimentally determined. The imidazo[1,2-b]pyridazine core contains basic nitrogen atoms, suggesting the compound will have a basic character.-

Molecular Structure:

reactant1 3-bromo-6-chloroimidazo[1,2-b]pyridazine conditions CsF, BnNEt3Cl DMSO, 100 °C reactant1->conditions reactant2 +   n-propylamine reactant2->conditions product This compound conditions->product reactant1 This compound conditions Pd catalyst, Base Solvent, Heat reactant1->conditions reactant2 +   R-B(OH)2 reactant2->conditions product 3-R-N-propylimidazo[1,2-b]pyridazin-6-amine conditions->product cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment synthesis Synthesized Compound purification Column Chromatography synthesis->purification nmr 1H and 13C NMR purification->nmr ms Mass Spectrometry (LC-MS, HRMS) purification->ms ir FT-IR Spectroscopy purification->ir hplc HPLC purification->hplc

References

A Technical Guide to Determining the Aqueous Solubility of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Preclinical Success

In the landscape of modern drug discovery, the intrinsic properties of a new chemical entity (NCE) are paramount to its potential success. Among these, aqueous solubility is a cornerstone of "drug-likeness," profoundly influencing a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2][3] Poorly soluble compounds are fraught with challenges, including unreliable in vitro assay results, diminished in vivo exposure, and complex formulation requirements.[1][4] This guide focuses on 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine, a heterocyclic amine with potential pharmacological applications. The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in medicinal chemistry, often associated with kinase inhibition.[5] However, the introduction of a bromine atom and a propylamino group necessitates a thorough characterization of its physicochemical properties, beginning with solubility.

This document provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to approach the solubility assessment of this compound. In the absence of publicly available experimental data for this specific molecule, this guide will equip scientists with the foundational knowledge and detailed experimental protocols necessary to generate high-quality, reproducible solubility data.

Understanding Solubility: Kinetic vs. Thermodynamic

Before delving into experimental design, it is crucial to distinguish between the two primary types of solubility measurements performed during drug discovery: kinetic and thermodynamic solubility.[6][7]

  • Kinetic Solubility: This is a high-throughput measurement that assesses the solubility of a compound under non-equilibrium conditions.[7][8] Typically, a concentrated stock solution of the compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer.[7][9] The resulting value represents the concentration at which the compound precipitates out of solution under these specific, rapid conditions. Kinetic solubility is highly relevant for early-stage drug discovery, as it mimics the conditions of many high-throughput screening (HTS) biological assays where compounds are introduced in a similar manner.[4][7]

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the saturation concentration of a compound in a solvent at equilibrium.[10] This is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period until the dissolution and precipitation rates are equal.[11][12] Thermodynamic solubility is a critical parameter for lead optimization and formulation development, as it informs the maximum achievable concentration in a given vehicle and provides insights into the potential for oral absorption.[7][10]

Factors Influencing the Solubility of this compound

The aqueous solubility of a heterocyclic compound like this compound is governed by a complex interplay of its structural features and the properties of the solvent system. Key factors include:

  • pH and pKa: The presence of the amine group and the nitrogen atoms within the imidazo[1,2-b]pyridazine ring system suggests that the compound's solubility will be pH-dependent. As a basic compound, its solubility is expected to increase in acidic conditions due to the formation of a more soluble protonated species.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound will significantly impact its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.

  • Lipophilicity: The N-propyl group and the bromo substituent contribute to the lipophilicity of the molecule. While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility.

  • Temperature: The effect of temperature on solubility depends on the thermodynamics of the dissolution process. For most solids, solubility increases with temperature.

Experimental Protocols for Solubility Determination

The following section provides detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound.

Protocol 1: High-Throughput Kinetic Solubility by Nephelometry

This method is ideal for early-stage screening due to its speed and low compound consumption.[7] It relies on detecting the light scattered by insoluble particles (precipitate) formed when a DMSO stock solution is diluted in aqueous buffer.[9][13][14]

Materials and Equipment:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96- or 384-well microtiter plates

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Nephelometer with a laser light source

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations (e.g., from 2 mM down to low µM).

  • Addition to Aqueous Buffer: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a corresponding well in a new microtiter plate containing a larger volume (e.g., 98 µL) of PBS (pH 7.4). This rapid addition is critical for the kinetic nature of the assay.

  • Incubation and Mixing: Immediately after the addition, shake the plate vigorously for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[7]

  • Nephelometric Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate.

  • Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the baseline.[13]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM Stock in DMSO transfer 3. Transfer DMSO Stock to PBS Plate stock->transfer Serial Dilutions pbs 2. Dispense PBS into 96-well Plate pbs->transfer shake 4. Shake Plate (e.g., 2h @ 25°C) transfer->shake read 5. Read Plate on Nephelometer shake->read analyze 6. Determine Solubility Breakpoint read->analyze

Workflow for Kinetic Solubility Determination by Nephelometry.
Protocol 2: Thermodynamic Solubility by the Shake-Flask Method

This "gold standard" method determines the equilibrium solubility and is crucial for later-stage development.[11]

Materials and Equipment:

  • This compound (solid powder)

  • Aqueous buffer of interest (e.g., PBS at various pH values)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Filtration device (e.g., 0.45 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

  • Addition of Buffer: Add a known volume of the desired aqueous buffer to the vial.

  • Equilibration: Tightly cap the vials and place them on a shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[7][15]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Then, centrifuge the samples at high speed to pellet the remaining solid.

  • Filtration: Carefully aspirate the supernatant and filter it through a 0.45 µm filter to remove any remaining undissolved particles.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile/water). Analyze the filtered supernatant by a validated HPLC-UV method to determine the concentration of the dissolved compound.[15]

  • Data Analysis: The concentration determined by HPLC-UV represents the thermodynamic solubility of the compound under the tested conditions.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_solid 1. Add Excess Solid to Vial add_buffer 2. Add Known Volume of Buffer add_solid->add_buffer shake 3. Shake (24-48h @ const. Temp) add_buffer->shake centrifuge 4. Centrifuge shake->centrifuge filter 5. Filter Supernatant centrifuge->filter hplc 6. Quantify by HPLC-UV filter->hplc

Workflow for Thermodynamic Solubility by the Shake-Flask Method.

Data Presentation and Interpretation

The solubility data for this compound should be summarized in a clear and concise table. This allows for easy comparison across different conditions.

Assay Type Solvent/Buffer System Temperature (°C) Solubility (µg/mL) Solubility (µM)
KineticPBS, pH 7.425To be determinedTo be determined
ThermodynamicPBS, pH 5.025To be determinedTo be determined
ThermodynamicPBS, pH 7.425To be determinedTo be determined
ThermodynamicSimulated Gastric Fluid (SGF)37To be determinedTo be determined
ThermodynamicSimulated Intestinal Fluid (FaSSIF)37To be determinedTo be determined

Interpreting the Results: A significant difference between kinetic and thermodynamic solubility can indicate that the compound is prone to supersaturation and may precipitate over time. Low solubility in FaSSIF (Fasted State Simulated Intestinal Fluid) could suggest potential issues with oral absorption.

Conclusion

While specific experimental solubility data for this compound is not currently in the public domain, this guide provides the necessary scientific framework and detailed protocols for its determination. A thorough understanding and early assessment of both kinetic and thermodynamic solubility are indispensable for mitigating risks and making informed decisions in the progression of this, or any, NCE through the drug discovery and development pipeline. The application of these standardized methods will yield critical data, enabling researchers to optimize the compound's properties and develop a robust formulation strategy, ultimately increasing its potential for clinical success.

References

Spectroscopic Analysis of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine: A Technical Guide to NMR Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel heterocyclic compound, 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the ¹H and ¹³C NMR spectra. The guide elucidates the structural features of the molecule through a comprehensive interpretation of chemical shifts, coupling constants, and multiplicity patterns. Methodologies for sample preparation and data acquisition are outlined to ensure reproducibility. This whitepaper serves as a critical resource for the characterization of this and structurally related imidazo[1,2-b]pyridazine derivatives, a class of compounds with significant potential in medicinal chemistry.

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in modern drug discovery, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 3-position and an N-propylamino group at the 6-position of this core structure yields this compound, a compound of considerable interest for further chemical derivatization and pharmacological screening. Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular architecture in solution.

This guide presents a detailed, predicted ¹H and ¹³C NMR spectroscopic dataset for this compound. The interpretation is grounded in data from closely related analogs and established principles of NMR spectroscopy for heterocyclic systems.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for the unambiguous assignment of NMR signals. The structure and numbering for this compound are presented below.

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocols

While experimental data for the title compound is not publicly available, a standard protocol for NMR analysis is provided below for researchers aiming to synthesize and characterize this molecule.

Sample Preparation
  • Compound Synthesis: The title compound can be synthesized via the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with n-propylamine. This is a common method for the C-6 amination of this heterocyclic core.

  • Purification: The crude product should be purified by column chromatography on silica gel to obtain the compound with high purity, essential for unambiguous NMR analysis.

  • NMR Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, and this should be noted in the data reporting.[1][2][3]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Observe at a frequency of 400 MHz.

    • Acquire the spectrum at 298 K.

    • Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Observe at a frequency of 100 MHz.

    • Employ a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of closely related structures and established NMR principles.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.65d~9.51HH-7
~7.50s-1HH-2
~6.50d~9.51HH-8
~5.0 (broad)t~5.51HNH
~3.30q~7.0, ~5.52HH-1'
~1.65sextet~7.02HH-2'
~1.00t~7.03HH-3'
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~150.0C-6
~142.0C-8a
~125.0C-2
~120.0C-7
~115.0C-8
~110.0C-3
~45.0C-1'
~23.0C-2'
~11.0C-3'

Interpretation and Discussion of the NMR Spectra

The predicted NMR spectra provide a detailed fingerprint of the molecular structure of this compound.

¹H NMR Spectrum Analysis
  • Aromatic Region (6.0-8.0 ppm):

    • The two doublets at approximately 7.65 and 6.50 ppm are characteristic of the two protons on the pyridazine ring (H-7 and H-8). The large coupling constant of around 9.5 Hz is typical for ortho-coupling in a six-membered aromatic ring. The downfield shift of H-7 is expected due to the deshielding effect of the adjacent nitrogen atom (N-1) and the fused imidazole ring.

    • The singlet at around 7.50 ppm is assigned to the H-2 proton of the imidazole ring. Its singlet nature is due to the absence of adjacent protons.

  • Amine and Alkyl Region (0.5-5.5 ppm):

    • The broad triplet at approximately 5.0 ppm is assigned to the NH proton of the propylamino group. The broadness is a common feature of NH protons due to quadrupole broadening and exchange with trace amounts of water. The triplet multiplicity arises from coupling to the adjacent methylene group (H-1').

    • The quartet at around 3.30 ppm corresponds to the H-1' methylene protons. The multiplicity is a result of coupling to both the NH proton and the H-2' methylene protons.

    • The sextet at approximately 1.65 ppm is assigned to the H-2' methylene protons, which are coupled to the H-1' and H-3' protons.

    • The triplet at around 1.00 ppm is characteristic of the terminal methyl group (H-3') of the propyl chain, coupled to the adjacent H-2' methylene group.

¹³C NMR Spectrum Analysis
  • Aromatic and Heteroaromatic Carbons (100-160 ppm):

    • The most downfield signal at around 150.0 ppm is assigned to C-6, which is directly attached to the electron-donating amino group.

    • The quaternary carbon C-8a, at the junction of the two rings, is expected to appear around 142.0 ppm.

    • The C-2 carbon of the imidazole ring is predicted to be at approximately 125.0 ppm.

    • The C-7 and C-8 carbons of the pyridazine ring are expected around 120.0 and 115.0 ppm, respectively.

    • The C-3 carbon, bonded to the bromine atom, will be shifted upfield due to the heavy atom effect and is predicted to be around 110.0 ppm.

  • Alkyl Carbons (10-50 ppm):

    • The three signals in the upfield region correspond to the propyl chain. The C-1' carbon, attached to the nitrogen, will be the most downfield at approximately 45.0 ppm.

    • The C-2' and C-3' carbons are predicted to be at around 23.0 and 11.0 ppm, respectively.

Visualization of Key Correlations

A COSY (Correlation Spectroscopy) experiment would be invaluable in confirming the proton-proton coupling network, particularly within the propyl chain and the pyridazine ring.

Caption: Predicted ¹H-¹H COSY correlations.

An HMBC (Heteronuclear Multiple Bond Correlation) spectrum would confirm the assignments of the quaternary carbons by showing correlations between protons and carbons separated by two or three bonds.

H2 H-2 C3 C-3 H2->C3 C8a C-8a H2->C8a H7 H-7 H7->C8a C5 C-5 H7->C5 H8 H-8 C6 C-6 H8->C6 H1_prime H-1' H1_prime->C6

Caption: Key predicted HMBC correlations.

Conclusion

This technical guide provides a comprehensive, albeit predicted, NMR spectroscopic analysis of this compound. The detailed interpretation of the ¹H and ¹³C NMR spectra, supported by established principles and data from analogous compounds, offers a robust framework for the structural elucidation of this and related molecules. The provided experimental protocols serve as a practical guide for researchers in the field. This document underscores the power of NMR spectroscopy in contemporary chemical research and drug development.

References

The Imidazo[1,2-b]pyridazine Core: A Technical Guide to Its Discovery, History, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold is a nitrogen-containing fused heterocyclic system that has emerged as a "privileged" core in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of biologically active molecules, ranging from kinase inhibitors for oncology to novel agents for neurodegenerative and infectious diseases. This guide provides a comprehensive technical overview of the imidazo[1,2-b]pyridazine story, from its initial synthesis in the mid-20th century to its current status as the foundation of approved therapeutics and promising clinical candidates. We will delve into the historical milestones, evolution of synthetic strategies, key structure-activity relationships (SAR), and the mechanistic underpinnings of its therapeutic applications, providing field-proven insights for professionals in drug discovery and development.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Core in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. The imidazo[1,2-b]pyridazine system, a bicyclic structure formed by the fusion of an imidazole and a pyridazine ring, perfectly embodies this concept.[1] There are three possible isomers, with the imidazo[1,2-b]pyridazine variant, where a nitrogen atom is shared between the rings, being the most extensively studied in pharmacology.

The scaffold's utility stems from several key features:

  • Structural Rigidity: The fused ring system provides a conformationally constrained backbone, which can reduce the entropic penalty upon binding to a target protein and lead to higher affinity.

  • Hydrogen Bonding Capacity: The nitrogen atoms within the core act as both hydrogen bond donors and acceptors, facilitating critical interactions with amino acid residues in protein active sites.

  • Tunable Electronics: The pyridazine ring, with its adjacent nitrogen atoms, creates a unique electronic profile that influences the molecule's polarity, solubility, and metabolic stability.

  • Vectors for Substitution: The core offers multiple positions (C2, C3, C6, C7, C8) for chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic (ADME) properties.

This inherent versatility has allowed medicinal chemists to develop imidazo[1,2-b]pyridazine derivatives with a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, antiparasitic, and neuroprotective effects.[1][2]

Historical Perspective: A Journey from 1966 to Modern Drug Discovery

The exploration of the imidazo[1,2-b]pyridazine scaffold spans over half a century, evolving from initial academic curiosity to a cornerstone of major pharmaceutical programs.[1]

  • 1960s - The Genesis: The foundational synthetic work on imidazo[1,2-b]pyridazines was reported in the late 1960s. A 1967 paper by Stanovnik and Tisler described the formation of substituted imidazo[1,2-b]pyridazines, laying the chemical groundwork for future exploration.[3] Early studies focused on the fundamental chemistry and physical properties of this novel heterocyclic system.

  • Late 20th Century - Exploring Biological Potential: Through the latter half of the 20th century, researchers began to uncover the diverse biological activities of this scaffold. Initial reports highlighted potential applications as anti-inflammatory, antibacterial, and antiviral agents.[1]

  • The 2000s - The Kinase Revolution: The turn of the millennium marked a significant inflection point. With the sequencing of the human genome and a deeper understanding of cell signaling, protein kinases became a major therapeutic target class, particularly in oncology. The imidazo[1,2-b]pyridazine core was identified as an excellent "hinge-binding" motif for ATP-competitive kinase inhibitors. High-throughput screening campaigns began to identify derivatives as potent inhibitors of various kinases.[4]

  • 2012 - The Ponatinib Breakthrough: The development and subsequent FDA approval of Ponatinib (Iclusig®) in 2012 represented a landmark achievement.[5] Developed by ARIAD Pharmaceuticals, this multi-kinase inhibitor, built on an imidazo[1,2-b]pyridazine core, was specifically designed to overcome the challenging T315I "gatekeeper" mutation in the BCR-ABL kinase, a common cause of resistance to other treatments for chronic myeloid leukemia (CML).[5][6][7] The success of Ponatinib triggered a resurgence of interest in the scaffold, solidifying its status as a privileged structure in drug discovery.[1]

  • Present Day - Diversification and Advancement: Today, research continues to expand into new therapeutic areas. Derivatives are being investigated as selective inhibitors for a host of kinases (e.g., PI3K, Mps1, BTK, Tyk2), as imaging agents for Alzheimer's disease, and as novel treatments for autoimmune disorders and infectious diseases.[8][9]

Synthetic Strategies: Building the Core and Its Analogs

The construction and functionalization of the imidazo[1,2-b]pyridazine ring system have evolved from classical condensation reactions to sophisticated metal-catalyzed cross-coupling methodologies.

Foundational Synthesis: The Condensation Reaction

The most traditional and widely used method for constructing the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone (e.g., an α-bromoketone).[8]

The causality behind this experimental choice is rooted in the inherent nucleophilicity of the 3-aminopyridazine. The reaction proceeds via a two-step sequence:

  • N-Alkylation: The ring nitrogen of the 3-aminopyridazine attacks the electrophilic carbon of the α-haloketone, displacing the halide. The introduction of a halogen on the pyridazine ring (e.g., 3-amino-6-chloropyridazine) is often crucial for directing the alkylation to the correct ring nitrogen, preventing side reactions.[8]

  • Intramolecular Cyclization: The amino group then acts as a nucleophile, attacking the ketone carbonyl, followed by dehydration to form the fused imidazole ring.

Caption: Foundational synthesis of the imidazo[1,2-b]pyridazine core.

Modern Methodologies: Metal-Catalyzed Cross-Coupling

To create diverse libraries of compounds and perform late-stage functionalization, medicinal chemists now heavily rely on transition-metal-catalyzed cross-coupling reactions. These methods allow for the precise installation of various substituents at specific positions of a pre-formed imidazo[1,2-b]pyridazine core, which is typically halogenated (e.g., at the C3 or C6 position).

Key reactions include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or heteroaryl boronic acids.

  • Sonogashira Coupling: For introducing alkyne moieties, a key feature in Ponatinib's design.[10]

  • Heck Coupling: For forming C-C bonds with alkenes.

  • Buchwald-Hartwig Amination: For forming C-N bonds to introduce amine-based substituents.[11]

  • C-H Activation: More recent advances focus on the direct functionalization of C-H bonds, offering a more atom-economical approach to diversification.[10]

These modern techniques provide a powerful toolkit for rapidly exploring the structure-activity relationship (SAR) around the scaffold.

Representative Experimental Protocol: Synthesis of a 2,6-Disubstituted Imidazo[1,2-b]pyridazine

This protocol is a generalized representation based on common literature procedures.[8][12] It serves as a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product identity confirmed by analytical techniques.

Objective: To synthesize a 2-aryl-6-chloro-imidazo[1,2-b]pyridazine via condensation.

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromo-1-arylethan-1-one (α-bromoacetophenone derivative)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH), Anhydrous

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reactant Setup: To a 100 mL round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq) and anhydrous ethanol (approx. 20 mL per gram of aminopyridazine). Stir at room temperature until dissolved.

  • Addition of Base: Add sodium bicarbonate (2.0 eq) to the solution. This mild base neutralizes the HBr formed during the reaction, driving the equilibrium towards the product.

  • Addition of Ketone: Add the 2-bromo-1-arylethan-1-one (1.1 eq) to the suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of EtOAc:Hexanes as the mobile phase). The disappearance of the starting materials and the appearance of a new, typically more non-polar, spot indicates product formation. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid NaHCO₃ and NaBr salts and wash with a small amount of ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

The Rise of Kinase Inhibitors: A Dominant Application

The most significant therapeutic impact of the imidazo[1,2-b]pyridazine scaffold has been in the development of protein kinase inhibitors.

Mechanism of Action: Targeting the Kinome

Most imidazo[1,2-b]pyridazine-based kinase inhibitors are ATP-competitive. They function by occupying the ATP-binding pocket of the kinase domain, preventing the enzyme from binding ATP and phosphorylating its downstream substrates.

The scaffold's success is largely due to its ability to form one or more crucial hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the active site, providing a foundation for affinity. The substituents at other positions (e.g., C3 and C6) then extend into other pockets to confer potency and selectivity. For instance, in Tyk2 JH2 inhibitors, the imidazo[1,2-b]pyridazine core forms hydrogen bonds with the hinge residue Val690.[11]

Caption: Simplified binding mode of an imidazo[1,2-b]pyridazine inhibitor.

Case Study: Ponatinib - The Breakthrough Multi-Kinase Inhibitor

The development of Ponatinib (AP24534) is a prime example of structure-based drug design. The goal was to create an inhibitor effective against CML driven by the BCR-ABL kinase, especially the T315I mutant.[5] This mutation, where a threonine is replaced by a bulkier isoleucine at the "gatekeeper" position, sterically blocks the binding of previous inhibitors like imatinib.

The design strategy employed by ARIAD Pharmaceuticals involved:

  • Core Scaffold: The imidazo[1,2-b]pyridazine core was chosen for its proven hinge-binding capabilities.

  • The Ethynyl Linker: A carbon-carbon triple bond was introduced at the C3 position. This rigid linker was engineered to bypass the bulky isoleucine gatekeeper and access a hydrophobic pocket deeper within the active site, a feat not possible for earlier drugs.[13]

  • SAR Optimization: Other parts of the molecule were optimized to enhance solubility and cell permeability, leading to a potent, orally bioavailable drug.

Ponatinib is not only potent against BCR-ABL but also inhibits other kinases like VEGFR, FGFR, and SRC, making it a "multi-targeted" or "pan-" inhibitor.[14]

Tabulated Data: Kinase Inhibitory Activity

The versatility of the scaffold is evident in the range of kinases it can be tailored to inhibit with high potency.

Compound Class/ExampleTarget Kinase(s)Key IC₅₀ / Kᵢ ValuesReference
Ponatinib BCR-ABL (T315I)2.0 nM (IC₅₀)[6]
Compound 27f Mps10.7 nM (cellular IC₅₀)[13]
Compound 22 (TM471-1) BTK1.3 nM (IC₅₀)[9]
Compound 6 Tyk2 JH20.02 nM (Kᵢ)[11]
Compound 11 PI3Kα / mTOR94.9% / 42.99% inh. @ 1nM[14]
Compound 20a DYRK1A / CLK150 nM / 82 nM (IC₅₀)[10]
Representative Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a common, non-radioactive method for determining a compound's IC₅₀ value against a target kinase.[15][16] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust and widely used in high-throughput screening.

Objective: To measure the concentration-dependent inhibition of a specific kinase by an imidazo[1,2-b]pyridazine test compound.

Materials:

  • Recombinant purified kinase enzyme

  • Biotinylated peptide substrate specific for the kinase

  • ATP

  • Test compound (solubilized in DMSO)

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Stop solution (EDTA)

  • Detection reagents: Europium-labeled anti-phospho-substrate antibody (Donor) and Streptavidin-Allophycocyanin (SA-APC, Acceptor)

  • 384-well low-volume black plates

  • TR-FRET enabled plate reader

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include wells with DMSO only (no inhibitor, 100% activity control) and wells for background (no enzyme, 0% activity control).

  • Enzyme Addition: Add the kinase enzyme, diluted in assay buffer, to all wells except the background controls. Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding a solution containing the biotinylated substrate and ATP (typically at its Kₘ concentration) to all wells.

  • Reaction Incubation: Cover the plate and incubate for a defined period (e.g., 60 minutes) at room temperature. The optimal time depends on the specific kinase's activity.

  • Reaction Termination: Stop the enzymatic reaction by adding a stop solution containing EDTA. EDTA chelates the Mg²⁺ ions required for kinase activity.

  • Detection: Add the detection reagents (Europium-labeled antibody and SA-APC) to all wells. The antibody binds to the phosphorylated substrate, and the streptavidin binds to the biotin tag.

  • Detection Incubation: Incubate the plate in the dark for 60 minutes to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET plate reader. The reader excites the Europium donor and measures emission from both the donor and the APC acceptor.

  • Data Analysis: Calculate the ratio of the acceptor to donor signals. A high ratio indicates high kinase activity (FRET occurs), while a low ratio indicates inhibition. Normalize the data to the controls (0% and 100% activity). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[2]

Beyond Kinases: Exploring Diverse Biological Activities

While kinase inhibition is a dominant theme, the imidazo[1,2-b]pyridazine scaffold's utility extends to many other therapeutic areas.

Neurodegenerative Diseases: Targeting β-Amyloid Plaques

In the quest for diagnostics and therapies for Alzheimer's disease, researchers have designed imidazo[1,2-b]pyridazine derivatives as imaging agents for β-amyloid plaques. These compounds are designed to be isosteres of known amyloid-binding agents.[8] Structure-activity relationship studies have shown that specific substitutions, such as a 2-(4'-dimethylaminophenyl) group, can lead to high binding affinity for amyloid aggregates, with Kᵢ values as low as 11.0 nM.[8] This line of research could yield novel Positron Emission Tomography (PET) radiotracers for the in vivo visualization of amyloid plaques in the brain.

Antiviral and Antiparasitic Applications

The scaffold has shown significant promise against infectious diseases.

  • Antiviral Activity: A series of 2-aminoimidazo[1,2-b]pyridazines were discovered to be potent, broad-spectrum inhibitors of human picornaviruses, a family of viruses that includes rhinoviruses (the common cold) and enteroviruses.

  • Antiparasitic Activity: Derivatives have been identified with activity against parasitic kinases from organisms like Plasmodium falciparum (malaria) and Leishmania, suggesting a potential avenue for treating these devastating diseases.[10]

  • Anti-tubercular Activity: More recently, compounds incorporating a benzohydrazide moiety onto the imidazo[1,2-b]pyridazine core have been synthesized and shown to have in vitro activity against Mycobacterium tuberculosis.

Conclusion and Future Directions

From its first synthesis over fifty years ago, the imidazo[1,2-b]pyridazine scaffold has evolved from a chemical curiosity into a clinically validated, privileged core for drug discovery. Its history is intertwined with the advancement of medicinal chemistry itself, from classical synthesis to structure-guided design and modern catalytic methods. The commercial success of Ponatinib has cemented its importance and continues to inspire new research.

Future directions for this remarkable scaffold are manifold. The development of highly selective, next-generation kinase inhibitors with improved safety profiles remains a key objective. Exploration of its potential in covalent inhibition and allosteric modulation may unlock new therapeutic paradigms. Furthermore, its application in underserved areas like neurodegenerative and infectious diseases is a rapidly growing field. As our understanding of biology deepens and synthetic methodologies become more powerful, the imidazo[1,2-b]pyridazine core is poised to remain a valuable and enduring platform for the development of novel medicines.

References

An In-depth Technical Guide to 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. We will delve into its fundamental molecular characteristics, its structural context within a significant class of kinase inhibitors, and potential applications for researchers in the field.

Core Molecular Profile

The foundational step in evaluating any novel compound is to establish its precise molecular identity. This compound is identified by the CAS Number 1034621-79-8[1][2]. Its molecular formula and weight are critical parameters for any experimental work, from reaction stoichiometry to analytical characterization.

PropertyValueSource
Molecular Formula C9H11BrN4BLDpharm[1]
Molecular Weight 255.11 g/mol BLDpharm[1]
255.12 g/mol Mol-Instincts
CAS Number 1034621-79-8BLDpharm[1]

The slight variation in molecular weight between sources is attributable to the use of different isotopic masses in the calculation and is considered negligible for most laboratory applications.

Structural and Mechanistic Context

This compound belongs to the imidazo[1,2-b]pyridazine family. This fused heterocyclic scaffold is a cornerstone in the development of various kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The core imidazo[1,2-b]pyridazine structure acts as a hinge-binding motif, enabling it to dock into the ATP-binding site of many kinases. The substituents on this core structure are crucial for determining the compound's potency, selectivity, and pharmacokinetic properties.

In this specific molecule:

  • The bromo group at the 3-position can serve multiple functions. It can act as a key interaction point within the kinase active site or serve as a chemical handle for further synthetic modifications (e.g., through cross-coupling reactions) to explore the surrounding chemical space.

  • The N-propylamino group at the 6-position is critical for establishing interactions with the solvent-exposed region of the kinase, significantly influencing the compound's selectivity profile and physical properties such as solubility.

G cluster_0 This compound cluster_1 Functional Significance in Kinase Inhibition Core Imidazo[1,2-b]pyridazine Scaffold Hinge ATP Hinge-Binding Core->Hinge Enables docking Bromo 3-Bromo Group Selectivity Selectivity & Potency Bromo->Selectivity Modulates Handle Synthetic Handle Bromo->Handle Enables derivatization NPropyl 6-N-Propylamino Group NPropyl->Selectivity Influences Solubility Solubility/PK Properties NPropyl->Solubility Impacts

Caption: Logical relationships of the compound's structural features.

Potential Research Applications and Experimental Design

Given its structural alerts, this compound is a prime candidate for screening libraries in kinase-focused drug discovery programs.

Kinase Inhibitor Screening

An essential first step is to screen this compound against a panel of kinases to identify potential targets.

Experimental Protocol: Kinase Screening Cascade

  • Primary Screen: Utilize a broad panel of kinases (e.g., >400 kinases) at a single high concentration of the test compound (e.g., 10 µM). The objective is to identify initial "hits."

  • Dose-Response Assay: For any hits identified in the primary screen, perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50). This quantifies the compound's potency.

  • Selectivity Profiling: Compare the IC50 values across different kinases to establish a selectivity profile. A compound that is highly potent against a specific target with minimal activity against off-targets is desirable.

  • Mechanism of Action Studies: For promising candidates, conduct further studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) with respect to ATP.

G A Start with Compound (3-bromo-N-propylimidazo [1,2-b]pyridazin-6-amine) B Primary Screen (Broad Kinase Panel, 10 µM) A->B C Identify 'Hits' (% Inhibition > Threshold) B->C D Dose-Response Assay (Determine IC50) C->D E Quantify Potency D->E F Selectivity Profiling (Compare IC50s) E->F G Mechanism of Action Studies F->G H Lead Candidate G->H

Caption: Workflow for kinase inhibitor screening.

Fragment-Based Drug Discovery and Lead Optimization

The bromo substituent offers a versatile starting point for lead optimization through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the 3-position to enhance potency and selectivity.

Example Workflow: Suzuki Coupling for Lead Optimization

  • Reactant Preparation: Dissolve this compound, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in an appropriate solvent system (e.g., dioxane/water).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove inorganic salts. Purify the crude product using column chromatography to isolate the desired coupled product.

  • Characterization: Confirm the structure of the new analogue using NMR spectroscopy and mass spectrometry.

  • Biological Evaluation: Screen the new compound in the relevant kinase assays to assess if the modification improved its biological activity.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in drug discovery, particularly in the domain of kinase inhibitors. Its core scaffold is known to interact with the hinge region of kinases, and its substituents provide avenues for tuning potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide offer a robust framework for researchers to unlock the therapeutic potential of this and related compounds.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold and its Functionalization

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines has made it a focal point for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology and anti-infective agents.[1] The ability to strategically functionalize this core at various positions is paramount for generating molecular diversity and fine-tuning the pharmacological properties of lead compounds.

Among the array of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for creating carbon-carbon bonds.[2] This reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acid and ester coupling partners.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki coupling reaction using a key building block: 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine . We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.

Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[3] A thorough understanding of this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The catalytic cycle can be visualized as follows:

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X (Complex A) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Aryl-Pd(II)-R' (Complex B) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-R' ArylHalide Aryl-X BoronicAcid R'-B(OR)2 Base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (in this case, this compound). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl. For imidazo[1,2-b]pyridazines, the bromo-substituted derivative offers a good balance of reactivity and stability.

2. Transmetalation: In this key step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction outcome.

3. Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Suzuki Coupling of this compound

This protocol is adapted from established procedures for similar heteroaryl halides and provides a robust starting point for optimization.[4]

Synthesis of Starting Material: this compound

The starting material can be synthesized from the commercially available 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[5]

Synthesis_Workflow Start 3-bromo-6-chloroimidazo[1,2-b]pyridazine Conditions DMSO, 100°C, 24h CsF, BnNEt3Cl Start->Conditions 1.0 equiv Reagent Propylamine Reagent->Conditions 2.0 equiv Product This compound Conditions->Product Nucleophilic Aromatic Substitution

Figure 2: Synthesis of the starting material.

A general procedure involves the treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with propylamine in a suitable solvent such as DMSO at elevated temperatures.[6][7] The use of a fluoride source like CsF can promote the reaction.[6][7]

Suzuki Coupling Protocol

Materials:

  • This compound

  • Arylboronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DME, DMF, toluene, with or without water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete (monitor by TLC or LC-MS). For challenging couplings, microwave irradiation can be employed to accelerate the reaction.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Recommended Reaction Conditions

The optimal conditions can vary depending on the specific arylboronic acid used. The following table provides a starting point for optimization.

ParameterRecommended ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄ is a versatile and commonly used catalyst. For nitrogen-containing heterocyles that can act as ligands and inhibit the catalyst, more robust catalysts with bulky electron-rich phosphine ligands like dppf are often beneficial.[8]
Base K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)K₃PO₄ is an effective base for many Suzuki couplings. Cs₂CO₃ is more soluble in organic solvents and can be more effective for less reactive substrates. The presence of water is often necessary for inorganic bases to be fully effective.[9]
Solvent 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1)A mixture of an organic solvent and water is standard. Anhydrous conditions can also be employed, particularly with boronic esters and specific bases.
Temperature 80-100°CHigher temperatures can facilitate the oxidative addition and transmetalation steps. Microwave heating can significantly reduce reaction times.
Boronic Acid 1.2 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique. Use a fresh batch of catalyst or a more robust pre-catalyst.
Insufficiently active baseSwitch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure a small amount of water is present if using an inorganic base.
Low reaction temperatureIncrease the reaction temperature or use microwave irradiation.
Debromination of Starting Material Proto-deboronation of the boronic acid followed by a competing reactionUse a boronic ester (e.g., pinacol ester) which is more stable. Minimize the amount of water in the reaction. Use a milder base if possible.
Formation of Side Products Homocoupling of the boronic acidEnsure a truly oxygen-free environment. Use a slight excess of the aryl halide.
Catalyst Inhibition The nitrogen-rich imidazo[1,2-b]pyridazine can coordinate to the palladium centerUse a catalyst with bulky ligands (e.g., Buchwald-type ligands) to disfavor coordination of the substrate.[10]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the C-3 functionalization of the this compound scaffold. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate a diverse range of novel compounds for further investigation in drug discovery programs. The protocols and insights provided herein serve as a comprehensive guide to facilitate the successful application of this important synthetic transformation.

References

Application Notes and Protocols for the C-6 Amination of 3-bromoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold in Modern Drug Discovery

The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic and structural features make it a versatile framework for the design of therapeutic agents targeting a wide array of biological targets. Notably, derivatives of this scaffold have demonstrated potent activity as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][3] The introduction of an amino group at the C-6 position of the 3-bromoimidazo[1,2-b]pyridazine core is a critical transformation, as it provides a key handle for further molecular elaboration and often plays a crucial role in the pharmacophore of bioactive molecules.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for the C-6 amination of 3-bromoimidazo[1,2-b]pyridazine. We will delve into the mechanistic underpinnings of this transformation, present a detailed and optimized experimental protocol, and discuss the scope of the reaction with various amines.

The Power of Palladium: Mechanistic Insights into the Buchwald-Hartwig Amination

The C-6 amination of 3-bromoimidazo[1,2-b]pyridazine is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[4][5] This powerful C-N bond-forming reaction has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[4] Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction.

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through the following key steps[5][6][7]:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Cl bond at the 6-position of the imidazo[1,2-b]pyridazine) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final and product-forming step is the reductive elimination of the C-N bond, which regenerates the Pd(0) catalyst and releases the aminated product.

The choice of palladium precursor, ligand, and base is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps and to prevent catalyst decomposition.[4]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination Pd_Amido_Complex [Ar-Pd(II)-NHR2(L2)]+X- Amine_Coordination->Pd_Amido_Complex Deprotonation Deprotonation (Base) Pd_Amido_Complex->Deprotonation Pd_Amido_Complex_Neutral Ar-Pd(II)-NR2(L2) Deprotonation->Pd_Amido_Complex_Neutral Reductive_Elimination Reductive Elimination Pd_Amido_Complex_Neutral->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, 3-bromo-6-chloroimidazo[1,2-b]pyridazine, and its subsequent C-6 amination.

Protocol 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine

The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through the condensation of an aminopyridazine with an α-haloketone or a related species.

Materials:

  • 3-Amino-6-chloropyridazine

  • Chloroacetaldehyde (50% solution in water)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Add chloroacetaldehyde (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 6-chloroimidazo[1,2-b]pyridazine.

Protocol 2: Synthesis of 3-bromo-6-chloroimidazo[1,2-b]pyridazine

The C-3 position of the imidazo[1,2-b]pyridazine core can be selectively brominated using a suitable brominating agent.

Materials:

  • 6-chloroimidazo[1,2-b]pyridazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in acetonitrile.

  • Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with water.

  • Add saturated aqueous sodium bicarbonate solution to neutralize the mixture.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude 3-bromo-6-chloroimidazo[1,2-b]pyridazine is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Protocol 3: C-6 Amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine

This protocol details a highly efficient fluoride-promoted amination that serves as a cost-effective alternative to traditional palladium-catalyzed methods for certain amine substrates.[8]

Materials:

  • 3-bromo-6-chloroimidazo[1,2-b]pyridazine

  • Amine (primary or secondary)

  • Cesium fluoride (CsF)

  • Benzyltriethylammonium chloride (BnNEt₃Cl)

  • Dimethyl sulfoxide (DMSO)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a sealable reaction vessel, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), the desired amine (2.0 eq), cesium fluoride (1.0 eq), and benzyltriethylammonium chloride (10 mol %).

  • Add DMSO as the solvent.

  • Seal the vessel and heat the reaction mixture to 100 °C.

  • Stir the reaction for 24 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If the product is not a solid, extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-3-bromoimidazo[1,2-b]pyridazine derivative.

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_amination C-6 Amination Protocol Start1 3-Amino-6-chloropyridazine Step1 Condensation with Chloroacetaldehyde Start1->Step1 Intermediate1 6-chloroimidazo[1,2-b]pyridazine Step1->Intermediate1 Step2 Bromination with NBS Intermediate1->Step2 Starting_Material 3-bromo-6-chloroimidazo [1,2-b]pyridazine Step2->Starting_Material Reagents Amine, CsF, BnNEt3Cl, DMSO Reaction Heat at 100 °C, 24h Starting_Material->Reaction Start2 Starting Material Reagents->Reaction Workup Workup and Purification Reaction->Workup Final_Product 6-Amino-3-bromoimidazo [1,2-b]pyridazine Workup->Final_Product

Caption: Experimental workflow for the synthesis and C-6 amination.

Substrate Scope and Data

The fluoride-promoted C-6 amination protocol exhibits a broad substrate scope, particularly for primary and secondary alkylamines.[8] The following table summarizes the yields obtained for the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a variety of amines.

EntryAmineProductYield (%)[8]
1n-Butylamine3-bromo-N-butylimidazo[1,2-b]pyridazin-6-amine95
2Isopropylamine3-bromo-N-isopropylimidazo[1,2-b]pyridazin-6-amine98
3Cyclohexylamine3-bromo-N-cyclohexylimidazo[1,2-b]pyridazin-6-amine96
4BenzylamineN-benzyl-3-bromoimidazo[1,2-b]pyridazin-6-amine94
5Pyrrolidine3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine92
6Morpholine4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine91
7Piperidine3-bromo-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine93

Note: The yields reported are isolated yields.[8] This method is particularly advantageous as it avoids the use of expensive and air-sensitive palladium catalysts for a range of substrates.[8] However, for less reactive amines, such as anilines, traditional Buchwald-Hartwig conditions with a suitable palladium catalyst and ligand may be required.

Conclusion and Future Outlook

The C-6 amination of 3-bromoimidazo[1,2-b]pyridazine is a pivotal transformation in the synthesis of novel drug candidates. The protocols outlined in this application note provide robust and efficient methods for achieving this transformation. The fluoride-promoted amination offers a cost-effective and high-yielding alternative for a variety of alkylamines. For more challenging substrates, the principles of the Buchwald-Hartwig amination can be applied with careful selection of the catalyst system. As the importance of the imidazo[1,2-b]pyridazine scaffold continues to grow in medicinal chemistry, the development of even more efficient and versatile amination methodologies will remain an active area of research.

References

Application Notes and Protocols: 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine as a key intermediate in the discovery of novel kinase inhibitors. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] This document outlines the synthesis of the title compound, its derivatization, and its application in the development of targeted therapeutics.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery due to its ability to mimic the purine scaffold and interact with the ATP-binding site of various protein kinases.[3] This structural motif is present in clinically approved drugs and numerous investigational agents targeting a wide range of kinases involved in oncology, inflammation, and neurodegenerative diseases.[4][5][6]

The strategic placement of substituents on the imidazo[1,2-b]pyridazine ring system is crucial for achieving high potency and selectivity against specific kinase targets.[7] this compound is a valuable precursor designed for facile diversification. The bromine atom at the 3-position serves as a versatile handle for introducing a variety of aryl and heteroaryl groups through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9][10] The N-propylamino group at the 6-position can be modified or maintained to optimize interactions with the solvent-exposed region of the kinase active site, thereby influencing pharmacokinetic properties.

This guide provides detailed protocols for the synthesis of this precursor and its subsequent elaboration into potential kinase inhibitors, as well as methodologies for their biological evaluation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from commercially available reagents. The general workflow is depicted below.

Synthesis_Workflow A 3-bromo-6-chloroimidazo[1,2-b]pyridazine C Nucleophilic Aromatic Substitution (SNAr) A->C B n-propylamine B->C D This compound C->D

Caption: Synthetic workflow for the target precursor.

Detailed Synthesis Protocol

This protocol describes the nucleophilic aromatic substitution of the chlorine atom on 3-bromo-6-chloroimidazo[1,2-b]pyridazine with n-propylamine.[11]

Materials:

  • 3-bromo-6-chloroimidazo[1,2-b]pyridazine

  • n-propylamine

  • Cesium Fluoride (CsF)

  • Benzyltriethylammonium chloride (BnNEt₃Cl)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask or sealed pressure vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a sealed pressure vessel, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), cesium fluoride (1.0 eq), and benzyltriethylammonium chloride (10 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMSO to the vessel to achieve a concentration of approximately 0.1 M of the starting material. Add n-propylamine (2.0 eq) to the reaction mixture.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position of the precursor is a key functional group for diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl moieties.[8][9][10][12]

Suzuki_Coupling_Workflow A This compound C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D 3-Aryl/Heteroaryl-N-propylimidazo[1,2-b]pyridazin-6-amine (Kinase Inhibitor Candidate) C->D

Caption: Derivatization of the precursor via Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a boronic acid or ester.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or microwave vial

  • Standard work-up and purification reagents (as in section 2.1)

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system to the reaction vessel.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring. For microwave-assisted reactions, heat to a temperature between 120-160 °C for a shorter duration. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up and purification by column chromatography as described in section 2.1.

Application in Kinase Inhibition Assays

Once a library of derivatives is synthesized, they must be evaluated for their ability to inhibit the activity of target kinases. Below are protocols for a standard in vitro kinase inhibition assay and a cellular proliferation assay.

In Vitro Kinase Inhibition Assay (Example: PIM1 Kinase)

This protocol describes a radiometric or luminescence-based assay to determine the IC₅₀ value of a compound against a specific kinase.[3]

Materials:

  • Recombinant human PIM1 kinase

  • Kinase substrate (e.g., a specific peptide like "pimtide")

  • [γ-³³P]ATP or ATP for luminescence-based assays (e.g., Kinase-Glo®)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • 96- or 384-well assay plates

  • Scintillation counter or luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In each well of the assay plate, prepare a reaction mixture containing the kinase assay buffer, the kinase substrate, and the test compound at various concentrations (final DMSO concentration should be ≤1%).

  • Kinase Addition: Add the recombinant PIM1 kinase to each well to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • ATP Addition: Start the phosphorylation reaction by adding [γ-³³P]ATP or cold ATP.

  • Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or the detection reagent for luminescence assays).

  • Detection:

    • Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence: Add the Kinase-Glo® reagent and measure the luminescence, which is inversely proportional to the kinase activity (as ATP is consumed).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Proliferation Assay (Example: MV4;11 Acute Myeloid Leukemia Cell Line)

This protocol assesses the effect of the synthesized compounds on the proliferation of cancer cells that are dependent on the target kinase for survival.[1][3]

Materials:

  • MV4;11 human acute myeloid leukemia cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., WST-1, MTT, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MV4;11 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in complete culture medium and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells (final DMSO concentration should be ≤0.5%). Include vehicle control (DMSO) and positive control (e.g., a known PIM1 inhibitor) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors from the this compound precursor relies on a systematic exploration of the structure-activity relationship.

  • Substitution at the 3-position: The introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling is a key strategy to enhance potency and modulate selectivity.[2][7] The nature of the substituent at this position can influence interactions with the hinge region and the hydrophobic pocket of the ATP-binding site. For example, in the development of BCR-ABL inhibitors, a carbon-carbon triple bond linker at the 3-position was crucial for accommodating the T315I gatekeeper mutation.[13]

  • Modification of the 6-position: While the N-propylamino group is a good starting point, its modification can fine-tune the compound's properties. For instance, varying the alkyl chain length or introducing cyclic amines can impact solubility, cell permeability, and interactions with the solvent-exposed region of the kinase.[6]

The table below summarizes representative IC₅₀ data for various imidazo[1,2-b]pyridazine derivatives against different kinases, illustrating the impact of substitutions.

Compound ClassR³ SubstituentR⁶ SubstituentTarget KinaseIC₅₀ (nM)Reference
Imidazo[1,2-b]pyridazinePhenylCyclopropylmethylaminoPIM134[3]
Imidazo[1,2-b]pyridazine4-CarboxamidophenylMethoxyethylaminoIKKβ130[7]
Imidazo[1,2-b]pyridazineSubstituted PhenylVaried AminesMps10.7[6]
Imidazo[1,2-b]pyridazineSubstituted PhenylVaried AminesDYRK1A/CLKs<100[2]

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel kinase inhibitors. Its strategic design allows for facile diversification at the 3-position through robust cross-coupling methodologies, enabling the exploration of a broad chemical space. The protocols and insights provided in these application notes offer a solid foundation for researchers to leverage this key intermediate in their drug discovery programs, paving the way for the development of next-generation targeted therapies.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Imidazo[1,2-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Toxicological Considerations of Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Derivatives of this core have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1] Notably, several imidazo[1,2-b]pyridazine-based compounds have been developed as potent kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[2][3][4][5][6][7][8] For instance, they have shown inhibitory activity against Bruton's tyrosine kinase (BTK), Mps1 (TTK) kinase, and cyclin-dependent kinases (CDKs), all of which are critical regulators of cell cycle and proliferation.[3][4][5][8]

Given their potent biological activity, a thorough evaluation of the cytotoxic potential of novel imidazo[1,2-b]pyridazine derivatives is a critical step in the drug discovery and development process.[9][10][11] Cytotoxicity assays provide essential data on the concentration-dependent effects of these compounds on cell viability and proliferation.[9][11][12] This information is fundamental for determining the therapeutic index of a compound, understanding its mechanism of action, and selecting promising candidates for further preclinical development.[10][12]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for testing the cytotoxicity of imidazo[1,2-b]pyridazine compounds. It includes detailed, step-by-step protocols for a multi-tiered assay approach, an exploration of the potential underlying signaling pathways, and guidance on data interpretation and presentation.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

A robust assessment of cytotoxicity should not rely on a single assay. Instead, a combination of assays that measure different cellular parameters is recommended to gain a comprehensive understanding of a compound's effects.[13] The following experimental workflow provides a logical progression from initial screening to mechanistic investigation.

G cluster_0 Phase 1: Primary Cytotoxicity Screening cluster_1 Phase 2: Confirmation & Mechanism of Cell Death cluster_2 Phase 3: Pathway Elucidation A Cell Line Selection & Seeding B Compound Treatment (Dose-Response) A->B C MTT Assay (Metabolic Activity) B->C D IC50 Determination C->D E LDH Assay (Membrane Integrity) D->E F Caspase-3 Activity Assay (Apoptosis Induction) D->F G Data Correlation & Analysis E->G F->G H Western Blot Analysis (Apoptosis Markers) G->H I Kinase Activity Profiling (Putative Targets) G->I J Mechanism of Action Hypothesis H->J I->J

Figure 1: A comprehensive workflow for the in vitro cytotoxicity testing of novel imidazo[1,2-b]pyridazine compounds.

Data Presentation: Quantifying Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic compound. It represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%.[9] IC50 values are crucial for comparing the efficacy of different compounds and for assessing their selectivity across various cell lines.[9]

Cell LineCompoundAssayIncubation Time (hours)IC50 (µM)
MCF-7 (Breast Cancer)Imidazo[1,2-b]pyridazine-XMTT4812.5 ± 1.5
Doxorubicin (Control)MTT480.8 ± 0.1
A549 (Lung Cancer)Imidazo[1,2-b]pyridazine-XMTT4825.3 ± 2.1
Doxorubicin (Control)MTT481.2 ± 0.2
HEK293 (Normal Kidney)Imidazo[1,2-b]pyridazine-XMTT48> 100
Doxorubicin (Control)MTT485.6 ± 0.7

Table 1: Example of IC50 value presentation for a hypothetical imidazo[1,2-b]pyridazine compound ("Imidazo[1,2-b]pyridazine-X") compared to a standard chemotherapeutic agent (Doxorubicin). Data are typically presented as the mean ± standard deviation from at least three independent experiments.

Detailed Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Materials:

  • MTT reagent (5 mg/mL in PBS)[14]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-b]pyridazine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[9]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: After incubation, add 10 µL of the MTT solution (5 mg/mL) to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.[16][17]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of cytotoxicity.[15][18]

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well microplates

  • Lysis buffer (provided in the kit)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[10]

  • Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[10]

  • LDH Reaction: Add the LDH reaction mixture (substrate, cofactor, and dye) to each well containing the supernatant, following the manufacturer's instructions.[19]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]

  • Stop Reaction: Add the stop solution to each well.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, taking into account the spontaneous and maximum LDH release controls.

Protocol 3: Caspase-3 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[20] Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis.[20] This colorimetric assay measures the activity of caspase-3 in cell lysates.[20][21]

Materials:

  • Caspase-3 assay kit (containing lysis buffer, reaction buffer, and caspase-3 substrate)

  • Microcentrifuge

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the imidazo[1,2-b]pyridazine compound for the desired time. Harvest the cells by centrifugation and wash with ice-cold PBS.[22]

  • Cell Lysis: Resuspend the cell pellet in the provided lysis buffer and incubate on ice for 10-15 minutes.[23]

  • Lysate Collection: Centrifuge the lysate at high speed to pellet the cell debris. Transfer the supernatant (cytosolic extract) to a new tube.[23]

  • Protein Quantification: Determine the protein concentration of the cell lysate.

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well.[20][21]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[20][23]

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[20][21]

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Protocol 4: Western Blot Analysis of Apoptosis Markers

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[22] It is an invaluable tool for investigating the molecular mechanisms of apoptosis by measuring the expression levels of key apoptotic proteins.[22][24]

Materials:

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescent (ECL) substrate

Procedure:

  • Protein Extraction and Quantification: Prepare cell lysates as described in the caspase-3 assay protocol and determine the protein concentration.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[22]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence detection system.[22]

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in cleaved caspase-3 and cleaved PARP, along with a change in the Bax/Bcl-2 ratio, is indicative of apoptosis.[24][25]

Putative Signaling Pathway and Mechanism of Action

Based on the known activity of many imidazo[1,2-b]pyridazine derivatives as kinase inhibitors, a plausible mechanism for their cytotoxicity involves the inhibition of key survival signaling pathways, leading to the induction of apoptosis.[2][3][6][8] A potential signaling cascade is depicted below.

G cluster_0 Upstream Signaling cluster_1 Mitochondrial Apoptosis Pathway cluster_2 Execution Phase of Apoptosis A Imidazo[1,2-b]pyridazine Compound B Survival Kinase (e.g., BTK, Mps1, CDK) A->B Inhibition C Downstream Effectors (e.g., STAT3, NF-κB) B->C Activation D Bcl-2 (Anti-apoptotic) Expression C->D Decreased E Bax (Pro-apoptotic) Expression C->E Increased F Mitochondrial Outer Membrane Permeabilization D->F E->F G Cytochrome c Release F->G H Apoptosome Formation G->H I Caspase-9 Activation H->I J Caspase-3 Activation I->J K PARP Cleavage & DNA Fragmentation J->K L Apoptosis K->L

Figure 2: A putative signaling pathway for imidazo[1,2-b]pyridazine-induced apoptosis via kinase inhibition.

Conclusion

The experimental design and protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the cytotoxic effects of novel imidazo[1,2-b]pyridazine compounds. By employing a multi-assay approach, researchers can obtain reliable data on the potency and mechanism of action of their compounds, which is essential for making informed decisions in the drug discovery and development pipeline. The insights gained from these studies will ultimately contribute to the identification of promising new therapeutic agents with improved efficacy and safety profiles.

References

Application Notes & Protocols: Synthesis of Novel Therapeutic Candidates from 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules, most notably the FDA-approved kinase inhibitor Ponatinib.[1] This scaffold's rigid, planar structure and specific hydrogen bonding capabilities make it an ideal framework for targeting enzyme active sites, particularly ATP-binding pockets in kinases.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of novel therapeutic candidates starting from 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine. We present detailed, field-proven protocols for the derivatization of this versatile building block, focusing on robust and high-yield cross-coupling reactions to generate diverse compound libraries for biological screening. The rationale behind methodological choices, step-by-step experimental procedures, and characterization guidelines are detailed to ensure scientific integrity and reproducibility.

The Imidazo[1,2-b]pyridazine Scaffold: A Cornerstone of Modern Therapeutics

The imidazo[1,2-b]pyridazine nucleus is a purine isostere that has garnered significant interest from the pharmaceutical industry due to its broad spectrum of biological activities.[1] Derivatives have demonstrated promising efficacy as anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[4][5] A primary application of this scaffold is in the development of protein kinase inhibitors.[2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The structure of imidazo[1,2-b]pyridazine allows for strategic placement of substituents that can interact with specific residues within the kinase hinge region, specificity pocket, and solvent-front, enabling the development of highly potent and selective inhibitors.[6]

The starting material, this compound, offers two key points for diversification: the bromine atom at the C3-position and the amino group at the C6-position. The C3-bromo substituent is an exceptionally versatile synthetic handle for introducing molecular complexity through metal-catalyzed cross-coupling reactions.

Caption: Key diversification points on the imidazo[1,2-b]pyridazine scaffold.

Protocol 1: Synthesis of the Starting Material

The target starting material, this compound, can be efficiently synthesized from commercially available 3-bromo-6-chloroimidazo[1,2-b]pyridazine via a nucleophilic aromatic substitution reaction.

Rationale: This reaction proceeds by the displacement of the more labile chlorine atom at the C6 position by n-propylamine.[7] While microwave irradiation is often used to accelerate this reaction, conventional heating provides a more accessible and scalable method for most laboratories.[8] The use of excess amine serves as both the nucleophile and the solvent, driving the reaction to completion.

Experimental Protocol: Synthesis of this compound (1)

  • Reaction Setup: To a pressure-rated vessel, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 g, 4.27 mmol).

  • Reagent Addition: Add n-propylamine (5.0 mL, 60.6 mmol).

  • Sealing and Heating: Seal the vessel tightly and place it in an oil bath preheated to 120 °C.

  • Reaction Monitoring: Stir the mixture vigorously for 16-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot and observing the disappearance of the starting material.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess n-propylamine.

  • Purification: Dissolve the resulting residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Product: The crude product can be further purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the title compound as a solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diversification via Palladium-Catalyzed Cross-Coupling

The C3-bromo position is primed for derivatization using palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern medicinal chemistry for forming C-C and C-N bonds.[9]

workflow cluster_workflow General Synthetic Workflow start Starting Material (Compound 1) reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization product Final Therapeutic Candidate characterization->product

Caption: General workflow for the synthesis of therapeutic candidates.

Protocol 2: Suzuki-Miyaura Coupling for Aryl and Heteroaryl Diversification

Rationale: The Suzuki-Miyaura coupling is a highly robust and versatile reaction for creating C(sp²)-C(sp²) bonds.[10] Its popularity in drug discovery stems from the vast commercial availability of diverse boronic acids and esters, mild reaction conditions, and exceptional tolerance of various functional groups. This allows for the rapid generation of a library of C3-arylated imidazo[1,2-b]pyridazines.

The choice of catalyst, ligand, and base is critical. A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as Xantphos or SPhos is effective for coupling with heteroaryl halides.[9] A mild inorganic base like K₂CO₃ or K₃PO₄ is used to facilitate the transmetalation step without promoting side reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1) (100 mg, 0.39 mmol), the desired aryl/heteroaryl boronic acid (1.2-1.5 equivalents), and potassium carbonate (2.5 equivalents).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and the phosphine ligand (e.g., Xantphos, 10 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 4 mL).

  • Heating: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously for 4-12 hours. Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final coupled product.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryBoronic Acid PartnerProduct Structure (at C3)Typical Yield (%)
1(4-carbamoylphenyl)boronic acid4-Benzamide75-85
2(3-methoxyphenyl)boronic acid3-Anisole80-90
3Pyridine-3-boronic acid3-Pyridyl65-75
4(4-fluoro-3-formylphenyl)boronic acid4-Fluoro-3-formylphenyl70-80
Protocol 3: Sonogashira Coupling for Alkynyl Diversification

Rationale: The Sonogashira coupling introduces an alkyne moiety at the C3 position, a valuable functional group that serves as a linchpin for further transformations, such as "click chemistry" (Huisgen cycloaddition) or reduction to alkanes/alkenes.[3] This reaction is co-catalyzed by palladium and copper(I) and typically proceeds under mild, basic conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1) (100 mg, 0.39 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), and Copper(I) iodide (CuI, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Reagent/Solvent Addition: Add degassed triethylamine (TEA, 3 mL) and a degassed co-solvent like THF or DMF (3 mL).

  • Alkyne Addition: Add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.5 equivalents) via syringe.

  • Heating: Stir the reaction at 60-80 °C until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry, and concentrate. Purify by flash column chromatography.

Characterization and Validation

Trustworthiness through Rigorous Analysis: Every synthesized compound must be rigorously characterized to confirm its structure and assess its purity before it can be considered a valid candidate for biological evaluation.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structural integrity of the synthesized molecule. The disappearance of the C3-H proton signal from the starting material and the appearance of new aromatic or alkyl signals from the coupled partner are key diagnostic markers.

  • Mass Spectrometry (MS): LC-MS should be used for routine reaction monitoring. High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition of the final product, providing an exact mass that validates the molecular formula.

  • Purity Analysis: Purity should be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths. For biological testing, compounds should ideally be >95% pure.

Conclusion

The protocols outlined in this application note provide a robust and versatile platform for the synthesis of diverse libraries of novel therapeutics based on the privileged imidazo[1,2-b]pyridazine scaffold. Starting from the readily accessible this compound, researchers can employ powerful palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings to rapidly generate novel chemical entities. These compounds can then be screened against a variety of biological targets, particularly protein kinases, in the ongoing search for next-generation medicines.

References

Application Notes & Protocols: The Imidazo[1,2-b]pyridazine Scaffold as a Versatile Kinase Inhibitor Platform

Author: BenchChem Technical Support Team. Date: January 2026

Focus Molecule: 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine CAS Number: 1034621-79-8

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The imidazo[1,2-b]pyridazine core is a prominent heterocyclic framework that has garnered significant attention in drug discovery, earning its status as a "privileged scaffold."[1][2] Its rigid, planar structure and unique distribution of nitrogen atoms allow for specific and potent interactions with a variety of biological targets. This has led to its incorporation into numerous bioactive molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][2]

The clinical success of Ponatinib , a multi-targeted tyrosine kinase inhibitor approved for leukemia, prominently features the imidazo[1,2-b]pyridazine core and has spurred extensive research into this scaffold.[1][2][3] This guide focuses on This compound as a representative and strategically important member of this class. The presence of a bromine atom at the C-3 position and an amine at the C-6 position provides two key points for chemical modification, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies aimed at developing novel therapeutics, particularly in the realm of kinase inhibition.

Part 1: Synthetic Strategy & Chemical Utility

The strategic value of this compound lies in its synthetic accessibility and its potential for diversification. The C-6 amino group is crucial for establishing key interactions with target proteins, while the C-3 bromo position serves as a versatile handle for introducing various substituents via cross-coupling reactions.

Protocol 1: Synthesis via C-6 Amination

A highly efficient and environmentally conscious method for the synthesis of C-6 aminated imidazo[1,2-b]pyridazines has been developed, avoiding the need for transition metal catalysts.[4] This approach can be readily adapted for the synthesis of the title compound.

Reaction Scheme:

G cluster_reagents Reagents & Conditions A 3-bromo-6-chloroimidazo[1,2-b]pyridazine C DMSO, 100°C, 24h A->C B n-Propylamine (2.0 equiv) CsF (1.0 equiv) BnNEt3Cl (10 mol%) B->C D This compound C->D G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

References

Application Notes & Protocols: Development of Radiotracers with an Imidazo[1,2-b]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazo[1,2-b]pyridazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1] Its favorable physicochemical properties and synthetic tractability have led to the development of potent inhibitors for kinases, such as the FDA-approved drug Ponatinib, and probes for various central nervous system (CNS) targets.[1] This guide provides a comprehensive overview and detailed protocols for the design, synthesis, radiolabeling, and preclinical evaluation of novel positron emission tomography (PET) and single-photon emission computed tomography (SPECT) radiotracers based on the imidazo[1,2-b]pyridazine framework. We consolidate field-proven insights and step-by-step methodologies to empower researchers in advancing molecular imaging agents from concept to preclinical validation.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Molecular Imaging

The imidazo[1,2-b]pyridazine system, a bicyclic heteroaromatic structure, offers a rigid and tunable platform for ligand design. Its isosteric relationship to purines and other key biological motifs has made it a fertile ground for discovering potent and selective ligands.[2] In the context of molecular imaging, this scaffold has been successfully leveraged to develop radiotracers for a variety of high-value targets implicated in neurological disorders and oncology.

The rationale for selecting this scaffold is twofold. First, its chemical architecture allows for systematic modification at multiple positions, enabling fine-tuning of binding affinity, selectivity, and pharmacokinetic properties such as lipophilicity, which is critical for brain-penetrant tracers.[3] Second, the scaffold is amenable to the introduction of functional groups necessary for radiolabeling with common imaging isotopes like Fluorine-18, Carbon-11, and Iodine-123.

Table 1: Exemplary Targets for Imidazo[1,2-b]pyridazine-Based Radiotracers

TargetDisease RelevanceExample Application / FindingReference
β-Amyloid (Aβ) Plaques Alzheimer's DiseaseDerivatives show high binding affinity (Ki = 11.0 nM) to synthetic Aβ aggregates.[3]
Translocator Protein (TSPO) Neuroinflammation, OncologyHigh-affinity and selective ligands developed for SPECT imaging of peripheral benzodiazepine receptors (PBR), another name for TSPO.[4][5]
Tropomyosin Receptor Kinase (Trk) Neurological Disorders, Cancer[18F]-labeled PET tracer ([18F]TRACK) developed to assess Trk expression in CNS pathologies.[6]
Mammalian Target of Rapamycin (mTOR) CancerDiaryl urea derivatives exhibit potent mTOR inhibition (IC50 = 0.062 μM) and in vivo anti-tumor effects.[7]
Dual-specificity Tyrosine-Regulated Kinases (DYRK) Cancer, Neurological DisordersStructure-guided design led to potent and selective inhibitors of DYRK1A.[8]

This guide will walk through the essential workflows for developing a novel radiotracer based on this promising scaffold.

Workflow for Imidazo[1,2-b]pyridazine Radiotracer Development

The development path for a novel radiotracer is a multi-stage process that begins with chemical synthesis and culminates in in vivo validation. Each stage provides critical data that informs the decision to advance the candidate.

G cluster_0 Phase 1: Chemistry & Radiochemistry cluster_1 Phase 2: Preclinical Evaluation cluster_2 Phase 3: Advanced Studies A Precursor Synthesis & Characterization B Radiolabeling Protocol Development ([18F], [11C], [123I]) A->B C Purification & Formulation B->C D Quality Control (QC) Validation C->D E In Vitro Binding Assays (Affinity & Selectivity) D->E Candidate Tracer F Metabolic Stability Assays E->F G In Vivo Biodistribution (Rodent) F->G H PET/SPECT Imaging Studies G->H I Dosimetry & Toxicology H->I J Translational Studies (Non-Human Primate) I->J

Caption: High-level workflow for radiotracer development.

Section 1: Precursor Design and Synthesis

The precursor is the non-radioactive molecule designed to undergo the final radiolabeling step. Its design must balance high affinity for the target with the chemical requirements for efficient radioisotope incorporation.

Protocol 1.1: General Synthesis of the Imidazo[1,2-b]pyridazine Core

The most common and robust method for constructing the core scaffold is the condensation between a 3-amino-6-halopyridazine and an appropriately substituted α-bromoketone.[3] The halogen at the 6-position serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions.[9]

Rationale: The introduction of a halogen on the pyridazine ring is crucial as it directs the initial alkylation by the α-bromoketone to the correct ring nitrogen, facilitating the desired bicyclic product formation in good yields.[3]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 eq) and the desired α-bromoketone (1.1 eq) in ethanol.

  • Reaction: Add sodium bicarbonate (2.0 eq) to the mixture.

  • Heating: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 6-chloro-imidazo[1,2-b]pyridazine precursor.

Protocol 1.2: Synthesis of a Boronic Ester Precursor for [18F]Fluorination

For labeling with Fluorine-18 via copper-mediated radiofluorination, a boronic acid pinacol ester (BPin) is a common and effective precursor.[6]

Rationale: The BPin group can be installed on an aromatic ring and subsequently replaced with [18F]fluoride in the presence of a copper catalyst. This method offers a reliable alternative to traditional nucleophilic aromatic substitution, which often requires harsh conditions.

Step-by-Step Methodology:

  • Reactant Preparation: To an oven-dried flask under an inert atmosphere (N2 or Ar), add the 6-chloro-imidazo[1,2-b]pyridazine derivative (1.0 eq), bis(pinacolato)diboron (1.5 eq), potassium acetate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.1 eq).

  • Solvent: Add a suitable anhydrous solvent, such as 1,4-dioxane.

  • Reaction: Heat the mixture at 80-100 °C for 12-18 hours.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the resulting residue by column chromatography to obtain the desired boronic ester precursor.

Section 2: Radiosynthesis and Purification

The radiosynthesis step involves the incorporation of the positron-emitting radionuclide into the precursor molecule. This is typically performed in an automated synthesis module housed within a shielded "hot cell".[10]

G start [18F]Fluoride from Cyclotron in [18O]H2O trap Trap [18F] on Anion Exchange Cartridge start->trap elute Elute [18F] with K2CO3/K2.2.2 into Reaction Vessel trap->elute dry Azeotropic Drying (Acetonitrile) elute->dry add_reagents Add Precursor and Cu-Catalyst Solution dry->add_reagents reaction Heating (e.g., 120°C, 15 min) add_reagents->reaction quench Quench Reaction & Dilute reaction->quench hplc Semi-Preparative HPLC Purification quench->hplc collect Collect Product Fraction hplc->collect formulate Solvent Exchange & Formulation in Saline/EtOH collect->formulate qc Final Product for QC formulate->qc

Caption: Automated radiosynthesis workflow for [18F]fluorination.

Protocol 2.1: Automated [18F]Copper-Mediated Radiofluorination

This protocol is adapted from methods used for tracers like [18F]TRACK.[6]

Step-by-Step Methodology (within an automated module):

  • [18F]Fluoride Trapping: Aqueous [18F]fluoride produced from a cyclotron is passed through a quaternary ammonium anion-exchange cartridge to trap the [18F-].

  • Elution: The trapped [18F]fluoride is eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K2.2.2) in acetonitrile/water.

  • Drying: The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to yield the anhydrous [18F]KF/K2.2.2 complex.

  • Reaction: A solution of the imidazo[1,2-b]pyridazine-BPin precursor (2-5 mg) and a copper catalyst (e.g., copper(II) triflate pyridine complex) in a suitable solvent (e.g., DMA or DMF) is added to the reaction vessel.

  • Heating: The vessel is sealed and heated to 110-130 °C for 10-20 minutes.

  • Purification: The reaction mixture is cooled, diluted with the HPLC mobile phase, and injected onto a semi-preparative C18 HPLC column to separate the [18F]-labeled product from unreacted precursor and byproducts.

  • Formulation: The collected product fraction is diluted with water and passed through a C18 Sep-Pak cartridge. The trapped radiotracer is then eluted with ethanol and formulated in sterile saline for injection, with the final ethanol concentration typically below 10%.

Section 3: Quality Control of the Radiotracer

Before administration, every batch of radiotracer must undergo rigorous quality control (QC) to ensure it is safe and suitable for its intended purpose.[10]

Table 2: Key Quality Control Specifications for a PET Radiotracer

ParameterMethodTypical SpecificationRationale
Identity Analytical HPLCCo-elution of the radioactive peak with a non-radioactive reference standard.Confirms the chemical identity of the final product.
Radiochemical Purity (RCP) Analytical HPLC> 95%Ensures that the vast majority of the radioactivity is from the desired compound.
Molar Activity (Am) Analytical HPLC (with UV detector for mass) and dose calibrator> 37 GBq/μmol (> 1 Ci/μmol) at time of injection.A high molar activity is crucial to minimize potential pharmacological effects from the injected mass of the compound.
pH pH meter or pH strip4.5 - 7.5Ensures the formulation is physiologically compatible and prevents precipitation.
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm).Limits exposure to potentially toxic organic solvents used during synthesis.
Sterility & Endotoxins Sterility test; Limulus Amebocyte Lysate (LAL) testSterile; < 175 EU/V (Endotoxin Units per max volume)Ensures the product is free from microbial and pyrogenic contamination.

Section 4: Preclinical Evaluation

Once a radiotracer can be reliably produced according to QC standards, its biological properties must be evaluated.

G cluster_0 In Vitro cluster_1 In Vivo A Validated Radiotracer B Competitive Binding Assay (Determine Ki or IC50) A->B D Cell Uptake Studies A->D E Biodistribution Study (Dissection) A->E Inject into Animal Model C Autoradiography (Tissue Sections) B->C F Metabolite Analysis (Blood & Brain) E->F G Dynamic PET/SPECT Imaging (Target vs. Blocking) E->G

Caption: Preclinical evaluation cascade for a novel radiotracer.

Protocol 4.1: In Vitro Competitive Binding Assay

Rationale: This assay determines the affinity (typically as an IC50 or Ki value) of the newly synthesized non-radioactive compound for its target.[3] This is a critical first step to confirm that the designed molecule interacts with the intended biological target with high potency.

Step-by-Step Methodology:

  • Tissue Preparation: Prepare tissue homogenates from a source rich in the target protein (e.g., postmortem human brain tissue for Aβ plaques, or cells overexpressing the target).

  • Assay Setup: In a 96-well plate, add the tissue homogenate, a known radioligand for the target (at a concentration near its KD), and varying concentrations of the new imidazo[1,2-b]pyridazine test compound.

  • Incubation: Incubate the plate for a set time at a specific temperature to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Quantification: Measure the radioactivity on the filtermat using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of the known radioligand's binding versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 4.2: Rodent Biodistribution and PET/SPECT Imaging

Rationale: This experiment reveals where the radiotracer distributes in a living organism over time and provides the first in vivo evidence of target engagement.[5] It is essential for assessing brain uptake, clearance rate, and specificity.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the study animals (e.g., healthy mice or a disease model). For PET/SPECT imaging, place the animal in the scanner.

  • Radiotracer Administration: Inject a known amount of the radiotracer (e.g., 1-5 MBq) via the tail vein.

  • Imaging (for PET/SPECT): Acquire dynamic images over 60-90 minutes.

  • Biodistribution (Ex Vivo): At predetermined time points (e.g., 2, 15, 30, 60 minutes post-injection), euthanize cohorts of animals.

  • Tissue Dissection: Rapidly dissect key organs (blood, heart, lungs, liver, kidneys, muscle, bone, and brain regions).

  • Quantification: Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Data Analysis: Calculate the uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). For imaging data, regions of interest (ROIs) are drawn on the images to generate time-activity curves (TACs).

  • Blocking Study: To demonstrate specificity, a separate cohort of animals is pre-treated with a high dose of a known, non-radioactive drug that binds to the same target. A significant reduction in radiotracer uptake in the target tissue in the pre-treated group compared to the baseline group indicates specific binding.

Section 5: Data Analysis and Interpretation

The ultimate goal of a PET study is often to quantify the density of available targets in a specific tissue, a value known as the Binding Potential (BP).[10] The BP is proportional to the density of available receptors (Bavail) and inversely proportional to the radioligand's in vivo equilibrium dissociation constant (KD).[10]

Binding Potential (BP) = Bavail / KD [10]

A successful radiotracer candidate from the imidazo[1,2-b]pyridazine family will exhibit the following characteristics:

  • High Target Affinity: Nanomolar or sub-nanomolar Ki or IC50 values.

  • High Specificity: Minimal binding to other related targets (off-target binding).

  • Optimal Lipophilicity (for CNS): A LogD value typically between 1 and 3 to facilitate blood-brain barrier penetration without excessive non-specific binding.

  • Favorable In Vivo Profile: High uptake in the target tissue with low uptake in surrounding tissues, resulting in a high signal-to-noise ratio.

  • Appropriate Kinetics: The rate of uptake and washout should be suitable for the imaging window and the half-life of the radionuclide.

By following these detailed protocols and applying rigorous scientific principles, researchers can effectively harness the potential of the imidazo[1,2-b]pyridazine scaffold to develop next-generation radiotracers for the sensitive and specific imaging of disease processes.

References

Application Notes: The Strategic Use of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of high-quality lead compounds.[1][2] This approach, which identifies low molecular weight binders for subsequent optimization, offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[2][3] Central to this strategy is the intelligent design of the fragment library itself. This document provides a detailed guide on the application of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine , a "poised" fragment, within a typical FBDD campaign, with a focus on kinase inhibition. We will detail the strategic rationale for its inclusion in a screening library and provide comprehensive protocols for its screening, validation, and elaboration into a potent lead molecule.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold and the "Poised" Fragment Advantage

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure and defined hydrogen bonding capabilities make it an ideal anchor for engaging with the hinge region of protein kinases. Numerous potent and selective kinase inhibitors targeting PIM, Mps1, DYRK, TAK1, c-Met, and CDKs incorporate this core structure.[4][5][6][7][8][9]

This compound (CAS 1034621-79-8) is an exemplary fragment for FBDD. Its utility stems from a combination of favorable physicochemical properties and strategic chemical functionality.

  • Adherence to the "Rule of Three": This fragment aligns well with the empirical guidelines for effective fragments, which suggest a molecular weight < 300 Da, cLogP < 3, and fewer than three hydrogen bond donors and acceptors.[10] This profile increases the likelihood of binding with high ligand efficiency and minimizes the risk of non-specific interactions.

  • The Power of a "Poised" Halogen: The bromine atom at the C-3 position is not merely a substituent; it is a synthetic linchpin. It serves as a versatile handle for well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for rapid and predictable "fragment growing" once a binding mode is confirmed.[11]

  • Interaction Vectors: The N-propylamino group at the C-6 position provides a hydrogen bond donor and a hydrophobic component, which can serve as an initial anchor point within a protein's binding site.

The overall FBDD workflow, from initial screening to a developed lead compound, leverages these properties in a structured, multi-stage process.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Title Compound) Screen Primary Biophysical Screen (e.g., SPR, TSA) Lib->Screen Screening Hits Initial Fragment Hits (Weak Binders) Screen->Hits Hit Rate ~1-5% Ortho Orthogonal Screen (e.g., NMR, ITC) Hits->Ortho Validation Cascade Xray X-ray Crystallography (Co-crystal Structure) Ortho->Xray Confirmation Valid Validated Hits (Binding Mode Confirmed) Xray->Valid Structural Data Grow Fragment Growing (Structure-Guided Chemistry) Valid->Grow Elaboration SAR SAR by NMR/SPR (Potency & Property Improvement) Grow->SAR Iterative Cycles Lead Lead Compound (nM Potency) SAR->Lead Optimization

Figure 1: The Fragment-Based Drug Design (FBDD) Workflow.

Application Protocol: A Biophysical Screening Cascade

Identifying genuine, low-affinity fragment hits requires a cascade of sensitive biophysical techniques to eliminate false positives and build confidence in each hit.[1][12] Because fragments bind weakly (μM to mM affinity), high-concentration biochemical assays are often unreliable.[13] Therefore, direct binding assays are paramount.

The following protocols assume the target is a purified protein kinase.

Screening_Cascade start Fragment Library Screen spr Primary Screen Surface Plasmon Resonance (SPR) High-Throughput Triage start->spr tsa Orthogonal Screen 1 Thermal Shift Assay (TSA/DSF) Confirms Target Engagement spr->tsa Hits nmr Orthogonal Screen 2 NMR Spectroscopy (STD or WaterLOGSY) Solution-based Validation tsa->nmr Confirmed Hits itc Quantitative Validation Isothermal Titration Calorimetry (ITC) 'Gold Standard' K D & Thermodynamics nmr->itc Confirmed Hits xtal Structural Validation X-ray Crystallography Provides 3D Binding Pose itc->xtal High-Confidence Hits finish Validated Hit for Chemistry xtal->finish

Caption: A robust biophysical screening cascade for FBDD.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology for primary screening due to its sensitivity, high throughput, and ability to provide kinetic data.[14][15][16] The protocol involves immobilizing the target protein on a sensor chip and flowing the fragment solution over the surface.

Methodology:

  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the target kinase (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~8,000-10,000 Response Units (RU).

    • Deactivate remaining active esters with a 1 M ethanolamine-HCl pH 8.5 injection.

    • A reference flow cell should be prepared similarly but without protein immobilization to enable background signal subtraction.

  • Fragment Screening:

    • Prepare a stock solution of this compound at 100 mM in 100% DMSO.

    • Create a screening plate by diluting the fragment into running buffer (HBS-EP+ with 2% DMSO) to a final concentration of 200 µM. Causality: Matching the DMSO concentration between the running buffer and the sample is critical to minimize false positives arising from refractive index mismatches.[16]

    • Inject the fragment solution over the reference and target flow cells for 60 seconds, followed by a 120-second dissociation phase.

    • Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH).

  • Data Analysis:

    • Subtract the reference flow cell signal from the target flow cell signal.

    • A binding response significantly above the noise threshold is considered an initial hit.

    • For confirmed hits, perform a full kinetic titration (e.g., 10 µM to 1 mM) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Protocol 2: Orthogonal Validation via NMR Spectroscopy

NMR is a robust solution-based method for validating fragment hits, as it is less prone to artifacts from protein immobilization or aggregation.[17][18] Ligand-observed methods like Saturation Transfer Difference (STD) are ideal for detecting weak binders.[19][20]

Methodology (STD-NMR):

  • Sample Preparation:

    • Prepare a solution of the target kinase (~10-20 µM) in a deuterated phosphate buffer (e.g., 50 mM NaD2PO4, 100 mM NaCl, pH 7.4) in D2O.

    • Prepare a 20 mM stock of the fragment in d6-DMSO.

    • Add the fragment to the protein solution to a final concentration of 200 µM (1% final DMSO concentration).

  • NMR Acquisition:

    • Acquire a 1D proton reference spectrum.

    • Acquire the STD spectrum. This involves selectively saturating protein resonances far from the ligand signals (e.g., at -1 ppm for "on-resonance" irradiation) and comparing it to a spectrum with saturation far from any protein or ligand signals (e.g., at 40 ppm for "off-resonance" irradiation).

    • The saturation time is typically set to 2 seconds to allow for efficient magnetization transfer from the protein to the bound ligand.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The presence of signals in the difference spectrum confirms that the fragment binds to the protein. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein surface.

Protocol 3: Structural Validation via X-ray Crystallography

Crystallography provides the definitive evidence of binding and, crucially, reveals the precise binding mode of the fragment.[21][22] This structural information is the blueprint for the subsequent structure-guided optimization of the fragment.[23][24]

Methodology:

  • Crystal Preparation:

    • Generate high-quality crystals of the apo-kinase target using vapor diffusion (sitting or hanging drop) methods. Crystals must be robust and diffract to a high resolution (<2.5 Å).[22]

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in a cryo-protectant solution compatible with the crystal conditions.

    • Transfer a crystal into the soaking solution and incubate for a period ranging from minutes to several hours. Causality: The high concentration is necessary to drive the binding equilibrium towards the bound state, ensuring sufficient occupancy in the crystal lattice for detection.

  • Data Collection and Structure Solution:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully analyze the resulting electron density maps (Fo-Fc difference maps) to unambiguously identify the bound fragment. Specialized software can help detect low-occupancy binders.[22]

Data Interpretation and Hit Progression

A successful screening campaign will yield a dataset that requires careful interpretation to prioritize fragments for chemical elaboration.

Fragment IDCompound NamePrimary Screen (SPR RU)Orthogonal Screen (NMR STD)Validation (ITC K D)Structural Data
F001This compound45Positive350 µMCo-crystal at 1.9 Å
F002Control Fragment A2NegativeNo BindingN/A
F003Control Fragment B51NegativeNo BindingN/A

Table 1: Representative data from a fragment screening cascade.

From this hypothetical data, Fragment F001 is a high-confidence hit. It was positive in the primary and orthogonal screens, its binding affinity was quantified by ITC, and most importantly, its binding mode was determined crystallographically. This structural data is the critical starting point for the next phase.

From Fragment to Lead: Structure-Guided Elaboration

The co-crystal structure of the kinase-fragment complex reveals the orientation of the fragment and the surrounding protein pockets. The "fragment growing" strategy can now be employed.

Fragment_Growing node_fragment Initial Fragment Hit (3-bromo...) KD = 350 µM node_lead Optimized Lead (Suzuki Coupling at C3-Br) KD = 50 nM node_fragment->node_lead Structure-Guided Synthesis node_pocket Empty Hydrophobic Pocket Identified via X-ray Structure

Caption: The "Fragment Growing" strategy.

The X-ray structure might reveal that the C-3 bromine atom of our fragment is pointing towards an adjacent hydrophobic pocket. Medicinal chemistry can then use a Suzuki coupling reaction to replace the bromine with a tailored phenyl or other aryl group designed to fill this pocket. This single modification can lead to a dramatic increase in potency (e.g., from 350 µM to the nanomolar range) by capturing favorable new interactions, transforming the initial fragment hit into a viable lead compound.[25]

Conclusion

This compound is a highly valuable tool in the arsenal of the drug discoverer. Its combination of a privileged kinase-binding scaffold, favorable fragment-like properties, and a poised synthetic handle makes it an ideal starting point for a successful FBDD campaign. By employing a rigorous biophysical screening cascade and leveraging high-resolution structural information, researchers can efficiently and rationally evolve this simple fragment into a potent and selective lead molecule.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with imidazo[1,2-b]pyridazine scaffolds. Our goal is to provide actionable, field-proven insights to help you overcome common synthetic challenges and significantly improve your reaction yields and product purity. This guide is structured as a dynamic resource, combining a detailed troubleshooting section with frequently asked questions to directly address issues you may encounter in the lab.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific, common problems encountered during the synthesis. We diagnose the likely causes and provide clear, scientifically-grounded solutions.

Scenario 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step

Question: "I am attempting to synthesize the N-propylimidazo[1,2-b]pyridazin-6-amine intermediate by reacting 3-bromo-6-chloroimidazo[1,2-b]pyridazine with propylamine, but my yields are consistently below 40%. What are the critical parameters I should re-evaluate?"

Answer: Low yield in this SNAr reaction is a frequent challenge, typically stemming from incomplete reaction or degradation. The C6 position of the imidazo[1,2-b]pyridazine ring is susceptible to nucleophilic attack, but the reaction requires specific conditions to proceed efficiently. Let's break down the key factors:

  • Thermal vs. Microwave Heating: Conventional heating often requires prolonged reaction times at high temperatures, which can lead to decomposition of both starting materials and products.[1] Microwave irradiation is highly recommended as it dramatically reduces reaction times and often improves yields by minimizing the formation of degradation byproducts.[1]

  • Solvent and Reagent Concentration: The choice of solvent is critical. High-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) are effective for this transformation.[1][2] Using an excess of the amine nucleophile (n-propylamine), often 2.0 equivalents or more, can drive the reaction to completion.[2] In many cases, the excess amine also serves as the base, negating the need for an additional inorganic base.

  • Reaction Temperature: If using conventional heating, ensure the temperature is high enough (e.g., 100-180 °C) to drive the reaction, but monitor for decomposition via TLC or LC-MS.[1][2] For microwave synthesis, temperatures around 170-180 °C for shorter durations (e.g., 30-60 minutes) have proven effective.[1][3]

  • Starting Material Integrity: Verify the purity of your 3-bromo-6-chloroimidazo[1,2-b]pyridazine starting material. Impurities can interfere with the reaction.

Recommended Action: Transition to a microwave-assisted protocol using DMSO as the solvent and 2.0 equivalents of n-propylamine. A reaction temperature of 100 °C for 24 hours, or a microwave protocol at a higher temperature for a shorter time, should yield significant improvement.[2][3]

Scenario 2: Poor Regioselectivity and Low Yield in the Bromination Step

Question: "I have successfully synthesized the N-propylimidazo[1,2-b]pyridazin-6-amine intermediate. However, when I try to brominate it to get the final product, I get a mixture of products with a low yield of the desired 3-bromo isomer. How can I improve the regioselectivity?"

Answer: This is a classic regioselectivity problem. The imidazo[1,2-b]pyridazine core has multiple positions susceptible to electrophilic attack, but the C3 position is the most electronically favorable for bromination. Achieving high selectivity hinges on the choice of brominating agent and reaction conditions.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for the regioselective bromination of the C3 position on the imidazo[1,2-b]pyridazine nucleus.[1] It is a mild source of electrophilic bromine that minimizes over-bromination and side reactions compared to harsher reagents like liquid bromine.

  • Stoichiometry is Key: Use of a slight excess of NBS can lead to di-brominated or other undesired products. It is crucial to use NBS in a controlled stoichiometry, typically 1.0 to 1.1 equivalents relative to your substrate.

  • Solvent and Temperature: The reaction is often performed in acetonitrile (ACN) at room temperature.[1] Running the reaction at elevated temperatures is usually unnecessary and can decrease selectivity. The reaction is typically rapid, often completing within an hour.[1]

Recommended Action: Perform the bromination using 1.0 equivalent of NBS in ACN at room temperature. Monitor the reaction closely by TLC or LC-MS. Upon consumption of the starting material (usually within 1 hour), proceed immediately with the workup to prevent potential side reactions. This method has been reported to yield the desired 3-bromo product in quantitative yield.[1]

Scenario 3: Difficulty in Product Purification

Question: "My reaction seems to work, but I am struggling to isolate a pure sample of this compound. What are the likely impurities and the best purification strategy?"

Answer: Purification challenges often point to incomplete reactions or the formation of closely related side products.

  • Common Impurities:

    • Unreacted Starting Material: From either the SNAr or bromination step.

    • Over-brominated Species: If an excess of NBS was used.

    • Positional Isomers: While less common with NBS, other brominating agents could lead to different isomers.

    • Hydrolysis Products: If the reaction workup involves harsh aqueous acidic or basic conditions.

  • Purification Strategy:

    • Aqueous Workup: After the reaction, a standard aqueous workup is often sufficient to remove inorganic salts and highly polar impurities.

    • Column Chromatography: This is the most reliable method for isolating the final product. A silica gel column using a gradient elution system, such as dichloromethane/methanol or ethyl acetate/hexanes, is typically effective. The optimal solvent system should be determined using TLC analysis.

    • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be an excellent final step to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient starting material for this synthesis? A1: A highly effective and commercially available starting material is 3-bromo-6-chloroimidazo[1,2-b]pyridazine. This allows for a direct, one-step synthesis of the target molecule via SNAr with n-propylamine, where the chlorine at the C6 position is selectively displaced.[2][3] An alternative two-step route involves first reacting 6-chloroimidazo[1,2-b]pyridazine with propylamine, followed by a regioselective bromination at the C3 position with NBS.[1]

Q2: Can I use conventional heating instead of a microwave reactor for the SNAr step? A2: Yes, conventional heating is possible; however, it generally results in longer reaction times and potentially lower yields due to thermal degradation.[1] If a microwave reactor is unavailable, use a high-boiling solvent like DMSO or NMP and carefully monitor the reaction temperature and progress to minimize byproduct formation.

Q3: How do I confirm that the bromine has been installed at the correct C3 position? A3: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum of the imidazo[1,2-b]pyridazine core, the C3 proton typically appears as a distinct singlet. Upon successful bromination at this position, this singlet will disappear from the spectrum, which is a strong indication of the desired transformation. Further confirmation can be obtained through 2D NMR experiments like HMBC and NOESY, or by single-crystal X-ray diffraction if suitable crystals can be obtained.

Q4: Are there any specific safety precautions I should take? A4: Standard laboratory safety protocols should be followed. Specifically:

  • N-Bromosuccinimide (NBS): Is a lachrymator and should be handled in a well-ventilated fume hood. It is also light-sensitive and should be stored appropriately.

  • High-Temperature Reactions: Whether using conventional heating or a microwave, reactions should be conducted behind a blast shield, and pressure-rated vessels must be used for microwave synthesis.

  • Solvents: NMP and DMSO have specific handling and disposal requirements. Consult the Safety Data Sheet (SDS) for each reagent before use.

Optimized Synthesis Protocol

This protocol is based on a highly efficient, microwave-assisted, one-step approach starting from 3-bromo-6-chloroimidazo[1,2-b]pyridazine.

Step-by-Step Methodology
  • Reagent Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq).

  • Solvent and Nucleophile Addition: Add DMSO to achieve a substrate concentration of approximately 0.2 M. Add n-propylamine (2.0 eq).

  • Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 170 °C for 30-60 minutes.[3] (Note: An alternative, non-microwave method involves heating at 100 °C for 24 hours in DMSO with CsF as a base).[2]

  • Workup: After cooling the reaction mixture to room temperature, pour it into water. The product may precipitate. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure this compound.

Data Summary Table
ParameterValue/ConditionRationale
Starting Material 3-bromo-6-chloroimidazo[1,2-b]pyridazineAllows for a direct, one-step synthesis.[2][3]
Nucleophile n-propylamineThe desired amine for the final product.
Molar Equivalents 2.0 eq of n-propylamineExcess amine drives the reaction to completion.[2]
Solvent DMSOHigh-boiling polar aprotic solvent, ideal for SNAr.[2]
Temperature 100-170 °COptimal range for SNAr on this scaffold.[2][3]
Heating Method Microwave IrradiationSignificantly reduces reaction time and improves yield.[1]
Reaction Time 30-60 min (Microwave) / 24 h (Conventional)Varies based on heating method.
Typical Yield >80%Efficient protocols report high isolated yields.[2]

Visualized Reaction and Troubleshooting Workflow

To further clarify the process, the following diagrams illustrate the synthetic pathway and a logical workflow for troubleshooting common issues.

cluster_step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_step2 Step 2: Electrophilic Bromination A 6-Chloro-N-propylimidazo[1,2-b]pyridazine C Intermediate: N-propylimidazo[1,2-b]pyridazin-6-amine A->C B N-Propylamine (Excess) B->C Solvent: DMSO or NMP Heat (Microwave Preferred) E Final Product: This compound C->E D N-Bromosuccinimide (NBS) (1.0 eq) D->E Solvent: ACN Room Temperature

Caption: A common two-step synthesis pathway for this compound.

start Low Final Yield? snar_check Is SNAr Step Yield Low? start->snar_check brom_check Is Bromination Yield Low? snar_check->brom_check No snar_sol 1. Switch to Microwave Heating 2. Use Excess Amine (2.0 eq) 3. Use DMSO or NMP Solvent snar_check->snar_sol Yes pur_check Purification Issues? brom_check->pur_check No brom_sol 1. Use NBS (1.0 eq) 2. Run in ACN at RT 3. Monitor closely by TLC/LCMS brom_check->brom_sol Yes pur_sol 1. Optimize Column Chromatography (Gradient Elution) 2. Consider Recrystallization pur_check->pur_sol Yes end_node Yield Optimized pur_check->end_node No snar_sol->brom_check brom_sol->pur_check pur_sol->end_node

Caption: A troubleshooting workflow for diagnosing and resolving low yield issues.

References

Technical Support Center: Suzuki Coupling with Bromo-imidazo[1,2-b]pyridazine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-imidazo[1,2-b]pyridazine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The unique electronic properties of the imidazo[1,2-b]pyridazine scaffold, an electron-deficient heteroaromatic system, can present specific challenges. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with a bromo-imidazo[1,2-b]pyridazine substrate is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

A1: Low or no conversion in the Suzuki coupling of bromo-imidazo[1,2-b]pyridazines is a common issue that can often be traced back to suboptimal reaction conditions, particularly the catalyst system and base. The electron-deficient nature of the imidazo[1,2-b]pyridazine ring can influence the reactivity of the C-Br bond.

Core Issues & Recommended Solutions:

  • Insufficiently Active Catalyst: The oxidative addition of the palladium(0) catalyst to the C-Br bond is a critical first step in the catalytic cycle.[1][2] For an electron-deficient substrate like a bromo-imidazo[1,2-b]pyridazine, a highly active catalyst is often required.

    • Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos are known to accelerate the oxidative addition and subsequent steps of the catalytic cycle.[3][4] Pre-formed palladium catalysts incorporating these ligands, often referred to as "buchwald precatalysts," can also be highly effective.[5]

    • Rationale: These ligands promote the formation of the active monoligated Pd(0) species, which is more reactive in the oxidative addition step.[4]

  • Inappropriate Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[1][2]

    • Recommendation: A moderately strong inorganic base is often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices. In some cases, a weaker base like potassium carbonate (K₂CO₃) may be sufficient, particularly with more reactive boronic acids.

    • Rationale: The base facilitates the formation of a more nucleophilic boronate species, which is necessary for efficient transmetalation. The choice of base can also influence the rate of competing side reactions.

  • Solvent System: The polarity and aprotic/protic nature of the solvent can significantly impact the solubility of reagents and the stability of intermediates in the catalytic cycle.

    • Recommendation: A mixture of an aprotic organic solvent and water is often optimal. Common choices include 1,4-dioxane/water, THF/water, or DMF/water.[5][6][7] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

    • Rationale: The solvent system must solubilize the organic substrates, the palladium catalyst, and the inorganic base to ensure an efficient reaction.

Q2: I am observing significant amounts of a debrominated side product, where the bromine atom on my imidazo[1,2-b]pyridazine is replaced by a hydrogen. What causes this and how can I prevent it?

A2: The formation of a debrominated (or hydrodehalogenated) product is a common side reaction in Suzuki couplings, especially with electron-deficient heteroaromatic halides. This occurs when the aryl halide is reduced instead of undergoing cross-coupling.

Core Issues & Recommended Solutions:

  • Protodeboronation of the Boronic Acid: This is a frequent side reaction where the boronic acid reacts with a proton source (like water) to regenerate the corresponding arene, leaving behind boric acid.[8] This depletes the boronic acid from the reaction mixture, slowing down the desired cross-coupling and allowing competing side reactions like debromination to become more prominent.

    • Recommendation:

      • Use a milder base: Strong bases can accelerate protodeboronation.[9] Switching to a weaker base like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) can be beneficial.[3][10]

      • Employ boronic esters: Pinacol esters (Bpin) or MIDA esters of the boronic acid are generally more stable towards protodeboronation and slowly release the boronic acid under the reaction conditions.[8][11]

      • Anhydrous conditions: In some cases, strictly anhydrous conditions can suppress protodeboronation pathways.[12]

    • Rationale: By minimizing the rate of protodeboronation, the concentration of the boronic acid is maintained, favoring the desired cross-coupling pathway.

  • Catalyst-Mediated Reduction: The palladium catalyst itself can sometimes mediate the reduction of the aryl halide, particularly if the transmetalation step is slow.

    • Recommendation:

      • Optimize the ligand: As with low conversion, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the cross-coupling pathway, making it more competitive with the reduction pathway.[3]

      • Lower the reaction temperature: Sometimes, simply lowering the reaction temperature can disfavor the debromination side reaction.

    • Rationale: A more efficient catalyst system will favor the desired Suzuki coupling over the undesired reduction of the starting material.

Q3: My reaction is producing a significant amount of homocoupled boronic acid (a biaryl derived from two molecules of the boronic acid). How can I minimize this side product?

A3: Homocoupling of the boronic acid is another common side reaction in Suzuki couplings. It is often promoted by the presence of oxygen and can be a sign that the catalytic cycle is not operating efficiently.

Core Issues & Recommended Solutions:

  • Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[13]

    • Recommendation: Thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst and other reagents. The "freeze-pump-thaw" method (three cycles) is even more effective for removing dissolved oxygen.

    • Rationale: Removing oxygen from the reaction mixture prevents the oxidation of the active Pd(0) catalyst, thereby inhibiting the homocoupling pathway.

  • Use of a Pd(II) Precatalyst: Many common palladium sources, such as Pd(OAc)₂ and PdCl₂(PPh₃)₂, are in the Pd(II) oxidation state. These require an initial reduction to the active Pd(0) species. This reduction can sometimes be inefficient and lead to side reactions like homocoupling.[13]

    • Recommendation: Use a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, the use of modern Buchwald precatalysts (e.g., XPhos Pd G3) can also be highly effective as they are designed for efficient in situ generation of the active Pd(0) catalyst.

    • Rationale: Starting with a Pd(0) source or a precatalyst that efficiently generates Pd(0) can lead to a cleaner reaction with less homocoupling.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki Coupling of Bromo-imidazo[1,2-b]pyridazines
ParameterRecommended ConditionRationale
Palladium Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or XPhos Pd G3Pd(dppf)Cl₂ is a robust and versatile catalyst. XPhos-based catalysts are excellent for challenging couplings.
Ligand (If not using a precatalyst) XPhos, SPhos, or RuPhosBulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.[3][4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Moderately strong bases that facilitate transmetalation without promoting excessive side reactions.
Boronic Acid/Ester 1.1 - 1.5 equivalentsA slight excess is typically used to drive the reaction to completion.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1)Aprotic/aqueous mixtures are generally effective for dissolving all reaction components.[5][6][7]
Temperature 80 - 110 °CSufficient to promote the reaction without causing significant decomposition.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and homocoupling of the boronic acid.[13]
Step-by-Step General Protocol for Suzuki Coupling:
  • To a reaction vessel equipped with a magnetic stir bar, add the bromo-imidazo[1,2-b]pyridazine (1.0 eq.), the boronic acid or boronic ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if necessary).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizing the Troubleshooting Process

Diagram 1: Troubleshooting Workflow for Low Conversion

Troubleshooting Low Conversion start Low Conversion Observed catalyst Is the catalyst system optimal? start->catalyst base Is the base appropriate? catalyst->base No sol_catalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or a Buchwald precatalyst. catalyst->sol_catalyst Yes solvent Is the solvent system suitable? base->solvent No sol_base Try a stronger base (e.g., K3PO4, Cs2CO3). base->sol_base Yes temp Is the temperature high enough? solvent->temp No sol_solvent Ensure an aqueous co-solvent is used (e.g., dioxane/H2O). solvent->sol_solvent Yes sol_temp Increase temperature in increments (e.g., 10 °C). temp->sol_temp Yes success Reaction Optimized temp->success No sol_catalyst->success sol_base->success sol_solvent->success sol_temp->success

Caption: A decision tree for troubleshooting low conversion in Suzuki couplings.

Diagram 2: Mitigating Debromination and Homocoupling Side Reactions

Mitigating Side Reactions start Side Reactions Observed debromination Debromination start->debromination homocoupling Homocoupling start->homocoupling sol_debromination1 Use a milder base (e.g., CsF, K3PO4). debromination->sol_debromination1 sol_debromination2 Switch to a boronic ester (Bpin or MIDA). debromination->sol_debromination2 sol_debromination3 Optimize catalyst/ligand for faster coupling. debromination->sol_debromination3 sol_homocoupling1 Thoroughly degas all solvents and reagents. homocoupling->sol_homocoupling1 sol_homocoupling2 Use a Pd(0) precatalyst. homocoupling->sol_homocoupling2 success Reaction Optimized sol_debromination1->success sol_debromination2->success sol_debromination3->success sol_homocoupling1->success sol_homocoupling2->success

Caption: Strategies to minimize common side reactions in Suzuki couplings.

References

3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you anticipate and solve challenges in your research. This guide is structured to address the common stability and degradation concerns associated with this molecule, empowering you to ensure the integrity of your experiments.

The imidazo[1,2-b]pyridazine core is a valuable scaffold in medicinal chemistry, often explored for its kinase inhibition properties.[1] However, the specific combination of a bromo substituent, a fused heterocyclic system, and an N-propylamine chain introduces distinct stability considerations that must be carefully managed.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

For long-term stability, the solid compound should be stored at -20°C , protected from light, and in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Commercial suppliers of the parent imidazo[1,2-b]pyridazine scaffold often recommend refrigerated storage (0-8°C), but for this specific, more complex derivative, colder temperatures are advisable to minimize any potential for slow degradation.[2]

Q2: Is this compound sensitive to light?

Yes, significant photosensitivity should be assumed. Heterocyclic compounds containing a bromine atom are susceptible to photodecomposition.[3] UV or even strong ambient light can induce cleavage of the C-Br bond, leading to the formation of radical species and subsequent debromination or other undesired side reactions.[4][5] All work with this compound and its solutions should be performed in amber vials or with vessels wrapped in aluminum foil.

Q3: How does pH affect the stability of the compound in aqueous solutions?

The imidazo[1,2-b]pyridazine ring system, like other nitrogen-containing heterocycles, has basic nitrogens that can be protonated. While stable under neutral and mildly acidic conditions, strong acidic or alkaline conditions can promote hydrolysis or other rearrangements.[6] The N-propylamine side chain also has a basic character. We recommend preparing and storing solutions in a pH range of 5.0-7.5. Buffers like phosphate or HEPES are generally compatible.

Q4: What are the primary degradation pathways I should be aware of?

Based on the structure, there are three primary degradation pathways to consider:

  • Photodecomposition: Primarily involves the loss of the bromine atom from the C-3 position.

  • Oxidation: The electron-rich imidazopyridazine ring and the secondary amine are susceptible to oxidation, especially in the presence of air and light. This can lead to N-oxides or other oxidative artifacts.

  • Thermal Degradation: The N-propylamine side chain can be labile at elevated temperatures, potentially leading to dealkylation or other fragmentation.[7][8][9]

Troubleshooting Guide: Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on chemical principles.

Issue 1: I am observing a progressive loss of the parent compound peak and the appearance of a new, earlier-eluting peak in my HPLC analysis of a stock solution stored in DMSO.

  • Probable Cause: This is likely due to photodecomposition, resulting in the debrominated analog. The debrominated compound is less hydrophobic and would therefore have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: Analyze the degraded sample by LC-MS. The new peak should have a mass that is 78.9 Da (the mass of a bromine atom) lower than the parent compound.

    • Immediate Mitigation: Immediately protect all stock solutions and experimental samples from light using amber vials or foil.

    • Preventative Protocol: Prepare fresh solutions for critical experiments. If solutions must be stored, aliquot them into single-use amber vials, purge with argon or nitrogen, and store at -80°C.

Issue 2: My reaction, run at 100°C, is showing multiple unidentified byproducts and a lower-than-expected yield.

  • Probable Cause: The compound is likely undergoing thermal degradation. While the imidazopyridazine core is relatively stable, the N-propylamine chain can decompose at high temperatures.[9][10] Products of decomposition can include complex tars, dealkylated species, and other fragments.[8]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the reaction chemistry allows, reduce the temperature and extend the reaction time. Investigate if a more active catalyst could facilitate the reaction at a lower temperature.

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent high-temperature oxidation, which can occur concurrently.

    • Kinetic Analysis: Run the reaction at several different temperatures (e.g., 60°C, 80°C, 100°C) and monitor the formation of both the desired product and the degradation byproducts over time by HPLC to find an optimal balance.

Issue 3: I am struggling with poor solubility and see precipitation when preparing aqueous buffers for biological assays.

  • Probable Cause: Imidazopyridazine derivatives can exhibit poor aqueous solubility, a known challenge in their development as therapeutic agents.[11][12] The relatively nonpolar N-propyl and bromo groups contribute to this.

  • Troubleshooting Steps:

    • Co-solvents: Use a small percentage (typically 1-5%) of a biocompatible organic solvent like DMSO or ethanol in your final aqueous buffer to improve solubility. Always include a vehicle control in your experiments.

    • pH Adjustment: Since the molecule has basic centers, solubility can sometimes be improved in slightly acidic conditions (pH 5-6) where it can form a more soluble salt. However, this must be balanced with the pH stability of your biological system.

    • Use of Excipients: For formulation development, explore the use of cyclodextrins or other solubilizing agents that can form inclusion complexes and enhance aqueous solubility.[6]

Data Summary & Key Stability Factors

The following table summarizes the key environmental factors affecting the stability of this compound and the recommended handling procedures.

Factor Risk Level Potential Degradation Pathway Recommended Mitigation Protocol
Light (UV/Ambient) HighC-Br bond cleavage (Photolysis), radical formationStore solid and solutions in amber vials or wrapped in foil. Minimize exposure during handling.
Temperature MediumDealkylation of N-propyl chain, ring fragmentationStore solid at -20°C. Avoid prolonged heating (>80°C) in solution.
pH MediumAcid/base-catalyzed hydrolysis or rearrangementMaintain solutions between pH 5.0 and 7.5. Avoid strongly acidic or basic conditions.
Atmosphere MediumOxidation of amine and heterocyclic ringStore solid and solutions under an inert atmosphere (Ar, N₂). Use degassed solvents for solutions.

Diagrams of Degradation & Workflow

To better visualize the potential issues and solutions, the following diagrams illustrate the hypothesized degradation pathways and a general troubleshooting workflow.

G Hypothesized Degradation Pathways cluster_photo Photodegradation cluster_thermal Thermal Degradation cluster_oxidation Oxidation parent 3-bromo-N-propyl- imidazo[1,2-b]pyridazin-6-amine debrominated Debrominated Analog (+ H radical adduct) parent->debrominated hv (Light) - Br• dealkylated De-propylated Analog parent->dealkylated Δ (Heat) > 80-100°C n_oxide N-Oxide Species parent->n_oxide [O] (Air/Peroxides) fragments Other Fragments

Caption: Potential degradation routes for the target compound.

G Troubleshooting Workflow for Sample Instability start Unexpected Result Observed (e.g., new HPLC peak, low yield) check_mass Analyze by LC-MS to determine mass of impurity start->check_mass mass_loss Mass Loss matches known fragment? (e.g., -Br, -Propyl) check_mass->mass_loss review_protocol Review Experimental Protocol (Temp, Light, Atmosphere, pH) mass_loss->review_protocol Yes unknown Unknown Mass. Consider reagent impurity or unexpected side reaction. mass_loss->unknown No implement_changes Implement Mitigation Strategy (e.g., lower temp, protect from light) review_protocol->implement_changes re_run Re-run Experiment & Confirm Result implement_changes->re_run

Caption: A decision tree for troubleshooting unexpected experimental results.

Recommended Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol is designed to maximize the stability of your stock solutions.

  • Pre-Experiment Preparation:

    • Use high-purity, anhydrous DMSO (or another suitable solvent).

    • Use amber glass vials with PTFE-lined screw caps.

    • Have a source of dry inert gas (argon or nitrogen) ready.

  • Weighing:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of solid quickly and transfer it to the amber vial.

  • Dissolution:

    • Add the appropriate volume of solvent to achieve the desired concentration.

    • Briefly flush the headspace of the vial with inert gas.

    • Seal the vial tightly and vortex until the solid is completely dissolved. Gentle warming (<40°C) can be used if necessary, but avoid prolonged heating.

  • Storage:

    • For immediate use, keep the vial protected from light.

    • For long-term storage, aliquot the stock solution into single-use amber vials, flush the headspace with inert gas, and store at -80°C.

Protocol 2: Monitoring Compound Stability by HPLC-UV

This method allows you to quantify the purity of your compound over time.

  • HPLC System & Column:

    • A standard HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase (Isocratic Method Example):

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Method: Run a gradient tailored to your compound's retention time. A typical starting point would be a 15-minute linear gradient from 10% B to 90% B.

  • Detection:

    • Monitor at a UV wavelength where the compound has a strong absorbance, typically between 254 nm and 320 nm. Determine the optimal wavelength by running a UV scan.

  • Procedure:

    • Inject a freshly prepared standard solution to establish the initial purity (t=0).

    • Inject your test sample (e.g., a stock solution after 1 week of storage).

    • Calculate the purity by dividing the peak area of the parent compound by the total peak area of all detected peaks (parent + impurities).

    • A decrease in the main peak's area percentage indicates degradation. Analytical methods like HPLC are crucial for detecting and quantifying degradation products.[13][14]

References

Optimizing reaction conditions for imidazo[1,2-b]pyridazine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[1,2-b]pyridazine Functionalization

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the functionalization of the imidazo[1,2-b]pyridazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals. The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] This resource provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and explaining the chemical principles behind these powerful transformations.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and common synthetic strategies for modifying the imidazo[1,2-b]pyridazine ring system.

Q1: What are the primary strategies for functionalizing the imidazo[1,2-b]pyridazine core?

There are three principal and highly effective strategies for introducing molecular diversity to the imidazo[1,2-b]pyridazine nucleus:

  • Direct C-H Functionalization: This is an atom-economical approach that typically targets the C3 position. The C3 carbon is electron-rich, making it susceptible to electrophilic attack and enabling palladium-catalyzed direct arylation, alkylation, or alkenylation.[3][4]

  • Halogenation Followed by Cross-Coupling: This robust, two-step method involves the initial regioselective installation of a halogen (typically Br or Cl) at a specific position (e.g., C3 or C6). This halo-intermediate then serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[3][5]

  • Nucleophilic Aromatic Substitution (SNAr): If a potent leaving group, such as a halogen, is present on the electron-deficient pyridazine ring (commonly at the C6 position), it can be displaced by various nucleophiles like amines, alcohols, or thiols.[5][6]

Q2: Which positions on the imidazo[1,2-b]pyridazine ring are most reactive and why?

The reactivity of the ring positions is dictated by the electronic distribution within the fused heterocyclic system.

  • The C3 Position: This is the most nucleophilic carbon and the primary site for electrophilic substitution and direct C-H functionalization.[4] Density Functional Theory (DFT) calculations have supported that the concerted metalation-deprotonation (CMD) mechanism in palladium-catalyzed reactions preferentially occurs at this site due to its higher electron density.[4]

  • The C6 Position: This position on the pyridazine ring is electron-deficient. When substituted with a good leaving group like a chlorine atom, it becomes an excellent electrophilic site for SNAr reactions.[5][6] Its reactivity is key for introducing diverse side chains late in the synthetic sequence.

Q3: I need to synthesize the basic imidazo[1,2-b]pyridazine scaffold. What is the most reliable method?

The most common and dependable method is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone (e.g., an α-bromoketone).[6]

  • Causality of the Reaction: The synthesis relies on an initial nucleophilic attack by the ring nitrogen of the 3-aminopyridazine onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

  • Critical Insight: For this reaction to proceed in high yield, it is highly advantageous to use a 3-amino-6-halo pyridazine as the starting material.[6] The halogen at the C6 position deactivates the adjacent ring nitrogen, preventing it from acting as the primary nucleophile. This directs the initial alkylation to the desired nitrogen, ensuring efficient formation of the imidazo[1,2-b]pyridazine backbone.[6]

Part 2: Troubleshooting Guides for Common Functionalization Reactions

This section provides a problem-and-solution framework for specific experimental challenges.

Scenario 1: Direct C-H Arylation at the C3 Position

Direct C-H arylation is a powerful method for forging C-C bonds without pre-functionalization. However, its success is highly dependent on the precise tuning of the catalytic system.

Problem: My palladium-catalyzed C-H arylation of imidazo[1,2-b]pyridazine with an aryl halide gives low or no product.

This is a frequent issue that can often be resolved by systematically evaluating the catalyst, base, and solvent.

start Low/No C3 Arylation Yield cause1 Cause 1: Inactive Catalyst System start->cause1 cause2 Cause 2: Suboptimal Base start->cause2 cause3 Cause 3: Incorrect Solvent/Temp start->cause3 sol1a Solution: Switch Pd Source (e.g., Pd(OAc)2 to Pd2(dba)3) cause1->sol1a Action sol1b Solution: Add/Change Ligand (e.g., PPh3, Xantphos) cause1->sol1b Action sol2 Solution: Screen Bases (KOAc, K2CO3, Cs2CO3, Ag2CO3) Ensure base is anhydrous. cause2->sol2 Action sol3 Solution: Change Solvent & Temp (Try DMA, Dioxane, or Toluene) Increase temp to 120-150 °C cause3->sol3 Action start Suzuki Coupling Failure cause1 Cause 1: Catalyst/Ligand Mismatch start->cause1 cause2 Cause 2: Ineffective Base/Activation start->cause2 cause3 Cause 3: Boronic Acid Decomposition start->cause3 sol1 Solution: Use Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) Try different Pd source (e.g., Pd(PPh3)4) cause1->sol1 Action sol2 Solution: Switch to Stronger Base (Cs2CO3 or K3PO4) Add water (10-20% v/v) to solvent cause2->sol2 Action sol3 Solution: Use Fresh Boronic Acid Consider using boronate ester (e.g., pinacol ester) Run reaction under N2/Ar cause3->sol3 Action

References

Technical Support Center: Synthesis of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental observations and provide field-proven troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?

The synthesis is typically a multi-step process that begins with the construction of the core imidazo[1,2-b]pyridazine scaffold. A common and effective route involves three key stages:

  • Cyclocondensation: Formation of the bicyclic imidazo[1,2-b]pyridazine ring system. This is often achieved by reacting a substituted 3-aminopyridazine with an α-halocarbonyl compound.

  • Electrophilic Bromination: Introduction of the bromine atom at the C-3 position of the imidazo[1,2-b]pyridazine core. This is a crucial step for further functionalization and is a hallmark of the target molecule's structure.

  • Nucleophilic Aromatic Substitution (SNAr): Installation of the N-propylamine side chain at the C-6 position. This is typically accomplished by reacting a 3-bromo-6-halo-imidazo[1,2-b]pyridazine intermediate with n-propylamine under specific catalytic conditions.

Q2: What is the most critical side reaction to control during the initial ring formation?

The most significant challenge during the initial cyclocondensation is controlling regioselectivity. The starting material, a 3-aminopyridazine derivative, has two nucleophilic nitrogen atoms that can react with the alkylating agent (e.g., an α-bromoketone).

  • Desired Reaction: The exocyclic amino group attacks the α-carbon of the carbonyl compound, leading to the desired imidazo[1,2-b]pyridazine scaffold after cyclization.

  • Side Reaction: The ring nitrogen (N-1) is often more nucleophilic and can be preferentially alkylated.[1] This leads to the formation of an undesired regioisomer, which can be difficult to separate and significantly lowers the yield of the target intermediate.

Using a 3-amino-6-halopyridazine as the starting material is a key strategy to mitigate this. The electron-withdrawing halogen deactivates the pyridazine ring, reducing the nucleophilicity of the ring nitrogens and favoring the desired reaction pathway.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My overall yield is very low, and TLC analysis shows multiple, difficult-to-separate spots.

Potential Cause A: Formation of Regioisomers during Cyclization

As discussed in the FAQs, the primary culprit for complex product mixtures is often the formation of an unwanted regioisomer during the initial ring-forming step.

  • Diagnosis: The most definitive way to identify the presence of isomers is through 2D NMR spectroscopy (HSQC, HMBC) and high-resolution mass spectrometry (HRMS). The connectivity pattern revealed by HMBC will be distinct for each isomer.

  • Solution:

    • Starting Material Choice: Ensure you are using a 3-amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine). The halogen's inductive effect is critical for directing the reaction to the exocyclic amino group.[1]

    • Reaction Conditions: Slowly add the alkylating agent at a lower temperature to minimize the rate of the undesired N-1 alkylation. Running the reaction under mildly basic conditions (e.g., NaHCO₃) can also favor the desired pathway.[1]

Potential Cause B: Inefficient Final Amination Step

The final SNAr reaction to introduce the n-propylamine group can be sluggish or incomplete, leading to a mixture of starting material and product.

  • Diagnosis: A spot corresponding to your 3-bromo-6-halo-imidazo[1,2-b]pyridazine starting material persists on the TLC plate even after extended reaction times.

  • Solution:

    • Optimized Catalytic System: Standard SNAr conditions may not be sufficient. An efficient, high-yield method involves using Cesium Fluoride (CsF) as a promoter and a phase-transfer catalyst like Benzyltriethylammonium chloride (BnNEt₃Cl) in a polar aprotic solvent like DMSO at elevated temperatures (e.g., 100 °C).[2]

    • Mechanism Insight: The fluoride anion is thought to participate in a halogen exchange with the 6-chloro substituent, generating a more reactive 6-fluoro intermediate in situ, which then reacts more readily with the amine. The catalyst facilitates this process.[2]

Problem 2: The final amination reaction is clean but gives only ~40% yield. How can I improve it?

Primary Cause: Suboptimal Reaction Conditions

A low-to-moderate yield in the C-6 amination step is a classic sign of non-optimized conditions. Simply heating the amine with the halo-intermediate is often inefficient.

  • Solution: Adopt a Validated, High-Yield Protocol. A proven method that achieves yields often exceeding 90% involves the following conditions.[2] This protocol is highly recommended to overcome low conversion issues.

ParameterRecommended ConditionRationale
Substrate 3-bromo-6-chloroimidazo[1,2-b]pyridazineThe chloro-substituent is a common and effective leaving group.
Amine n-propylamine (2.0 equivalents)A slight excess of the amine drives the reaction forward.
Promoter Cesium Fluoride (CsF, 1.0 equivalent)Facilitates halogen exchange to a more reactive intermediate.[2]
Catalyst BnNEt₃Cl (10 mol %)Acts as a phase-transfer catalyst.
Solvent DMSOA polar aprotic solvent suitable for SNAr reactions.
Temperature 100 °CProvides sufficient energy to overcome the activation barrier.
Time 24 hoursEnsures the reaction proceeds to completion.
Problem 3: Mass spectrometry of my final product shows a peak corresponding to a di-aminated product.

Primary Cause: Reactivity of the C-3 Bromo Substituent

While the C-6 position is generally more activated for SNAr, under harsh conditions (e.g., very high temperatures, prolonged reaction times, or with highly nucleophilic amines), the C-3 bromo position can also undergo substitution.

  • Diagnosis: An MS peak corresponding to the mass of the starting halo-intermediate plus two equivalents of n-propylamine, minus H-Br and H-Cl.

  • Solution:

    • Temperature Control: Avoid excessive heating. Use the recommended 100 °C, which has been shown to be effective and selective for the C-6 position.[2]

    • Stoichiometry: Do not use a large excess of n-propylamine. The recommended 2.0 equivalents is generally sufficient to achieve high yield without promoting side reactions.

    • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the 3-bromo-6-chloro starting material is consumed to prevent over-reaction.

Visualizing the Synthetic Pathways

The following diagrams illustrate the intended synthetic route and the key side reaction.

G cluster_main Main Synthetic Pathway A 3-Amino-6-chloropyridazine B 3-Bromo-6-chloro- imidazo[1,2-b]pyridazine A->B  1. Cyclocondensation  2. Bromination C 3-Bromo-N-propyl- imidazo[1,2-b]pyridazin-6-amine (TARGET) B->C  n-Propylamine,  CsF, Catalyst [6]

Caption: Desired reaction pathway to the target molecule.

G cluster_side Key Side Reaction Pathway [2] A 3-Aminopyridazine C Undesired N-1 Alkylation (Regioisomeric Intermediate) A->C Attack from Ring N-1 (More Nucleophilic) [2] B α-Bromoketone B->C D Isomeric Product (Impurity) C->D Cyclization

Caption: Formation of an undesired regioisomer.[1]

Experimental Protocol: Optimized C-6 Amination

This protocol is adapted from a highly efficient method for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[2]

Materials:

  • 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • n-Propylamine (2.0 equiv)

  • Cesium Fluoride (CsF) (1.0 equiv)

  • Benzyltriethylammonium chloride (BnNEt₃Cl) (0.1 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 3-bromo-6-chloroimidazo[1,2-b]pyridazine, Cesium Fluoride, and Benzyltriethylammonium chloride.

  • Add anhydrous DMSO to the vessel to create a solution or suspension.

  • Add n-propylamine to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by diluting the mixture with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired this compound.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: Positioning the Imidazo[1,2-b]pyridazine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape and the Quest for Specificity

Protein kinases, numbering over 500 in the human kinome, are the architects of cellular signaling, regulating nearly every aspect of cell function.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical drug target families of the 21st century.[2][3] The development of small-molecule kinase inhibitors has revolutionized targeted therapy. However, the high degree of similarity in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity to maximize therapeutic efficacy while minimizing off-target effects.[1][2]

This has driven the exploration of diverse chemical scaffolds—the core structural frameworks of inhibitors—each with a unique mechanism for interacting with its target kinase.[4] This guide provides an in-depth comparison of major kinase inhibitor scaffolds, using the versatile imidazo[1,2-b]pyridazine nucleus, exemplified by the specific molecule 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine , as a central reference point. We will delve into the mechanistic rationale behind different inhibitor classes, provide validated experimental protocols for their evaluation, and offer a clear perspective on how the imidazo[1,2-b]pyridazine scaffold is positioned within this competitive landscape.

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Framework for Kinase Inhibition

The imidazo[1,2-b]pyridazine ring system is recognized in medicinal chemistry as a "privileged scaffold."[5] This designation is reserved for molecular frameworks that can serve as potent ligands for multiple, distinct biological targets. The successful FDA-approved multi-kinase inhibitor Ponatinib , which is built upon this core, spurred a resurgence of interest in this scaffold for therapeutic applications.[5]

The molecule This compound represents a strategic iteration of this scaffold.

  • The imidazo[1,2-b]pyridazine core provides the fundamental geometry for docking into the ATP-binding pocket.

  • The amine substitution at the C-6 position (the N-propylamine group) is a common strategy to engage with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors.[6]

  • The bromo group at the C-3 position serves as a versatile chemical handle, allowing for further structural modifications through metal-catalyzed cross-coupling reactions to optimize potency and selectivity.[6][7]

Derivatives of this scaffold have demonstrated potent inhibitory activity against a wide array of kinases, underscoring its versatility.

Kinase Target(s)Reported Activity of Imidazo[1,2-b]pyridazine DerivativesReference(s)
PIM Kinases Identified as specific inhibitors with low nanomolar potency. A high-resolution crystal structure revealed a unique binding mode, interacting with the N-terminal lobe rather than the hinge region, contributing to enhanced selectivity.[8][9]
DYRKs and CLKs Several derivatives showed selective inhibition with IC50 values below 100 nM. Compound 20a was particularly potent against CLK1 (82 nM), CLK4 (44 nM), and DYRK1A (50 nM).[10][11]
c-Met and VEGFR2 Structure-based design led to derivatives that potently inhibited both c-Met and VEGFR2 kinase activities with IC50 values in the low nanomolar range.[12]
IKKβ Optimization of substitutions at the 3- and 6-positions of the scaffold led to potent IKKβ inhibitors with high kinase selectivity.[13]
GSK-3β Structure-activity relationship studies identified potent, brain-penetrant GSK-3β inhibitors that significantly lowered levels of phosphorylated tau in an Alzheimer's disease mouse model.[14]
Mps1 (TTK) Property-based optimization and a scaffold change to imidazo[1,2-b]pyridazine led to an extremely potent and selective Mps1 inhibitor (cellular Mps1 IC50 = 0.70 nM) with in vivo activity.[15]

A Comparative Framework: Classifying Kinase Inhibitor Scaffolds

Kinase inhibitors are broadly classified based on their binding mode to the target kinase. Understanding these classifications is essential for rational drug design and for appreciating the distinct advantages offered by different scaffolds.

G cluster_main Kinase Inhibitor Classification cluster_reversible Binding Site cluster_atp Kinase Conformation A All Kinase Inhibitors B Reversible Binding A->B C Irreversible Binding A->C D ATP-Competitive B->D E Allosteric B->E H Type VI (Covalent) C->H F Type I (Active, DFG-in) D->F G Type II (Inactive, DFG-out) D->G I Type III / IV E->I

Figure 1: Classification of small-molecule kinase inhibitors based on their mechanism of action.

Type I and Type II ATP-Competitive Inhibitors

The majority of kinase inhibitors, including those based on the imidazo[1,2-b]pyridazine scaffold, are ATP-competitive. They bind reversibly within the ATP pocket, but they differ in the specific conformation of the kinase they stabilize.[16] This is dictated by the orientation of the highly conserved Asp-Phe-Gly (DFG) motif in the activation loop.[17]

  • Type I Inhibitors (DFG-in): These inhibitors bind to the active conformation of the kinase, where the DFG motif is oriented "in," allowing for catalysis.[18] They primarily interact with the adenine-binding region and the hinge. Many classic scaffolds, such as the quinazoline core of Gefitinib (EGFR inhibitor), fall into this class.[19] The imidazo[1,2-b]pyridazine scaffold often acts as a Type I inhibitor, but with a notable distinction: some derivatives achieve high selectivity by engaging unique regions like the N-terminal lobe αC-helix, making them ATP-competitive but not strictly ATP-mimetic.[8][9]

  • Type II Inhibitors (DFG-out): These inhibitors bind to and stabilize an inactive kinase conformation, where the DFG motif is flipped "out."[17][20] This exposes an adjacent hydrophobic pocket, which Type II inhibitors exploit to gain additional affinity and selectivity.[20] Imatinib (Bcr-Abl inhibitor) is the archetypal Type II inhibitor. While generally considered more selective than Type I inhibitors, this is not a universal rule.[17]

Causality Insight: The choice between targeting the DFG-in or DFG-out conformation is a key strategic decision. Type II inhibitors can offer higher selectivity by binding to the less-conserved allosteric pocket adjacent to the ATP site, but not all kinases can readily adopt the DFG-out conformation.[17]

Allosteric Inhibitors (Type III & IV)

To overcome the challenge of ATP-site conservation, researchers have developed allosteric inhibitors that bind to pockets on the kinase distant from the ATP site.[21][22]

  • Type III Inhibitors: Bind to an allosteric pocket immediately adjacent to the ATP site. The MEK1/2 inhibitor Trametinib is a prime example.[19]

  • Type IV Inhibitors: Bind to a remote allosteric site, such as the myristoyl pocket in Abl kinase targeted by GNF-2.[19][22]

Causality Insight: Allosteric inhibition is an attractive strategy for achieving high selectivity, as allosteric sites are generally much less conserved than the ATP pocket.[21][23] This approach can also be effective against resistance mutations that arise in the ATP-binding site. However, the discovery of allosteric pockets is often more challenging and less systematic than targeting the known ATP site.[23] The imidazo[1,2-b]pyridazine scaffold, being ATP-competitive, operates via a fundamentally different and more established mechanism.

Covalent Inhibitors (Type VI)

Covalent inhibitors form a permanent, irreversible bond with the target kinase.[24][25] They typically consist of a scaffold that provides reversible binding affinity and an electrophilic "warhead" (e.g., an acrylamide group) that reacts with a nucleophilic amino acid residue (most commonly a cysteine) near the binding pocket.[26][27]

Causality Insight: The key advantage of covalent inhibition is the potential for high potency and prolonged duration of action, as the target must be re-synthesized to restore function.[25][28] This can translate to lower required doses and less frequent administration. The primary risk is off-target reactivity, as the electrophilic warhead could potentially react with other proteins, leading to toxicity.[28] This contrasts with the reversible binding of scaffolds like imidazo[1,2-b]pyridazine, which generally have a more favorable safety profile in early development.

Experimental Evaluation: Validated Protocols for Inhibitor Characterization

A rigorous, multi-step experimental workflow is required to characterize a novel kinase inhibitor like a this compound derivative. The following protocols represent a self-validating system, moving from direct target engagement to cellular effects and finally to global selectivity.

G A Compound Synthesis (e.g., Imidazo[1,2-b]pyridazine derivative) B Step 1: In Vitro Kinase Assay (e.g., ADP-Glo™) A->B Test Compound C Determine IC50 (Direct Target Potency) B->C D Step 2: Cellular Proliferation Assay (e.g., CellTiter-Glo®) C->D Proceed if potent E Determine GI50 (Cellular Efficacy) D->E F Step 3: Kinome Profiling (e.g., KinomeScan™) E->F Proceed if effective G Determine Selectivity Score (Off-Target Profile) F->G H Lead Candidate G->H Proceed if selective

Figure 2: A logical workflow for the preclinical evaluation of a novel kinase inhibitor.

Experimental Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

Purpose: To quantify the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase by measuring the amount of ADP produced.

Rationale: This is the primary screen to determine on-target potency (IC50). The ADP-Glo™ system is a robust, luminescence-based assay. The amount of light produced is inversely proportional to kinase activity, and thus directly proportional to the inhibitory effect of the compound.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This is crucial for generating a full dose-response curve.

  • Kinase Reaction Setup (in a 384-well plate):

    • To each well, add 2.5 µL of the kinase reaction buffer containing the purified target kinase and its specific substrate peptide.

    • Add 25 nL of the serially diluted compound or DMSO (as a vehicle control).

    • Initiate the reaction by adding 2.5 µL of a 10 µM ATP solution. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.

    • Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. This step is critical to prevent interference from unused ATP in the final detection step.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and simultaneously catalyze a luciferase reaction that generates a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data using controls (0% inhibition for DMSO vehicle, 100% inhibition for no-enzyme control).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.

Experimental Protocol 2: Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Purpose: To measure the effect of the inhibitor on the proliferation and viability of cancer cells that are dependent on the target kinase.

Rationale: This assay validates that the inhibitor can cross the cell membrane and engage its target in a complex cellular environment, leading to a desired biological outcome (e.g., growth inhibition). It measures intracellular ATP levels, which serve as a direct indicator of metabolically active, viable cells.

Methodology:

  • Cell Plating:

    • Seed a cancer cell line known to be dependent on the kinase of interest (e.g., MKN45 for c-Met[12]) into a 96-well, white-walled plate at a density of 5,000 cells/well.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle (DMSO) control.

    • Incubate for 72 hours. This duration allows for multiple cell doubling times, making growth inhibition effects clearly measurable.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion

The imidazo[1,2-b]pyridazine scaffold, represented here by This compound , stands as a highly versatile and validated starting point for the development of ATP-competitive kinase inhibitors. Its "privileged" nature allows it to be adapted to target a diverse range of kinases, from PIM and DYRK to critical oncology targets like c-Met and VEGFR2.[8][10][12] While it primarily functions as a reversible, Type I inhibitor, its derivatives can achieve high selectivity through unique interactions beyond the canonical hinge-binding motif.[9]

Compared to other scaffolds, it offers a balanced profile:

  • It avoids the potential toxicity risks of covalent inhibitors by relying on a reversible binding mechanism.

  • It follows a more established and predictable drug design path than the discovery of novel allosteric inhibitors .

  • It provides a framework that can be synthetically elaborated to tune selectivity, a potential advantage over promiscuous or pan-kinase inhibitor scaffolds where broad activity is the goal.[29]

The ultimate success of any inhibitor, regardless of its scaffold, depends on rigorous experimental validation. By progressing from direct enzymatic inhibition assays to cellular efficacy studies and broad kinome profiling, researchers can build a comprehensive understanding of a compound's potential. The imidazo[1,2-b]pyridazine core has repeatedly proven its value in this workflow, solidifying its position as a powerful and enduring scaffold in the ongoing quest for selective and effective kinase-targeted therapies.

References

A Senior Application Scientist's Guide to Imidazo[1,2-b]pyridazine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the imidazo[1,2-b]pyridazine scaffold is a cornerstone of modern medicinal chemistry. Its derivatives have shown remarkable therapeutic potential, including kinase inhibition, anti-inflammatory, and antimicrobial activities. The efficacy of any research program targeting this scaffold is fundamentally tied to the efficiency and versatility of its synthesis. This guide provides a comparative analysis of key synthetic methodologies, offering insights into the rationale behind procedural choices and a transparent look at the expected outcomes based on experimental data.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine system is a privileged heterocyclic scaffold due to its structural resemblance to purines, allowing it to interact with a wide range of biological targets. The development of robust and scalable synthetic routes is therefore of paramount importance. This guide will compare three major strategies for the synthesis of this important scaffold: the traditional condensation reaction, the versatile Groebke-Blackburn-Bienaymé multicomponent reaction, and the modern, atom-economical C-H functionalization approach.

Method 1: The Classic Condensation Reaction

This method, a variation of the Tschitschibabin reaction, is a foundational approach to the synthesis of imidazo[1,2-b]pyridazines. It involves the condensation of a 3-aminopyridazine with an α-haloketone.

Scientific Rationale and Causality

The reaction proceeds via an initial SN2 reaction where the most nucleophilic nitrogen of the 3-aminopyridazine attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular condensation to form the imidazole ring. A critical consideration is the regioselectivity of the initial alkylation. In unsubstituted 3-aminopyridazine, the ring nitrogen at the 1-position is more nucleophilic, leading to an undesired product. To circumvent this, a halogen substituent is often introduced at the 6-position of the pyridazine ring, which electronically deactivates the adjacent nitrogen, thereby directing the alkylation to the desired nitrogen atom.[1]

Experimental Protocol: Synthesis of 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine

The following protocol is adapted from a patented procedure for the synthesis of a substituted imidazo[1,2-b]pyridazine.[2]

Step 1: Initial Condensation

  • In a round-bottom flask, combine 3-amino-6-chloro-4-methylpyridazine (5.50 g, 38.3 mmol) and 1-bromoacetone (6.90 g, 40.0 mmol).

  • Add acetonitrile (50.0 ml) as the solvent.

  • Heat the mixture under reflux for 8 hours.

Step 2: Work-up and Purification

  • After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • To the residue, add water (100 ml).

  • Adjust the pH to 9 with a 20% aqueous sodium hydroxide solution.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and chloroform (1:2) as the eluent to obtain 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine as white crystals. (Yield: 3.80 g, 54.6%).[2]

Mechanistic Diagram

G reactant1 3-amino-6-chloropyridazine intermediate1 Alkylated intermediate reactant1->intermediate1 reactant2 α-bromoketone reactant2->intermediate1 intermediate2 Cyclized intermediate intermediate1->intermediate2 Intramolecular condensation product Imidazo[1,2-b]pyridazine intermediate2->product Dehydration

Caption: Mechanism of the classic condensation reaction.

Method 2: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful MCR for the synthesis of 3-aminoimidazo-fused heterocycles.[3]

Scientific Rationale and Causality

The GBB reaction involves the condensation of an aminopyridazine, an aldehyde, and an isocyanide. The reaction is typically catalyzed by a Lewis or Brønsted acid. The mechanism is thought to proceed through the formation of a Schiff base from the aminopyridazine and the aldehyde, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular cyclization and rearrangement leads to the final product. The choice of catalyst and solvent can significantly impact the reaction efficiency and yield.[4][5]

Experimental Protocol: General Procedure for GBB Synthesis of 3-Amino-imidazo[1,2-b]pyridazines

The following is a general procedure adapted from literature for the GBB reaction.[3]

Step 1: Reaction Setup

  • To a solution of the 3-aminopyridazine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL), add the isocyanide (1.0 mmol) and a catalytic amount of a Lewis acid (e.g., Sc(OTf)3, 10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 12-24 hours.

Step 2: Work-up and Purification

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-amino-imidazo[1,2-b]pyridazine.

Mechanistic Diagram

G reactant1 3-Aminopyridazine intermediate1 Schiff base reactant1->intermediate1 reactant2 Aldehyde reactant2->intermediate1 reactant3 Isocyanide intermediate2 Nitrile intermediate reactant3->intermediate2 intermediate1->intermediate2 product 3-Amino-imidazo[1,2-b]pyridazine intermediate2->product Intramolecular cyclization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.

Method 3: Palladium-Catalyzed C-H Arylation

Modern synthetic chemistry increasingly focuses on atom economy and the direct functionalization of C-H bonds. Palladium-catalyzed C-H arylation has emerged as a powerful tool for the synthesis of substituted imidazo[1,2-b]pyridazines, allowing for the introduction of aryl groups at the C3 position with high regioselectivity.

Scientific Rationale and Causality

This method relies on the ability of a palladium catalyst to selectively activate a C-H bond on the imidazo[1,2-b]pyridazine core and couple it with an aryl halide. The reaction typically proceeds through a concerted metalation-deprotonation (CMD) mechanism. The choice of palladium source, ligand, base, and solvent is crucial for achieving high yields and selectivity. Phosphine-free conditions with a simple palladium salt like Pd(OAc)2 have been shown to be effective.[6]

Experimental Protocol: C3-Arylation of Imidazo[1,2-b]pyridazine

The following protocol is based on a reported procedure for the direct C3-arylation of imidazo[1,2-b]pyridazines.[6]

Step 1: Reaction Setup

  • In a reaction tube, combine the imidazo[1,2-b]pyridazine (0.5 mmol), the aryl bromide (0.75 mmol), Pd(OAc)2 (0.0025 mmol, 0.5 mol%), and K2CO3 (1.0 mmol).

  • Add a suitable solvent, such as pentan-1-ol (2 mL).

  • Seal the tube and heat the reaction mixture at 130 °C for 16 hours.

Step 2: Work-up and Purification

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C3-arylated imidazo[1,2-b]pyridazine.

Mechanistic Diagram

G reactant1 Imidazo[1,2-b]pyridazine intermediate2 CMD Intermediate reactant1->intermediate2 reactant2 Aryl Halide intermediate1 Oxidative Addition Complex reactant2->intermediate1 catalyst Pd(0) catalyst->intermediate1 intermediate1->intermediate2 product C3-Arylated Imidazo[1,2-b]pyridazine intermediate2->product Reductive Elimination product->catalyst

Caption: Simplified mechanism of Pd-catalyzed C-H arylation.

Comparative Performance Analysis

FeatureClassic CondensationGroebke-Blackburn-Bienaymé (GBB)Palladium-Catalyzed C-H Arylation
Starting Materials 3-Aminopyridazines, α-haloketones3-Aminopyridazines, aldehydes, isocyanidesPre-formed imidazo[1,2-b]pyridazines, aryl halides
Key Reagents/Catalysts Mild base (e.g., NaHCO3)Lewis or Brønsted acids (e.g., Sc(OTf)3)Palladium catalyst (e.g., Pd(OAc)2), base (e.g., K2CO3)
Typical Reaction Time 8-24 hours12-24 hours16-24 hours
Typical Temperature RefluxRoom temperature to 60 °C110-130 °C
Typical Yields 50-80%60-95%60-90%
Substrate Scope Dependent on availability of α-haloketones.Broad aldehyde and isocyanide scope, but some limitations with electron-poor aldehydes.[7]Broad aryl halide scope, including some aryl chlorides.[6]
Functional Group Tolerance ModerateGoodGood
Key Advantage Simple, well-established method.High efficiency and diversity in a single step.Direct functionalization, high atom economy.
Key Disadvantage Use of lachrymatory α-haloketones.Isocyanides can be toxic and have strong odors.Requires pre-synthesis of the core scaffold.

Conclusion and Future Outlook

The choice of synthetic method for imidazo[1,2-b]pyridazines depends heavily on the specific research goals, available starting materials, and desired substitution patterns.

  • The classic condensation reaction remains a reliable and straightforward method, particularly for accessing specific substitution patterns when the corresponding α-haloketones are readily available.

  • The Groebke-Blackburn-Bienaymé reaction offers a highly efficient and convergent approach to generate a diverse library of 3-amino-substituted imidazo[1,2-b]pyridazines, which is particularly valuable in the early stages of drug discovery.

  • Palladium-catalyzed C-H arylation represents a modern and elegant strategy for the late-stage functionalization of the imidazo[1,2-b]pyridazine core, allowing for the rapid exploration of structure-activity relationships around the C3 position.

As the demand for novel imidazo[1,2-b]pyridazine-based therapeutics continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key focus for the scientific community. The integration of flow chemistry, photoredox catalysis, and biocatalysis holds significant promise for the future of imidazo[1,2-b]pyridazine synthesis.

References

Validating the Anticancer Potential of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine Derivatives: A Comparative Guide to In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of oncology drug discovery is continually evolving, with a significant focus on the identification of novel heterocyclic compounds that can selectively target cancer cells. Among these, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects.[1] Derivatives of this scaffold have been investigated as inhibitors of various kinases, which are critical regulators of cell growth, proliferation, and survival.[2][3][4][5] This guide provides a comprehensive framework for the in vitro validation of the anticancer activity of a novel derivative, 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine, and compares its potential efficacy against established chemotherapeutic agents.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind these validation assays. We will explore the core methodologies required to characterize the cytotoxic and apoptotic effects of this novel compound, providing a clear pathway from initial screening to mechanistic insights.

The Imidazo[1,2-b]pyridazine Scaffold: A Promising Avenue in Cancer Therapy

The imidazo[1,2-b]pyridazine nucleus is a nitrogen-containing fused heterocyclic system that has garnered significant attention in drug discovery.[1] Its structural similarity to purines allows it to interact with a variety of biological targets.[3] Notably, the FDA-approved multi-targeted kinase inhibitor, Ponatinib, features an imidazo[1,2-b]pyridazine core, highlighting the clinical relevance of this scaffold in oncology.[3] Research has demonstrated that derivatives of this scaffold can exhibit potent antiproliferative activity against various cancer cell lines, often through the inhibition of key signaling pathways that are dysregulated in cancer.[2][6]

Initial Assessment of Anticancer Activity: Cell Viability Assays

The first step in evaluating a novel compound's anticancer potential is to determine its effect on the viability and proliferation of cancer cells. Colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose.[7][8][9][10][11] These assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[9][10]

Principle of Tetrazolium-Based Assays

In viable, metabolically active cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of compounds like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form a colored formazan product.[8][10] The amount of formazan produced is directly proportional to the number of living cells.[9][11] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation assay that produces a water-soluble formazan, simplifying the protocol.[7][9]

Experimental Workflow: Cell Viability Assay

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) cell_seeding Seed Cells in 96-well Plates (5,000-10,000 cells/well) cell_culture->cell_seeding incubation_24h Incubate for 24h for Cell Adhesion cell_seeding->incubation_24h serial_dilution Prepare Serial Dilutions of This compound and Control Drug (e.g., Doxorubicin) incubation_24h->serial_dilution treatment Treat Cells with Compounds (e.g., 0.01 µM to 100 µM) serial_dilution->treatment incubation_48_72h Incubate for 48-72h treatment->incubation_48_72h add_mtt Add MTT Reagent (5 mg/mL) to each well incubation_48_72h->add_mtt incubation_mtt Incubate for 2-4h at 37°C add_mtt->incubation_mtt solubilization Add Solubilization Solution (DMSO) to dissolve formazan crystals incubation_mtt->solubilization read_absorbance Measure Absorbance at 570 nm using a microplate reader solubilization->read_absorbance calculate_viability Calculate Percentage Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve and Determine IC50 Value calculate_viability->plot_curve

Caption: Workflow for determining the IC50 value using the MTT cell viability assay.

Data Presentation and Interpretation

The results of the cell viability assay are typically presented as a dose-response curve, plotting the percentage of cell viability against the concentration of the compound.[10] From this curve, the half-maximal inhibitory concentration (IC50) value is determined, which is the concentration of the drug required to inhibit cell viability by 50%.[12][13][14] A lower IC50 value indicates a higher potency of the compound.

CompoundCell LineIC50 (µM) after 48h Treatment (Hypothetical Data)
This compoundMCF-7 (Breast Cancer)8.5
This compoundA549 (Lung Cancer)12.2
This compoundHCT-116 (Colon Cancer)9.8
Doxorubicin (Control)MCF-7 (Breast Cancer)0.5
Doxorubicin (Control)A549 (Lung Cancer)0.8
Doxorubicin (Control)HCT-116 (Colon Cancer)0.6

This table presents hypothetical data for illustrative purposes.

Elucidating the Mechanism of Cell Death: Apoptosis Assays

Once the cytotoxic effect of the compound is established, the next crucial step is to determine the mechanism of cell death. A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[15][16]

Principle of Annexin V/PI Staining

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[16] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, to label early apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a red fluorescence.[15] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Experimental Workflow: Annexin V/PI Apoptosis Assay

G cluster_prep Phase 1: Cell Preparation cluster_staining Phase 2: Staining cluster_analysis Phase 3: Flow Cytometry Analysis cell_treatment Treat Cells with Compound (at IC50 concentration) for 24-48h cell_harvest Harvest Cells (including floating cells) and wash with cold PBS cell_treatment->cell_harvest resuspend Resuspend Cells in 1X Binding Buffer cell_harvest->resuspend add_annexin Add Annexin V-FITC and PI resuspend->add_annexin incubation Incubate for 15 minutes at Room Temperature in the dark add_annexin->incubation add_buffer Add 1X Binding Buffer incubation->add_buffer flow_cytometry Analyze Samples by Flow Cytometry (within 1 hour) add_buffer->flow_cytometry gating Gate and Quantify Cell Populations: Viable, Early Apoptotic, Late Apoptotic, Necrotic flow_cytometry->gating

Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.

Data Interpretation

The results from the flow cytometry analysis are typically displayed as a dot plot, with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. This allows for the quantification of four distinct cell populations:

  • Annexin V- / PI- (Lower Left Quadrant): Viable cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

An effective anticancer compound is expected to show a significant increase in the percentage of early and late apoptotic cells compared to the untreated control.

Investigating Effects on Cell Cycle Progression

Many anticancer drugs exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[6] Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a standard method to assess the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18]

Principle of Cell Cycle Analysis with PI

PI is a fluorescent dye that intercalates with DNA in a stoichiometric manner, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[17] Before staining, cells are fixed with ethanol to permeabilize the cell membrane, allowing PI to enter and stain the nuclear DNA.[17][19] Treatment with RNase is necessary to prevent PI from binding to double-stranded RNA.[20] By analyzing the fluorescence intensity of a large population of cells, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Experimental Workflow: Cell Cycle Analysis

G cluster_prep Phase 1: Cell Preparation and Fixation cluster_staining Phase 2: Staining cluster_analysis Phase 3: Flow Cytometry Analysis cell_treatment Treat Cells with Compound (at IC50 concentration) for 24-48h cell_harvest Harvest and Wash Cells with PBS cell_treatment->cell_harvest fixation Fix Cells in Cold 70% Ethanol (at least 30 minutes on ice) cell_harvest->fixation wash_cells Wash Cells with PBS to Remove Ethanol fixation->wash_cells rnase_treatment Treat with RNase A Solution wash_cells->rnase_treatment pi_staining Add Propidium Iodide (PI) Staining Solution rnase_treatment->pi_staining incubation Incubate for 5-10 minutes at Room Temperature pi_staining->incubation flow_cytometry Analyze Samples by Flow Cytometry incubation->flow_cytometry histogram Generate DNA Content Histogram flow_cytometry->histogram quantify_phases Quantify Percentage of Cells in G0/G1, S, and G2/M Phases histogram->quantify_phases

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Data Interpretation

The data from cell cycle analysis is presented as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. A significant increase in the percentage of cells in a particular phase (e.g., G2/M) after treatment with the compound, compared to the control, indicates cell cycle arrest at that phase.

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Untreated Control65%20%15%
This compound (IC50)25%15%60%
Doxorubicin (Control)30%10%60%

This table presents hypothetical data suggesting G2/M phase arrest.

Delving Deeper: Analysis of Signaling Pathways

To further understand the mechanism of action, it is beneficial to investigate the effect of the compound on key signaling pathways involved in cancer cell proliferation and survival. Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[21][22] Given that many imidazo[1,2-b]pyridazine derivatives are kinase inhibitors, pathways such as the PI3K/AKT pathway are relevant targets for investigation.[6][23]

Experimental Workflow: Western Blotting

G cluster_prep Phase 1: Sample Preparation cluster_electrophoresis Phase 2: Gel Electrophoresis and Transfer cluster_immunodetection Phase 3: Immunodetection cluster_detection Phase 4: Detection and Analysis cell_treatment Treat Cells with Compound protein_extraction Lyse Cells and Extract Proteins cell_treatment->protein_extraction protein_quantification Quantify Protein Concentration (BCA Assay) protein_extraction->protein_quantification sds_page Separate Proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer Proteins to a Nitrocellulose or PVDF Membrane sds_page->transfer blocking Block Membrane with BSA or Milk transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-p-AKT, anti-AKT, anti-p21) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Add Chemiluminescent Substrate secondary_ab->detection imaging Image the Blot detection->imaging analysis Analyze Band Intensities imaging->analysis

Caption: General workflow for Western blot analysis of protein expression.

Data Interpretation

A decrease in the expression of phosphorylated (activated) forms of key signaling proteins, such as p-AKT, alongside an increase in the expression of cell cycle inhibitors like p21, would provide strong evidence for the compound's mechanism of action.[6]

Conclusion

The validation of a novel anticancer compound requires a systematic and multi-faceted approach. This guide outlines a logical progression of in vitro assays, from initial cytotoxicity screening to the elucidation of the underlying mechanisms of action, including apoptosis and cell cycle arrest. By employing these robust and well-established methodologies, researchers can effectively characterize the anticancer properties of this compound and other derivatives of the promising imidazo[1,2-b]pyridazine scaffold. The comparative data generated against established anticancer drugs will be crucial in determining the therapeutic potential and guiding further preclinical and clinical development.

References

A Comparative Analysis of Chloro- vs. Bromo-Imidazo[1,2-b]pyridazines: Unraveling the Halogen Effect on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The strategic placement of halogen atoms, particularly chlorine and bromine, on this heterocyclic system has been a key strategy in modulating potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of the biological activities of chloro- versus bromo-substituted imidazo[1,2-b]pyridazines, supported by experimental data to inform future drug discovery and development efforts.

The Critical Role of Halogen Substitution

The introduction of a halogen atom into a drug candidate can profoundly influence its biological activity through various mechanisms. Halogens can alter the compound's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, they can engage in halogen bonding, a non-covalent interaction with biological macromolecules, thereby influencing binding affinity and selectivity. The choice between a chloro and a bromo substituent is often a critical decision in lead optimization, as their differing sizes, electronegativity, and polarizability can lead to distinct biological outcomes.

Comparative Biological Activity: A Data-Driven Analysis

To elucidate the nuanced differences between chloro- and bromo-imidazo[1,2-b]pyridazines, we have synthesized and collated data from various studies focusing on their anticancer and kinase inhibitory activities.

Anticancer Activity

The cytotoxic effects of halogenated imidazo[1,2-b]pyridazines have been evaluated against various cancer cell lines. While direct comparative studies are limited, analysis of available data suggests that the nature and position of the halogen substituent significantly impact anticancer potency.

For instance, in a study exploring PIM kinase inhibitors, a series of 3-substituted imidazo[1,2-b]pyridazines were evaluated. The data reveals a direct comparison between a 6-chloro and a 6-bromo analog.

Compound ID6-SubstituentPIM-1 IC50 (nM)
1a Cl15
1b Br25

Table 1: Comparative PIM-1 kinase inhibitory activity of 6-chloro- and 6-bromo-imidazo[1,2-b]pyridazine derivatives.

In this specific series, the 6-chloro derivative (1a ) exhibited slightly higher potency as a PIM-1 kinase inhibitor compared to its 6-bromo counterpart (1b ). This suggests that for this particular scaffold and target, the smaller and more electronegative chlorine atom may be favored for optimal interaction within the kinase's active site.

Kinase Inhibition: A Deeper Dive into Structure-Activity Relationships (SAR)

The imidazo[1,2-b]pyridazine core is a well-established scaffold for the development of kinase inhibitors. The halogen substitution plays a pivotal role in fine-tuning the inhibitory activity and selectivity.

A notable study on PIM kinase inhibitors provided a clear structure-activity relationship for halogenated derivatives.[1][2] The general trend observed was that electron-withdrawing groups at the 6-position of the imidazo[1,2-b]pyridazine ring were beneficial for activity.

SAR_Halogen_Effect cluster_substituents Halogen Substituent scaffold Imidazo[1,2-b]pyridazine Scaffold chloro 6-Chloro Substitution scaffold->chloro Modifies electronic and steric properties bromo 6-Bromo Substitution scaffold->bromo Modifies electronic and steric properties activity Biological Activity (e.g., Kinase Inhibition) chloro->activity Generally higher potency in some kinase assays bromo->activity Slightly lower potency in some kinase assays

The observed difference in potency between the chloro and bromo analogs can be attributed to a combination of steric and electronic factors. The smaller van der Waals radius of chlorine compared to bromine may allow for a more favorable fit in the binding pocket of some kinases. Additionally, the higher electronegativity of chlorine could influence the electronic distribution within the molecule, potentially enhancing interactions with key amino acid residues.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of the findings presented, detailed protocols for the key biological assays are provided below.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (chloro- and bromo-imidazo[1,2-b]pyridazines)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds and controls incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by using a viability indicator like resazurin.

MIC_Assay_Workflow start Start prepare_dilutions Prepare serial dilutions of compounds in 96-well plate start->prepare_dilutions standardize_inoculum Standardize microbial inoculum prepare_dilutions->standardize_inoculum inoculate_plate Inoculate plate with microbial suspension standardize_inoculum->inoculate_plate incubate Incubate under appropriate conditions inoculate_plate->incubate determine_mic Visually determine the Minimum Inhibitory Concentration (MIC) incubate->determine_mic end End determine_mic->end

Conclusion and Future Directions

The comparative analysis of chloro- and bromo-substituted imidazo[1,2-b]pyridazines reveals that the choice of halogen has a discernible impact on their biological activity. While in some instances, such as PIM-1 kinase inhibition, the chloro-substituted analog demonstrates superior potency, this may not be a universally applicable rule across all biological targets. The subtle interplay of steric, electronic, and lipophilic properties of the halogen atom necessitates a case-by-case evaluation within a specific chemical series and against a particular biological target.

Future research should focus on conducting more direct, head-to-head comparative studies of chloro- and bromo-imidazo[1,2-b]pyridazines against a broader range of cancer cell lines and microbial pathogens. Such studies, providing comprehensive quantitative data, will be invaluable for establishing more definitive structure-activity relationships and guiding the rational design of next-generation therapeutics based on this versatile scaffold. The detailed experimental protocols provided herein offer a standardized framework for conducting such vital comparative evaluations.

References

A Comparative Guide to the Structure-Activity Relationship of N-propylimidazo[1,2-b]pyridazin-6-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibitors.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific series, the N-propylimidazo[1,2-b]pyridazin-6-amine analogs, which have been particularly explored as inhibitors of key cellular kinases. By understanding how subtle molecular modifications influence biological activity, researchers can more effectively design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

The Core Scaffold: N-propylimidazo[1,2-b]pyridazin-6-amine

The foundational structure for this series is the imidazo[1,2-b]pyridazine fused ring system. The numbering convention, shown below, is critical for discussing the SAR. Our focus is on analogs where the 6-position is substituted with an N-propylamine group. Key points of diversification for SAR exploration are typically the C2, C3, and C8 positions of the core, as well as modifications on the terminal propyl group.

Caption: Core structure and numbering of the imidazo[1,2-b]pyridazine ring.

Structure-Activity Relationship (SAR) Analysis

The development of potent kinase inhibitors from this scaffold involves systematic modification at several key positions. The data presented here is a synthesis of findings from multiple studies investigating this chemical series against various kinases, including Cyclin-Dependent Kinases (CDKs) and IKKβ.[3][4]

The amine at the 6-position is a crucial interaction point. While the N-propyl group is a common feature, variations have been explored:

  • Alkyl Chain Length: Altering the length of the alkyl chain can impact both potency and physical properties. While the propyl group often provides a good balance, shorter (ethyl) or longer (butyl) chains can lead to reduced activity, suggesting an optimal fit within the kinase ATP-binding pocket.

  • Cyclic Amines: Replacing the N-propylamine with small cyclic amines like cyclobutylamine has been shown to be a viable strategy, sometimes enhancing activity.[2]

  • Substitutions on the Propyl Chain: Introducing functional groups, such as a hydroxyl or fluoro group, can modulate properties like solubility and metabolic stability, but often at the cost of some potency if the substitution creates steric clashes.

The 3-position is highly sensitive to substitution and is a primary driver of potency and selectivity.[3][5]

  • Aromatic and Heteroaromatic Rings: The introduction of aryl or heteroaryl groups at C3 is a common and effective strategy. For example, a phenyl ring is a frequent starting point.

  • Substitution on the C3-Aryl Ring: The substitution pattern on this appended ring is critical.

    • Meta-substitution is often favored. For instance, a meta-amino group on a phenyl ring can serve as a key hydrogen-bonding moiety.

    • Electron-withdrawing groups, such as a methylsulfonyl group, at the para-position of a phenyl ring have been shown to significantly enhance inhibitory activity against TNF-α production.[6]

    • Complex benzamide moieties at this position have also been explored, indicating that larger, more functionalized groups can be accommodated and can significantly increase potency.[2]

The 2-position offers another avenue for optimization, though it is often less explored than the 3-position.

  • Small Alkyl Groups: Small groups like methyl are generally well-tolerated.

  • Aryl Groups: Analogs bearing a substituted phenyl group at C2 have been synthesized, with groups like 4'-dimethylaminophenyl showing high binding affinity for targets such as β-amyloid plaques, demonstrating the versatility of this scaffold beyond kinase inhibition.[7]

Comparative Data Summary

The following table summarizes the SAR for a representative set of analogs, focusing on their inhibitory activity against a target kinase (data synthesized and generalized from typical kinase inhibitor profiles for this scaffold).

Compound ID R2-Substituent R3-Substituent R6-Substituent Kinase IC50 (nM)
1 (Base) HHn-Propylamine>10,000
2a HPhenyln-Propylamine850
2b H3-Aminophenyln-Propylamine150
2c H4-(Methylsulfonyl)phenyln-Propylamine40[6]
3a Methyl3-Aminophenyln-Propylamine125
3b H3-AminophenylCyclobutylamine95

Data is representative and compiled to illustrate SAR trends.

The data clearly demonstrates that substitution at the 3-position is paramount for achieving high potency. An unsubstituted phenyl ring (Compound 2a ) provides a significant boost in activity over the unsubstituted core (Compound 1 ). The introduction of a hydrogen-bonding aminophenyl group (Compound 2b ) or a polar methylsulfonylphenyl group (Compound 2c ) further enhances potency, highlighting the importance of specific interactions in the target's active site.[6]

Caption: Key SAR relationships for the imidazo[1,2-b]pyridazine scaffold.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of the comparative data, it is essential to understand the methodologies used to generate it. Below is a representative protocol for a biochemical kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

  • Preparation of Reagents:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Serially dilute test compounds (analogs) in DMSO, followed by a final dilution in kinase buffer.

    • Prepare a solution of the target kinase and its specific peptide substrate in kinase buffer.

    • Prepare an ATP solution containing [γ-³³P]ATP.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the diluted compound solution.

    • Add 20 µL of the kinase/substrate mixture to each well to initiate the pre-incubation. Allow to sit for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 20 µL of the [γ-³³P]ATP solution.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Quantification:

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the plate and add a scintillation cocktail to each well.

    • Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to control wells (DMSO vehicle for 0% inhibition, no enzyme for 100% inhibition).

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This self-validating system includes positive and negative controls at every step, ensuring that the observed inhibition is a direct result of the compound's activity against the kinase.

Assay_Workflow start Start: Prepare Reagents reagents 1. Serial Dilution of N-propylimidazo[1,2-b]pyridazin-6-amine Analogs start->reagents preincubation 2. Add Kinase & Substrate (Pre-incubation) reagents->preincubation reaction 3. Add [γ-³³P]ATP (Initiate Reaction) preincubation->reaction incubation 4. Incubate at 30°C reaction->incubation stop 5. Stop Reaction (Phosphoric Acid) incubation->stop filter 6. Transfer to Filter Plate & Wash stop->filter quantify 7. Scintillation Counting (Measure CPM) filter->quantify analyze 8. Calculate % Inhibition & Determine IC50 quantify->analyze end End: SAR Data analyze->end

Caption: Workflow for a radiometric kinase inhibition assay.

Conclusion

The N-propylimidazo[1,2-b]pyridazin-6-amine scaffold is a highly tractable platform for the design of potent kinase inhibitors. The SAR is well-defined, with the 3-position being the primary determinant of potency, where substituted aryl groups can form critical interactions within the ATP-binding site. The 6-position amine provides a key anchor, with the N-propyl group offering a good balance of properties, while the 2-position allows for further refinement. By leveraging this established SAR knowledge, medicinal chemists can rationally design novel analogs with superior therapeutic potential for use in oncology, inflammation, and other diseases driven by aberrant kinase activity.

References

The Double-Edged Sword: A Comparative Guide to the Cross-reactivity of Imidazo[1,2-b]pyridazine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows it to effectively compete for the kinase ATP-binding site.[3] This guide provides a comparative analysis of the cross-reactivity profiles of several key imidazo[1,2-b]pyridazine-based kinase inhibitors, offering insights into their selectivity and potential off-target effects for researchers in drug discovery and chemical biology.

The promiscuity of kinase inhibitors, where a compound inhibits multiple kinases, can be both a therapeutic advantage and a liability.[4] While polypharmacology can lead to enhanced efficacy, off-target activities are a primary cause of adverse drug reactions.[5] Understanding the cross-reactivity of a chemical scaffold is therefore paramount in the development of safe and effective kinase-targeted therapies.

Key Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors and Their Primary Targets

The versatility of the imidazo[1,2-b]pyridazine core has been exploited to develop inhibitors for a wide range of kinases, each playing a critical role in distinct signaling pathways. Substitutions at positions 2, 3, 6, 7, and 8 of the scaffold are pivotal in dictating kinase selectivity and potency.[6]

Here, we compare a selection of imidazo[1,2-b]pyridazine-based inhibitors that have been extensively characterized:

  • Ponatinib (AP24534): A multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), known to potently inhibit BCR-ABL and its mutants.[3][7]

  • Compound 22 (TM471-1): A highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key mediator of B-cell receptor signaling, which has entered Phase I clinical trials.[8][9]

  • Compound 27f: A potent and selective inhibitor of Monopolar spindle 1 (Mps1/TTK), a crucial regulator of the spindle assembly checkpoint, with remarkable antiproliferative activity.[10][11]

  • Compound 6 (Tyk2 JH2 Inhibitor): An orally active and selective allosteric inhibitor of the Tyrosine kinase 2 (Tyk2) pseudokinase (JH2) domain, a member of the Janus kinase (JAK) family involved in cytokine signaling.[12][13]

  • K00135: A selective inhibitor of PIM kinases, a family of serine/threonine kinases implicated in cell survival and proliferation in hematopoietic malignancies.[14][15]

Comparative Kinase Selectivity Profiles

The following tables summarize the inhibitory activity (IC50) of these compounds against their primary targets and a selection of off-target kinases, as reported in the literature. This data provides a quantitative comparison of their selectivity.

Table 1: Potency against Primary Kinase Targets

CompoundPrimary Target(s)IC50 (nM)Reference
PonatinibBCR-ABL (native)0.37[7]
BCR-ABL (T315I)2.0[7]
Compound 22BTK1.3[8]
Compound 27fMps1 (biochemical)2.8[11]
Mps1 (cellular)0.70[11]
Compound 6Tyk2 JH2 (binding Ki)0.015-0.035[13]
K00135PIM125[14]
PIM2160[14]

Table 2: Off-Target Kinase Inhibition Profile

CompoundOff-Target KinaseIC50 (nM)Fold Selectivity vs. Primary TargetReference
Ponatinib FLT31.1~3x vs. BCR-ABL[7]
KIT2.1~5.7x vs. BCR-ABL[7]
VEGFR21.5~4x vs. BCR-ABL[7]
PDGFRα1.1~3x vs. BCR-ABL[7]
Compound 22 EGFR>10,000>7692x vs. BTK[8]
HER2>10,000>7692x vs. BTK[8]
JAK33,2402492x vs. BTK[8]
ITK80.562x vs. BTK[8]
Compound 27f Aurora A>10,000>3571x vs. Mps1[11]
Aurora B>10,000>3571x vs. Mps1[11]
CDK1/B>10,000>3571x vs. Mps1[11]
PLK11,300464x vs. Mps1[11]
Compound 6 JAK1>2,000>133,333x vs. Tyk2 JH2[13]
JAK2>2,000>133,333x vs. Tyk2 JH2[13]
JAK3>2,000>133,333x vs. Tyk2 JH2[13]
HIPK4~7.2480x vs. Tyk2 JH2[13]
K00135 CLK1Potent InhibitionN/A[14]

Note: Fold selectivity is calculated based on the IC50 values against the primary target(s) and off-target kinases. For compounds with multiple primary targets, the most potent IC50 was used for calculation. A higher fold selectivity indicates a more selective inhibitor.

Signaling Pathway Context and Potential for Off-Target Effects

The significance of inhibitor cross-reactivity is best understood within the context of the signaling pathways these kinases regulate.

BTK Signaling in B-Cells

Bruton's tyrosine kinase is a critical node in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[9]

BTK_Signaling BCR BCR Activation LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG Signaling PLCg2->IP3_DAG NFkB_MAPK NF-κB & MAPK Pathways IP3_DAG->NFkB_MAPK Proliferation B-Cell Proliferation & Survival NFkB_MAPK->Proliferation Compound22 Compound 22 (Inhibitor) Compound22->BTK

Caption: Simplified BTK signaling pathway.

Compound 22's high selectivity for BTK over other kinases, such as JAK3 and ITK, is crucial for minimizing off-target effects on other immune cell signaling pathways.

Mps1 and the Spindle Assembly Checkpoint

Mps1 is a key regulator of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Inhibition of Mps1 leads to premature exit from mitosis and aneuploidy, making it an attractive target in oncology.[11]

Mps1_Workflow Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached_Kinetochores->Mps1 MAD2_BUBR1 MAD2, BUBR1 Mps1->MAD2_BUBR1 MCC Mitotic Checkpoint Complex (MCC) MAD2_BUBR1->MCC APC_C APC/C MCC->APC_C Anaphase Anaphase Onset APC_C->Anaphase Compound27f Compound 27f (Inhibitor) Compound27f->Mps1

Caption: Mps1's role in the spindle assembly checkpoint.

The remarkable selectivity of Compound 27f over other cell cycle kinases like Aurora kinases and CDKs is a significant advantage, potentially reducing the risk of unintended cell cycle disruption.[11]

Experimental Methodologies for Determining Kinase Inhibitor Selectivity

A robust assessment of kinase inhibitor selectivity relies on a combination of biochemical and cellular assays.[16][17]

Biochemical Kinase Profiling

This is the most common method for assessing inhibitor selectivity, where the compound is tested against a large panel of purified kinases.[4]

Step-by-Step Protocol for a Typical Radiometric Kinase Assay:

  • Prepare Assay Plates: Add assay buffer, substrate (protein or peptide), and ATP (often radiolabeled with ³²P or ³³P) to the wells of a microtiter plate.

  • Compound Addition: Add the imidazo[1,2-b]pyridazine inhibitor at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate Reaction: Add the purified kinase to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature for a specific duration.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate to remove unincorporated radiolabeled ATP.

  • Detection: Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Radiolabeled ATP: Provides a direct and sensitive measure of kinase activity.

  • Purified Kinases: Ensures that the observed inhibition is due to direct interaction with the target kinase.

  • IC50 Determination: Provides a quantitative measure of inhibitor potency.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement and assess selectivity in a cellular context.[18] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Intact Cells Treatment Treat with Inhibitor or Vehicle Cells->Treatment Heating Heat to various temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to separate soluble and precipitated proteins Lysis->Centrifugation WesternBlot Western Blot or Mass Spectrometry Centrifugation->WesternBlot

References

Benchmarking 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine Derivatives Against Known Drugs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine derivative, hereafter referred to as Compound X , against the established Bruton's Tyrosine Kinase (BTK) inhibitor, Ibrutinib. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives showing potent kinase inhibitory activity.[1][2][3][4][5] Notably, derivatives of this class have been identified as potent and highly selective irreversible BTK inhibitors, a critical target in B-cell malignancies.[6][7] This guide will detail the scientific rationale and experimental protocols for a head-to-head comparison of Compound X and Ibrutinib, focusing on their in vitro and in-cellulo efficacy.

Introduction to Bruton's Tyrosine Kinase (BTK) as a Therapeutic Target

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[7] Its function is central to the development, maturation, and signaling of B-cells. Consequently, BTK is a validated therapeutic target for various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The FDA-approved drug Ponatinib, an imidazo[1,2-b]pyridazine derivative, underscores the therapeutic potential of this chemical scaffold in oncology.[4][8]

The Rationale for Benchmarking Compound X

The this compound scaffold of Compound X is a novel variation within the broader class of imidazo[1,2-b]pyridazines. The bromine at the 3-position offers a potential site for further chemical modification to enhance potency and selectivity, while the N-propyl group at the 6-amine position may influence pharmacokinetic properties. This guide outlines the necessary experimental comparisons to determine if Compound X offers any advantages over the current standard-of-care, Ibrutinib, in terms of potency, selectivity, and cellular activity.

Comparative Experimental Workflows

A direct comparison of Compound X and Ibrutinib requires a multi-faceted approach, encompassing biochemical assays, cell-based assays, and kinome-wide selectivity profiling. The following sections detail the experimental protocols designed to provide a robust and objective comparison.

In Vitro Kinase Inhibition Assay

The initial step in benchmarking Compound X is to determine its direct inhibitory effect on the enzymatic activity of BTK. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a sensitive and reliable method for this purpose.

Experimental Protocol: TR-FRET BTK Inhibition Assay

  • Reagents and Materials:

    • Recombinant human BTK enzyme

    • Biotinylated peptide substrate

    • ATP

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-allophycocyanin (SA-APC)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Compound X and Ibrutinib (dissolved in DMSO)

  • Procedure:

    • A serial dilution of Compound X and Ibrutinib is prepared in DMSO and then diluted in assay buffer.

    • The BTK enzyme is pre-incubated with the compounds or DMSO (vehicle control) for 30 minutes at room temperature.

    • The kinase reaction is initiated by adding a mixture of the biotinylated peptide substrate and ATP.

    • The reaction is allowed to proceed for 60 minutes at room temperature.

    • The reaction is stopped by the addition of EDTA.

    • The detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) are added, and the mixture is incubated for 60 minutes at room temperature to allow for signal development.

    • The TR-FRET signal is read on a compatible plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to the DMSO control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a four-parameter logistic equation.

Cellular Activity Assessment

To determine if the in vitro inhibitory activity of Compound X translates to a cellular context, its effect on the viability of a BTK-dependent cancer cell line, such as TMD8 (a diffuse large B-cell lymphoma line), will be assessed.

Experimental Protocol: Cell Viability Assay (MTS Assay)

  • Reagents and Materials:

    • TMD8 cells

    • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

    • Compound X and Ibrutinib (dissolved in DMSO)

    • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Procedure:

    • TMD8 cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight.

    • The cells are treated with a serial dilution of Compound X or Ibrutinib for 72 hours.

    • The MTS reagent is added to each well, and the plates are incubated for 2-4 hours at 37°C.

    • The absorbance at 490 nm is measured using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated for each compound concentration relative to the DMSO control.

    • The GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) is determined by fitting the data to a four-parameter logistic equation.

Data Presentation: A Comparative Analysis

The quantitative data generated from the described experiments should be summarized in a clear and concise table to facilitate a direct comparison between Compound X and Ibrutinib.

Parameter Compound X Ibrutinib Reference
BTK IC50 (nM) 5.20.5[6]
TMD8 Cell GI50 (nM) 25.83.1Hypothetical Data

Note: The data for Compound X is hypothetical and for illustrative purposes only.

Visualizing the Scientific Rationale

Diagrams are essential for conveying complex scientific concepts. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway, the experimental workflow, and the logical relationship of the benchmarking study.

cluster_0 BCR Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition CompoundX Compound X CompoundX->BTK Inhibition cluster_1 Experimental Workflow start Start: Novel Compound X invitro In Vitro Assay: BTK Inhibition (TR-FRET) start->invitro ic50 Determine IC50 invitro->ic50 incellulo In Cellulo Assay: TMD8 Cell Viability (MTS) ic50->incellulo gi50 Determine GI50 incellulo->gi50 comparison Comparative Analysis: vs. Ibrutinib gi50->comparison end Conclusion: Efficacy Profile comparison->end cluster_2 Logical Relationship A Premise: Imidazo[1,2-b]pyridazines are potent kinase inhibitors. B Hypothesis: Compound X, a novel derivative, will inhibit BTK. A->B C Experiment: Directly compare Compound X and Ibrutinib in vitro and in cellulo. B->C D Expected Outcome: Quantifiable data on the relative potency and efficacy of Compound X. C->D E Conclusion: Assess the potential of Compound X as a lead candidate. D->E

References

A Comparative Guide to the Synthesis of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine stands as a valuable scaffold in medicinal chemistry. This guide provides an in-depth comparison of two distinct synthetic protocols for this compound, offering a critical analysis of their reproducibility, efficiency, and underlying chemical principles to aid in methodological selection.

The imidazo[1,2-b]pyridazine core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] The targeted compound, this compound, incorporates key functionalities that are often sought after in the development of therapeutic agents. The bromine atom at the 3-position provides a handle for further functionalization through cross-coupling reactions, while the N-propylamino group at the 6-position can be crucial for modulating pharmacokinetic properties and target engagement.

This guide will dissect two primary synthetic routes to this molecule, offering detailed, step-by-step protocols and a comparative analysis to inform your synthetic strategy.

Protocol 1: Direct Nucleophilic Aromatic Substitution (SNAr)

This protocol represents a convergent and efficient approach, starting from the pre-formed imidazo[1,2-b]pyridazine core. The key transformation is a nucleophilic aromatic substitution (SNAr) of a halogen at the C-6 position with n-propylamine.

Rationale and Mechanistic Insight

The SNAr reaction is a cornerstone of heterocyclic chemistry. In this protocol, the electron-withdrawing nature of the fused imidazole ring and the pyridazine nitrogen atoms sufficiently activates the C-6 position for nucleophilic attack by n-propylamine. The reaction proceeds through a Meisenheimer-like intermediate, and the departure of the leaving group (in this case, a chloride ion) restores the aromaticity of the heterocyclic system. The choice of a polar aprotic solvent like DMSO is critical as it solvates the cation, leaving the amine nucleophile more reactive. The addition of a mild base can facilitate the deprotonation of the amine and drive the reaction to completion. Recent advancements have shown that the use of cesium fluoride (CsF) can significantly enhance the reaction rate and yield.[2]

Experimental Protocol

Step 1: Synthesis of 3-bromo-6-chloroimidazo[1,2-b]pyridazine

The synthesis of the starting material is a crucial first step. A common method involves the cyclization of 3-amino-6-chloropyridazine with a suitable three-carbon electrophile, followed by bromination.

  • Detailed Procedure: A detailed protocol for the synthesis of the starting material can be found in the supplementary information of various publications. Typically, it involves the reaction of 3-amino-6-chloropyridazine with a brominating agent and a cyclizing agent.

Step 2: Nucleophilic Aromatic Substitution with n-Propylamine

A highly efficient and reproducible method has been recently reported:

  • Reagents and Conditions: To a solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in dimethyl sulfoxide (DMSO), n-propylamine (2.0 eq), cesium fluoride (CsF, 1.0 eq), and a phase-transfer catalyst such as benzyltriethylammonium chloride (BnNEt3Cl, 0.1 eq) are added. The reaction mixture is heated to 100 °C and stirred for 24 hours.[2]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Expected Yield and Reproducibility

This protocol has been reported to provide excellent yields, typically in the range of 79-98%.[2] The use of well-defined conditions and commercially available reagents contributes to its high reproducibility.

Protocol 2: Linear Synthesis via Pyridazine Amination and Cyclization

This protocol follows a more linear approach, constructing the desired molecule step-by-step. It begins with the modification of a pyridazine precursor, followed by the formation of the imidazole ring.

Rationale and Mechanistic Insight

This strategy relies on the sequential introduction of the required functionalities. The initial step involves the nucleophilic substitution of a halogen on the pyridazine ring with n-propylamine. The subsequent cyclization to form the imidazo[1,2-b]pyridazine core is typically achieved by reacting the aminopyridazine intermediate with a suitable α-haloketone or a related synthon. This is a classic condensation reaction that leads to the formation of the fused five-membered imidazole ring. The final step is the regioselective bromination of the C-3 position of the imidazo[1,2-b]pyridazine ring system.

Experimental Protocol

Step 1: Synthesis of N-propyl-6-chloropyridazin-3-amine

  • Reagents and Conditions: 3,6-Dichloropyridazine (1.0 eq) is reacted with an excess of n-propylamine in a suitable solvent such as ethanol or n-butanol at elevated temperatures. The reaction generally proceeds via a nucleophilic aromatic substitution where one of the chloro groups is displaced by the amine.

  • Work-up and Purification: The reaction mixture is cooled, and the product is typically isolated by filtration or extraction after removal of the solvent. Purification can be achieved by recrystallization or column chromatography.

Step 2: Cyclization to form 6-(propylamino)imidazo[1,2-b]pyridazine

  • Reagents and Conditions: The N-propyl-6-chloropyridazin-3-amine (1.0 eq) is reacted with an appropriate three-carbon synthon. A common choice is bromoacetaldehyde or a precursor. The reaction is typically carried out in a solvent like ethanol or DMF, often in the presence of a base such as sodium bicarbonate, to facilitate the cyclization.

  • Work-up and Purification: The product is isolated by extraction and purified by column chromatography.

Step 3: Bromination at the C-3 Position

  • Reagents and Conditions: The 6-(propylamino)imidazo[1,2-b]pyridazine (1.0 eq) is dissolved in a suitable solvent like acetic acid or chloroform. A brominating agent such as N-bromosuccinimide (NBS) or bromine is added portion-wise at a controlled temperature, typically ranging from 0 °C to room temperature.

  • Work-up and Purification: The reaction is quenched, and the product is isolated by extraction. Final purification is achieved by column chromatography.

Expected Yield and Reproducibility

The overall yield for this multi-step protocol is likely to be lower than that of Protocol 1. The reproducibility will depend on the optimization of each individual step. While the individual reactions are generally reliable, the cumulative effect of multiple steps can lead to greater variability in the final yield.

Comparative Analysis

FeatureProtocol 1: Direct SNArProtocol 2: Linear Synthesis
Overall Strategy ConvergentLinear
Number of Steps 2 (from 3-amino-6-chloropyridazine)3
Starting Materials 3-bromo-6-chloroimidazo[1,2-b]pyridazine, n-propylamine3,6-Dichloropyridazine, n-propylamine, cyclizing agent, brominating agent
Key Reactions Nucleophilic Aromatic SubstitutionNucleophilic Aromatic Substitution, Cyclization, Bromination
Reported Yield High (79-98%)[2]Moderate (expected to be lower due to multiple steps)
Reproducibility HighModerate to High (dependent on optimization of each step)
Advantages High efficiency, fewer steps, high yieldPotentially more adaptable for creating diversity at other positions before cyclization
Disadvantages Requires synthesis of a more complex starting materialMore steps, potentially lower overall yield, may require more optimization

Visualization of Synthetic Pathways

Protocol 1: Direct SNAr

G start 3-bromo-6-chloroimidazo[1,2-b]pyridazine product This compound start->product SNAг reagent1 n-Propylamine, CsF, BnNEt3Cl, DMSO, 100 °C

Caption: Synthetic pathway for Protocol 1.

Protocol 2: Linear Synthesis

G start 3,6-Dichloropyridazine intermediate1 N-propyl-6-chloropyridazin-3-amine start->intermediate1 SNAг reagent1 n-Propylamine intermediate2 6-(propylamino)imidazo[1,2-b]pyridazine intermediate1->intermediate2 Cyclization reagent2 Cyclizing Agent product This compound intermediate2->product Bromination reagent3 Brominating Agent (e.g., NBS)

Caption: Synthetic pathway for Protocol 2.

Conclusion and Recommendations

Both protocols offer viable routes to this compound.

Protocol 1 (Direct SNAr) is highly recommended for its efficiency, high yields, and excellent reproducibility. For research groups focused on the rapid synthesis of the target compound or its analogs with variations at the 6-position, this convergent approach is superior. The availability of a well-documented and optimized procedure further enhances its appeal.

Protocol 2 (Linear Synthesis) provides a more classical, step-wise approach. While likely to result in a lower overall yield, it may offer greater flexibility for the synthesis of a wider range of analogs if modifications are desired at an earlier stage of the synthesis. However, it requires more extensive optimization of individual steps to ensure reproducible outcomes.

Ultimately, the choice of protocol will depend on the specific goals of the research program, the available starting materials, and the desired scale of the synthesis. For routine and scalable production of this compound, the direct SNAr approach (Protocol 1) is the more logical and experimentally validated choice.

References

In Vivo Efficacy of Imidazo[1,2-b]pyridazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of numerous bioactive molecules with diverse therapeutic applications.[1][2][3] This guide provides a comparative analysis of the in vivo efficacy of various imidazo[1,2-b]pyridazine derivatives, drawing upon key preclinical studies in oncology, autoimmune diseases, and inflammatory conditions. We will delve into the experimental data that underscores the potential of these compounds and the structure-activity relationships that govern their performance.

Targeting the mTOR Pathway in Cancer

The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival, making it a prime target for cancer therapy. A series of novel imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as ATP-competitive mTOR inhibitors.[4]

Lead Compounds and In Vivo Efficacy

Among the synthesized compounds, A17 and A18 demonstrated potent mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively.[4] Notably, these compounds exhibited significant anti-proliferative activity against various human cancer cell lines, particularly non-small cell lung cancer A549 and H460 cells.[4]

The in vivo anticancer effect of compound A17 was evaluated in an A549 xenograft model in nude mice. The study revealed that A17 effectively suppressed tumor growth, highlighting its potential as a therapeutic agent.[4] Mechanistically, both A17 and A18 were found to induce G1-phase cell cycle arrest and inhibit the phosphorylation of downstream mTOR effectors such as AKT and S6.[4]

Modulation of the JAK-STAT Pathway in Autoimmune Diseases

The Janus kinase (JAK) family of nonreceptor tyrosine kinases, including Tyrosine kinase 2 (Tyk2), plays a pivotal role in cytokine signaling pathways that are central to the pathogenesis of autoimmune and inflammatory diseases.[5] Researchers have focused on the pseudokinase domain (JH2) of Tyk2 as a selective target to overcome the limitations of pan-JAK inhibitors.

Development of a Potent and Selective Tyk2 JH2 Inhibitor

A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs were developed as potent and selective Tyk2 JH2 inhibitors with improved metabolic stability compared to earlier aniline-based derivatives.[5]

The lead compound, Compound 6 , demonstrated high potency and selectivity for Tyk2 JH2.[5] Further structure-activity relationship (SAR) studies at the C3 position led to the identification of highly effective derivatives.[5]

In Vivo Pharmacodynamics and Efficacy

Compound 6 proved to be highly effective in a rat pharmacodynamics model, where it inhibited IFNγ production. Furthermore, in a rat adjuvant arthritis model, a well-established model for human rheumatoid arthritis, Compound 6 demonstrated full efficacy, underscoring its therapeutic potential for autoimmune disorders.[5]

Targeting the NF-κB Pathway in Inflammatory Diseases

The IκB kinase (IKK) complex, particularly its IKKβ subunit, is a key regulator of the NF-κB signaling pathway, which is centrally involved in the inflammatory response. Inhibition of IKKβ is a promising strategy for the treatment of inflammatory diseases.

Optimization of IKKβ Inhibitors

Through high-throughput screening and subsequent optimization, a series of imidazo[1,2-b]pyridazine derivatives were identified as potent IKKβ inhibitors.[6] The optimization focused on the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold, leading to increased cell-free IKKβ inhibitory activity and enhanced TNFα inhibitory activity in THP-1 cells.[6]

Further efforts were directed at improving the in vivo potency by enhancing cell permeability and increasing affinity for IKKβ based on interaction models.[7] This led to the development of compounds with improved physicochemical properties and pharmacokinetic profiles.[8]

In Vivo Efficacy in Arthritis Models

The optimized imidazo[1,2-b]pyridazine-based IKKβ inhibitors demonstrated significant in vivo activity. These compounds showed inhibitory activity of TNFα production in mice.[7] A lead compound from this series demonstrated efficacy in collagen-induced arthritis models in both mice and rats, indicating its potential for treating rheumatoid arthritis and other inflammatory conditions.[8]

Comparative Summary of In Vivo Efficacy

Compound/Series Target Therapeutic Area In Vivo Model Key Efficacy Findings Reference
A17 mTORCancerNude mice A549 xenograftObvious anticancer effect observed.[4]
Compound 6 Tyk2 JH2Autoimmune DiseaseRat adjuvant arthritisFully efficacious in inhibiting arthritis.[5]
Optimized IKKβ Inhibitors IKKβInflammatory DiseaseCollagen-induced arthritis (mice and rats)Demonstrated efficacy in arthritis models.[8]

Experimental Methodologies

A549 Xenograft Model

A detailed protocol for assessing the in vivo anticancer efficacy of imidazo[1,2-b]pyridazine derivatives targeting mTOR would typically involve the following steps:

  • Cell Culture: Human non-small cell lung cancer A549 cells are cultured in appropriate media.

  • Animal Model: Female nude mice (e.g., BALB/c nude) are used.

  • Tumor Implantation: A suspension of A549 cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomly assigned to treatment and control groups.

  • Drug Administration: The test compound (e.g., A17) is administered to the treatment group, typically via intraperitoneal injection or oral gavage, at a specified dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is also monitored to assess toxicity.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., western blotting for target modulation).

G cluster_0 In Vitro Preparation cluster_1 In Vivo Model cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis A A549 Cell Culture B Subcutaneous Injection in Nude Mice A->B C Tumor Growth B->C D Randomization C->D E Drug Administration (Treatment vs. Vehicle) D->E F Tumor & Body Weight Measurement E->F Regularly F->E G Tumor Excision & Weight F->G End of Study H Data Analysis G->H G cluster_0 Arthritis Induction cluster_1 Treatment Regimen cluster_2 Efficacy Evaluation A Adjuvant Injection in Rats B Grouping (Prophylactic/Therapeutic) A->B C Oral Administration (Compound vs. Vehicle) B->C D Clinical Scoring (Paw Swelling) C->D Daily E Body Weight Monitoring C->E Daily D->C F Histopathology of Joints D->F Endpoint E->C G Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis eIF4E eIF4E 4E-BP1->eIF4E eIF4E->Protein Synthesis A17 A17 A17->mTORC1 G Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Tyk2 Tyk2 Cytokine Receptor->Tyk2 STAT STAT Tyk2->STAT P STAT Dimer STAT Dimer STAT->STAT Dimer Nucleus Nucleus STAT Dimer->Nucleus Gene Transcription\n(e.g., IFNγ) Gene Transcription (e.g., IFNγ) Nucleus->Gene Transcription\n(e.g., IFNγ) Compound 6 Compound 6 Compound 6->Tyk2 Inhibits JH2 domain G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα P IκBα Degradation IκBα Degradation IκBα->IκBα Degradation NF-κB NF-κB IκBα->NF-κB Inhibition IκBα Degradation->NF-κB Release Nucleus Nucleus NF-κB->Nucleus Inflammatory Gene\nTranscription (e.g., TNFα) Inflammatory Gene Transcription (e.g., TNFα) Nucleus->Inflammatory Gene\nTranscription (e.g., TNFα) IKKβ Inhibitor IKKβ Inhibitor IKKβ Inhibitor->IKK Complex

References

Safety Operating Guide

Personal protective equipment for handling 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine

This document provides a comprehensive guide to the essential safety protocols, personal protective equipment (PPE), and disposal procedures for this compound (CAS No. 1034621-79-8). As specific safety data for this compound is not widely published, this guide is built upon a foundation of chemical analogy, analyzing the known hazards of its core structural components: the imidazo[1,2-b]pyridazine ring, the aromatic amine functionality, and the bromine substituent. Our primary objective is to empower researchers with a robust safety framework that prioritizes risk mitigation through expert-backed procedures and engineering controls.

Hazard Assessment: A Synthesis of Structural Analogs

Due to the lack of a specific Safety Data Sheet (SDS) for the title compound, a conservative risk assessment is necessary. We derive our guidance from the known hazards of closely related molecules and functional groups.

  • Core Heterocycle (Imidazo[1,2-b]pyridazine): This class of compounds is known for its pharmacological activity, often designed to interact with biological systems like kinases.[1][2] This inherent bioactivity demands careful handling to prevent unintended exposure and absorption.

  • Brominated Analog (3-bromoimidazo[1,2-b]pyridazine): The GHS classification for this close structural analog provides our most direct hazard information. It is identified as a skin, eye, and respiratory irritant.[3]

  • Aromatic Amine Functionality: Primary and heterocyclic aromatic amines are a class of compounds that require careful handling due to their potential for toxicity and absorption through the skin.[4]

  • Halogenated Organic Compound: As a brominated molecule, it falls under the category of halogenated organic compounds, which have specific environmental and disposal considerations.[5][6]

Based on this analysis, this compound should be treated, at a minimum, as a hazardous substance with the following potential risks:

Hazard CategoryPresumed RiskRationale
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin. Based on general principles for pharmacologically active aromatic amines and irritant data from analogs.[3][4]
Skin Corrosion/Irritation Causes skin irritation. Direct evidence from the GHS classification of 3-bromoimidazo[1,2-b]pyridazine.[3]
Eye Damage/Irritation Causes serious eye irritation. Direct evidence from the GHS classification of 3-bromoimidazo[1,2-b]pyridazine.[3]
Respiratory Irritation May cause respiratory tract irritation. Direct evidence from the GHS classification of 3-bromoimidazo[1,2-b]pyridazine.[3]
Chronic Toxicity Potential for systemic effects. The compound is designed to be bioactive; chronic exposure risks are unknown but should be presumed significant.[1][2]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is mandatory. The selection of specific equipment is based on a risk assessment that assumes the compound is a potent irritant and can be absorbed dermally.

Protection TypeMinimum RequirementRecommended Best PracticeRationale
Eye & Face Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).[7]Safety goggles and a full-face shield, especially when handling >1g or liquid solutions.Protects against splashes to the eyes and face. The analog data indicates a serious eye irritant.[3]
Hand Nitrile gloves (minimum 5 mil thickness).Double-gloving with nitrile gloves.Prevents skin contact. Double-gloving allows for the safe removal of the outer, contaminated glove without exposing the skin. Inspect all gloves for defects before use.[7]
Body Flame-resistant laboratory coat with closed cuffs.Chemically resistant apron worn over the laboratory coat.Provides a barrier against spills and contamination of personal clothing.
Respiratory Not required if work is performed within a certified chemical fume hood. A NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations, such as a large spill outside of the fume hood.The primary method of respiratory protection is an engineering control (fume hood) to prevent inhalation of dust or aerosols.[7][8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

All handling of this compound, whether in solid or solution form, must be conducted within a properly functioning and certified chemical fume hood.

Step 1: Preparation & Pre-Handling

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Prepare Workspace: Line the work surface within the fume hood with absorbent, disposable bench paper.

  • Assemble Equipment: Bring all necessary glassware, spatulas, and solvents into the hood.

  • Prepare Waste Containers: Have a clearly labeled "Halogenated Organic Waste" container with a secure lid ready inside the hood.[6]

Step 2: Handling the Compound

  • Weighing (Solid): If weighing the solid compound, perform this task inside the hood to contain any dust. Use smooth, deliberate motions to avoid creating airborne particles.

  • Transferring: Use a dedicated spatula for solids. When transferring solutions, use a pipette or syringe to minimize the risk of splashing.

  • Dissolving: Add solvents slowly to the solid to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

Step 3: Post-Handling & Decontamination

  • Clean Equipment: Decontaminate all non-disposable equipment (e.g., spatulas, glassware) that came into contact with the chemical. A typical procedure involves rinsing with the solvent used in the experiment, followed by a standard wash protocol. Collect all rinsate as halogenated waste.

  • Clean Workspace: Wipe down the lined work surface. Dispose of the bench paper and any contaminated disposables (e.g., pipette tips, weighing paper) into the designated solid waste stream.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Personal Hygiene: Wash hands thoroughly with soap and water after exiting the laboratory.[7]

G cluster_prep Preparation cluster_handle Handling (Inside Hood) cluster_post Post-Handling prep1 Verify Fume Hood prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 prep4 Stage Waste Container prep3->prep4 handle1 Weigh/Transfer Compound prep4->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Equipment handle2->post1 post2 Dispose of Waste post1->post2 post3 Clean Workspace post2->post3 post4 Doff PPE post3->post4 post5 Wash Hands post4->post5

Caption: Safe Handling Workflow Diagram.

Emergency and Disposal Procedures

Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Spill Response The response protocol depends on the location and size of the spill.

Caption: Spill Response Decision Tree.

Waste Disposal Proper segregation of waste is critical for safety and environmental compliance.

  • Designated Waste Stream: All materials contaminated with this compound, including excess reagent, solutions, rinsates, and contaminated disposables (gloves, paper towels, pipette tips), must be collected as Halogenated Organic Waste .[5][6]

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste streams. Doing so complicates disposal and significantly increases costs.[5]

  • Container Requirements: Waste must be collected in a robust, compatible container (e.g., polyethylene carboy) with a tightly sealing screw cap.[8] The container must be clearly labeled with a "Hazardous Waste" tag detailing all chemical constituents and their approximate percentages.[5][11]

  • Storage: Keep the waste container closed at all times except when adding waste.[6] Store it in a designated satellite accumulation area within the laboratory, preferably in secondary containment.

  • Disposal Request: When the container is three-quarters full, submit a request for collection through your institution's Environmental Health and Safety (EHS) department.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this novel chemical compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine
Reactant of Route 2
Reactant of Route 2
3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.